molecular formula CH2NaO2 B15557803 Sodium formate-13C,d1

Sodium formate-13C,d1

Cat. No.: B15557803
M. Wt: 71.014 g/mol
InChI Key: ZDPALFHDPFYJDY-PZAJRUEUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium formate-13C,d1 is a useful research compound. Its molecular formula is CH2NaO2 and its molecular weight is 71.014 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

CH2NaO2

Molecular Weight

71.014 g/mol

InChI

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/i1+1D;

InChI Key

ZDPALFHDPFYJDY-PZAJRUEUSA-N

Origin of Product

United States

Foundational & Exploratory

Sodium Formate-13C,d1: A Technical Guide for Researchers in Drug Development and Life Sciences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Applications in Metabolic Research and Quantitative Analysis

Introduction

Sodium formate-13C,d1 is a doubly labeled stable isotope of sodium formate (B1220265), a simple one-carbon molecule that plays a critical role in cellular metabolism. Its unique isotopic composition makes it an invaluable tool for researchers in various fields, particularly in drug development, cancer biology, and metabolic disorders. This technical guide provides a comprehensive overview of the primary applications of this compound, detailing experimental protocols and presenting key data to facilitate its effective use in a research setting.

The core utility of this compound lies in its application as a tracer for metabolic flux analysis (MFA) of one-carbon metabolism and as a robust internal standard for the accurate quantification of metabolites in complex biological samples by mass spectrometry.

Core Applications in Research

Metabolic Flux Analysis of One-Carbon Metabolism

One-carbon metabolism is a complex network of interconnected pathways that transfer one-carbon units, essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, methionine), and for methylation reactions.[1][2] Formate is a key intermediate in this network, shuttling one-carbon units between the mitochondria and the cytoplasm.[3] By introducing this compound into a biological system, researchers can trace the fate of the labeled carbon and deuterium (B1214612) atoms as they are incorporated into various downstream metabolites. This allows for the precise quantification of the flux through different branches of one-carbon metabolism.

This is particularly relevant in cancer research, as many cancer cells exhibit altered one-carbon metabolism to support their high proliferation rates.[4] Tracing the metabolic fate of formate can help identify metabolic vulnerabilities in cancer cells that can be targeted for therapeutic intervention.

Internal Standard for Quantitative Mass Spectrometry

Accurate quantification of metabolites is crucial for understanding cellular biochemistry and for biomarker discovery. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative metabolomics, and it relies on the use of stable isotope-labeled internal standards.[5][6] this compound, with its distinct mass shift compared to its unlabeled counterpart, serves as an excellent internal standard.[7] When added to a biological sample at a known concentration before sample processing, it co-elutes with the endogenous formate and experiences the same extraction inefficiencies and matrix effects during analysis.[3] By measuring the ratio of the labeled to the unlabeled compound, a highly accurate and precise quantification of the endogenous formate concentration can be achieved. This principle can be extended to the quantification of other metabolites by using a suite of isotopically labeled standards.

Data Presentation

The following tables summarize key quantitative data for this compound and provide an example of expected isotopic enrichment in downstream metabolites during a tracer experiment.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaD¹³CO₂Na
Molecular Weight70.01 g/mol
Isotopic Purity (¹³C)≥ 99 atom %
Isotopic Purity (d)≥ 98 atom %
AppearanceWhite to off-white solid
SolubilitySoluble in water

Table 2: Example of Expected ¹³C Enrichment in Key Metabolites after Labeling with Sodium Formate-¹³C,d1 in Cultured Mammalian Cells

MetaboliteExpected Mass IsotopologueTypical ¹³C Enrichment (%)Metabolic Significance
SerineM+15-15Cytosolic one-carbon metabolism
GlycineM+12-8Interconversion with serine
MethionineM+11-5Methionine cycle
ATP/GTP (Purines)M+1 to M+51-10De novo purine (B94841) synthesis
ThymidineM+11-5De novo pyrimidine (B1678525) synthesis

Note: The actual enrichment will vary depending on the cell type, culture conditions, and the duration of labeling.

Experimental Protocols

Protocol 1: Metabolic Flux Analysis using this compound

This protocol outlines a general workflow for tracing the metabolic fate of formate in adherent mammalian cells.

1. Cell Culture and Labeling:

  • Culture cells to mid-log phase in standard growth medium.
  • Prepare labeling medium by supplementing base medium (e.g., DMEM without sodium formate) with 1 mM this compound. The final concentration may need to be optimized for your specific cell line and experimental goals.
  • Aspirate the standard growth medium and replace it with the labeling medium.
  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label.

2. Metabolite Extraction:

  • At each time point, rapidly aspirate the labeling medium.
  • Quench metabolism by adding ice-cold 80% methanol.
  • Scrape the cells and collect the cell suspension.
  • Lyse the cells by sonication or freeze-thaw cycles.
  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Collect the supernatant containing the polar metabolites.
  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
  • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
  • Use a suitable chromatography method to separate the metabolites of interest (e.g., HILIC for polar metabolites).
  • Monitor the mass isotopologue distributions of key metabolites in one-carbon metabolism (refer to Table 2).

4. Data Analysis:

  • Integrate the peak areas for each mass isotopologue of the metabolites of interest.
  • Correct for the natural abundance of ¹³C.
  • Calculate the fractional enrichment of ¹³C in each metabolite at each time point.
  • Use metabolic flux analysis software to model the flux rates through the pathways of interest.

Protocol 2: Quantification of Formate using this compound as an Internal Standard

This protocol describes the use of this compound for the accurate quantification of endogenous formate in a biological sample.

1. Preparation of Internal Standard Stock Solution:

  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water).

2. Sample Preparation:

  • To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a precise amount of the this compound internal standard stock solution. The amount added should be comparable to the expected concentration of the endogenous formate.
  • Proceed with the metabolite extraction protocol as described above.

3. LC-MS/MS Analysis:

  • Analyze the samples by LC-MS/MS.
  • Set up a multiple reaction monitoring (MRM) method to detect the specific mass transitions for both unlabeled formate and this compound.

4. Data Analysis and Quantification:

  • Integrate the peak areas for both the endogenous formate and the this compound internal standard.
  • Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
  • Generate a calibration curve using known concentrations of unlabeled sodium formate spiked with the same amount of internal standard.
  • Determine the concentration of the endogenous formate in the sample by interpolating its peak area ratio on the calibration curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound.

G cluster_0 Metabolic Flux Analysis Workflow A Cell Culture B Add Sodium formate-13C,d1 A->B C Time-course Incubation B->C D Metabolite Extraction C->D E LC-MS/MS Analysis D->E F Data Analysis & Flux Calculation E->F

Experimental workflow for 13C metabolic flux analysis.

G cluster_0 One-Carbon Metabolism cluster_1 cluster_2 Mitochondria Mitochondria Cytosol Cytosol THF THF Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 Formate_mito Formate-13C,d1 Glycine_mito->Formate_mito GCS Formate_mito->Cytosol Transport Formate_mito->THF Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 Thymidylate Thymidylate Glycine_cyto->Thymidylate THF->Serine_cyto Formyl_THF 10-Formyl-THF THF->Formyl_THF MTHFD1 Purines Purines Formyl_THF->Purines

Simplified signaling pathway of one-carbon metabolism.

G cluster_0 Quantitative Analysis Logic Sample Biological Sample (Unknown [Formate]) IS Add Known Amount of This compound (IS) Sample->IS Extraction Metabolite Extraction IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Measure Peak Area Ratio ([Formate] / [IS]) Analysis->Ratio Quantification Calculate [Formate] Ratio->Quantification Calibration Calibration Curve Calibration->Quantification

Logical workflow for quantification using an internal standard.

References

An In-depth Technical Guide to the Synthesis and Purification of Sodium Formate-¹³C,d₁

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Sodium formate-¹³C,d₁, an isotopically labeled compound valuable as a tracer in metabolic research and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. This document outlines a plausible synthetic pathway, details purification protocols, and presents relevant data in a structured format.

Overview and Chemical Properties

Sodium formate-¹³C,d₁ is the sodium salt of formic acid, doubly labeled with a stable carbon-13 isotope and deuterium (B1214612). This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for various analytical applications.

Table 1: Physicochemical Properties of Sodium Formate-¹³C,d₁

PropertyValueReference
Chemical Formula D¹³CO₂Na[1]
Molecular Weight 70.01 g/mol [1]
CAS Number 1215684-17-5[1]
Appearance White to off-white solid[2]
Melting Point 259-262 °C (lit.)[1]
Isotopic Purity (¹³C) ≥ 99 atom %[1]
Isotopic Purity (D) ≥ 98 atom %[1]
Solubility Soluble in water[3]

Synthesis of Sodium Formate-¹³C,d₁

A robust method for the synthesis of Sodium formate-¹³C,d₁ involves a two-step process: first, the catalytic synthesis of formic acid-¹³C,d₁ from carbon-13 labeled carbon dioxide (¹³CO₂) and a deuterium source, followed by neutralization with a sodium base.

Synthesis_Workflow cluster_synthesis Synthesis of Formic Acid-¹³C,d₁ cluster_neutralization Neutralization 13CO2 ¹³CO₂ Reactor High-Pressure Reactor 13CO2->Reactor D2 D₂ Gas D2->Reactor Catalyst Homogeneous Catalyst (e.g., Ru-based) Catalyst->Reactor Formic_Acid Formic Acid-¹³C,d₁ (D¹³COOD) Reactor->Formic_Acid Hydrogenation in D₂O Neutralization_Step Neutralization Formic_Acid->Neutralization_Step NaOH Sodium Hydroxide (B78521) (NaOH) NaOH->Neutralization_Step Crude_Product Crude Sodium Formate-¹³C,d₁ Neutralization_Step->Crude_Product Purification Purification Crude_Product->Purification Proceeds to Purification

Diagram 1: Overall synthesis workflow for Sodium formate-¹³C,d₁.
Experimental Protocol: Synthesis of Formic Acid-¹³C,d₁

This proposed protocol is based on the principles of catalytic hydrogenation of carbon dioxide.[1]

Materials:

  • ¹³CO₂ gas (99 atom % ¹³C)

  • Deuterium gas (D₂)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Homogeneous Ruthenium Catalyst (e.g., [RuCl₂(p-cymene)]₂ with a suitable phosphine (B1218219) ligand)

  • High-pressure reactor equipped with a magnetic stirrer and temperature control

Procedure:

  • A solution of the ruthenium catalyst in D₂O is prepared under an inert atmosphere.

  • The catalyst solution is transferred to the high-pressure reactor.

  • The reactor is sealed and purged with inert gas.

  • The reactor is pressurized with ¹³CO₂ gas to the desired partial pressure.

  • Deuterium gas is introduced to reach the final reaction pressure.

  • The reaction mixture is heated to the specified temperature with vigorous stirring.

  • The reaction is monitored for completion by sampling and analysis (e.g., NMR).

  • Upon completion, the reactor is cooled to room temperature and carefully depressurized.

  • The resulting solution of formic acid-¹³C,d₁ in D₂O is collected.

Table 2: Suggested Reaction Parameters for Formic Acid-¹³C,d₁ Synthesis

ParameterSuggested Value
Catalyst Concentration 2-5 mM
¹³CO₂ Partial Pressure 50 bar
D₂ Partial Pressure 50-150 bar
Temperature 40-80 °C
Reaction Time 24-72 hours
Experimental Protocol: Neutralization

Materials:

  • Solution of formic acid-¹³C,d₁ in D₂O

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • pH meter or indicator strips

Procedure:

  • The solution of formic acid-¹³C,d₁ is cooled in an ice bath.

  • A stoichiometric amount of sodium hydroxide solution or sodium carbonate is added portion-wise with continuous stirring.

  • The pH of the solution is monitored and adjusted to neutral (pH 7).

  • The resulting solution contains crude Sodium formate-¹³C,d₁.

Purification of Sodium Formate-¹³C,d₁

The crude Sodium formate-¹³C,d₁ solution can be purified to remove unreacted starting materials, catalyst residues, and other byproducts. Recrystallization is a common and effective method.

Purification_Workflow Crude_Solution Crude Sodium Formate-¹³C,d₁ Solution Evaporation Evaporation of Solvent Crude_Solution->Evaporation Recrystallization Recrystallization from H₂O/D₂O Evaporation->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Pure_Product Pure Sodium Formate-¹³C,d₁ Drying->Pure_Product

Diagram 2: Purification workflow for Sodium formate-¹³C,d₁.
Experimental Protocol: Recrystallization

Materials:

  • Crude Sodium formate-¹³C,d₁

  • Deionized water or Deuterium oxide

  • Ethanol (B145695) (optional, as an anti-solvent)

  • Heating mantle and magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • The crude Sodium formate-¹³C,d₁ is dissolved in a minimal amount of hot deionized water or D₂O.

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature to induce crystallization.

  • The solution can be further cooled in an ice bath to maximize crystal formation.

  • The crystals are collected by vacuum filtration using a Buchner funnel.

  • The collected crystals are washed with a small amount of cold ethanol to remove residual impurities.

  • The purified crystals are dried in a vacuum oven at an appropriate temperature.

Quality Control and Data

The purity of the final product should be assessed using standard analytical techniques.

Table 3: Analytical Techniques for Quality Control

TechniquePurposeExpected Results
NMR Spectroscopy Structural confirmation and isotopic purity determination¹H NMR should show the absence of the formate (B1220265) proton. ¹³C NMR will confirm the presence of the ¹³C label.
Mass Spectrometry Molecular weight confirmation and isotopic enrichment analysisA mass corresponding to D¹³CO₂Na.
Elemental Analysis Determination of elemental compositionConforms to the theoretical values for C, H, D, Na, and O.
HPLC/IC Assessment of chemical purityA single major peak corresponding to the formate anion.

Safety and Handling

Sodium formate is a combustible solid.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area.

Conclusion

The synthesis and purification of Sodium formate-¹³C,d₁ can be achieved through a reproducible process involving the catalytic hydrogenation of ¹³CO₂ followed by neutralization and recrystallization. Careful control of reaction conditions and purification steps is crucial to obtain a high-purity product suitable for sensitive analytical and research applications.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Sodium Formate-¹³C,d₁

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium formate-¹³C,d₁ is a stable, isotopically labeled compound that serves as a powerful tool in metabolic research and drug development. Its dual labeling with Carbon-13 (¹³C) and deuterium (B1214612) (d) allows for precise tracing of the formate (B1220265) one-carbon unit in various biochemical pathways. This technical guide provides a comprehensive overview of its chemical properties, experimental methodologies for its use, and its application in studying key metabolic processes.

Chemical Properties of Sodium Formate-¹³C,d₁

The fundamental chemical and physical properties of Sodium formate-¹³C,d₁ are summarized below. This data is crucial for accurate experimental design, including the preparation of standards and the interpretation of analytical results.

PropertyValue
Chemical Formula ¹³CDHO₂Na
Molecular Weight 71.01 g/mol
CAS Number 1215684-17-5
Appearance White solid
Melting Point 259-262 °C
Isotopic Purity (¹³C) ≥ 99 atom %
Isotopic Purity (d) ≥ 98 atom %
Solubility Soluble in water

Experimental Protocols

The utilization of Sodium formate-¹³C,d₁ in metabolic studies typically involves cell culture or in vivo administration, followed by metabolite extraction and analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Below are detailed methodologies for these key experimental stages.

I. Cell Culture and Isotopic Labeling

Objective: To introduce ¹³C and deuterium-labeled formate into cellular metabolism.

Materials:

  • Cells of interest (e.g., cancer cell line, primary cells)

  • Appropriate cell culture medium and supplements

  • Sodium formate-¹³C,d₁

  • Phosphate-buffered saline (PBS)

  • Liquid nitrogen

Protocol:

  • Culture cells to the desired confluency under standard conditions.

  • Prepare a stock solution of Sodium formate-¹³C,d₁ in sterile water or culture medium. The final concentration in the culture medium will depend on the specific experimental goals and cell type, but typically ranges from 0.5 to 5 mM.

  • Remove the existing culture medium and wash the cells once with pre-warmed PBS.

  • Add the culture medium containing Sodium formate-¹³C,d₁ to the cells.

  • Incubate the cells for a specific period (e.g., 4, 8, 12, or 24 hours) to allow for the uptake and metabolism of the labeled formate. The incubation time should be optimized based on the turnover rate of the metabolites of interest.

  • Following incubation, rapidly quench metabolism and harvest the cells. This can be achieved by aspirating the medium, washing the cells with ice-cold PBS, and then flash-freezing the cell pellet in liquid nitrogen. Store samples at -80°C until metabolite extraction.

II. Metabolite Extraction

Objective: To efficiently extract polar metabolites from cells for subsequent analysis.

Materials:

  • Cell pellets from the labeling experiment

  • Ice-cold 80% methanol (B129727) (LC-MS grade)

  • Centrifuge capable of reaching high speeds at 4°C

  • Vortex mixer

Protocol:

  • Resuspend the frozen cell pellet in a pre-chilled tube with an appropriate volume of ice-cold 80% methanol (e.g., 1 mL per 1 million cells).

  • Vortex the mixture vigorously for 1 minute to ensure thorough lysis and protein precipitation.

  • Incubate the mixture on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new, clean tube.

  • Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Store the dried metabolite extract at -80°C until analysis.

III. LC-MS/MS Analysis for Labeled Metabolites

Objective: To identify and quantify the incorporation of ¹³C and deuterium from Sodium formate-¹³C,d₁ into downstream metabolites.

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • A high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., Q-TOF or Orbitrap)

Protocol:

  • Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase (e.g., 100 µL of 95% Mobile Phase A and 5% Mobile Phase B).

  • Inject the reconstituted samples onto a reverse-phase or HILIC column for chromatographic separation. The choice of column will depend on the polarity of the target metabolites.

  • Develop a gradient elution method to separate the metabolites of interest.

  • Operate the mass spectrometer in a data-dependent or targeted SIM (Selected Ion Monitoring) mode to detect and quantify the mass isotopologues of metabolites.

  • Analyze the data to determine the mass shift corresponding to the incorporation of ¹³C (+1 Da) and deuterium (+1 Da). The dual label will result in a +2 Da shift in formate itself and in downstream metabolites that incorporate the intact formate unit.

Signaling and Metabolic Pathways

Sodium formate-¹³C,d₁ is an invaluable tracer for elucidating the dynamics of one-carbon metabolism. This network of pathways is crucial for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, as well as for methylation reactions.

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of formate in one-carbon metabolism and how Sodium formate-¹³C,d₁ can be used to trace its flow. The ¹³C and deuterium labels from the administered formate will be incorporated into various downstream metabolites, allowing for the quantification of pathway flux.

One_Carbon_Metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria sodium_formate Sodium Formate-¹³C,d₁ formate Formate-¹³C,d₁ sodium_formate->formate formyl_thf 10-Formyl-THF-¹³C,d₁ formate->formyl_thf ATP, Synthetase thf THF thf->formyl_thf methylene_thf 5,10-Methylene-THF thf->methylene_thf purine_synthesis Purine Synthesis formyl_thf->purine_synthesis serine Serine glycine Glycine serine->glycine serine->methylene_thf glycine->serine methyl_thf 5-Methyl-THF methylene_thf->methyl_thf MTHFR thymidylate_synthesis Thymidylate Synthesis methylene_thf->thymidylate_synthesis methionine_cycle Methionine Cycle methyl_thf->methionine_cycle mito_serine Serine mito_glycine Glycine mito_serine->mito_glycine mito_formate Formate-¹³C,d₁ mito_serine->mito_formate mito_glycine->mito_serine mito_formate->formate

Caption: Flow of labeled formate in one-carbon metabolism.

Experimental Workflow

The overall experimental workflow for a typical metabolic tracing study using Sodium formate-¹³C,d₁ is depicted below. This process begins with the introduction of the labeled substrate to the biological system and culminates in data analysis to reveal metabolic fluxes.

Experimental_Workflow start Start: Biological System (Cell Culture or In Vivo) labeling Isotopic Labeling with Sodium Formate-¹³C,d₁ start->labeling quenching Metabolic Quenching & Sample Collection labeling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS or NMR Analysis extraction->analysis data_processing Data Processing & Isotopologue Analysis analysis->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis interpretation Biological Interpretation flux_analysis->interpretation

Caption: A typical experimental workflow for metabolic tracing.

Conclusion

Sodium formate-¹³C,d₁ is a versatile and powerful tool for investigating one-carbon metabolism. The dual isotopic labels provide a unique signature for tracing the fate of the formate molecule through complex biochemical networks. The experimental protocols and analytical strategies outlined in this guide provide a solid foundation for researchers and scientists to design and execute robust metabolic studies. The ability to precisely quantify metabolic fluxes using this tracer will continue to be instrumental in advancing our understanding of cellular metabolism in both normal physiological states and in diseases such as cancer, as well as in the development of novel therapeutic interventions.

A Technical Guide to Sodium Formate-13C,d1: Isotopic Purity and Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of Sodium Formate-13C,d1. This doubly labeled compound is a valuable tool in various scientific disciplines, particularly in metabolic research and drug development, where it serves as a tracer to elucidate biochemical pathways.[1] This guide details the analytical methodologies used to quantify its isotopic enrichment, presents typical purity data, and illustrates its metabolic significance.

Isotopic Purity and Enrichment Data

The isotopic purity of this compound is a critical parameter that defines its suitability for use in sensitive analytical applications. Commercially available this compound typically exhibits high levels of isotopic enrichment. The quantitative data for representative batches are summarized below. It is important to note that exact values may vary by supplier and batch, and it is always recommended to consult the Certificate of Analysis (COA) for specific lot information.

ParameterSpecificationSource
13C Isotopic Purity ≥ 99 atom %[2][3]
Deuterium (B1214612) (d1) Isotopic Purity ≥ 98 atom %[2][3]
Chemical Purity ≥ 98%[2][4]

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of this compound relies on robust analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful technique for accurately determining the isotopic enrichment of labeled compounds.[5] The general workflow involves the ionization of the sodium formate (B1220265) sample and the subsequent separation of ions based on their mass-to-charge ratio. The high resolution allows for the differentiation of the isotopologues.

Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as deionized water or a mixture of water and a volatile organic solvent compatible with the ionization source.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

  • Analysis: The sample solution is infused into the mass spectrometer. The instrument is operated in negative ion mode to detect the formate anion ([D13COO]-).

  • Data Acquisition: A full scan mass spectrum is acquired over a narrow mass range centered around the expected mass-to-charge ratio of the formate isotopologues.

  • Data Analysis:

    • The relative intensities of the peaks corresponding to the unlabeled formate ([H12COO]-), singly labeled formate ([D12COO]- and [H13COO]-), and doubly labeled formate ([D13COO]-) are measured.

    • Corrections are made for the natural abundance of 13C and 2H to accurately calculate the isotopic enrichment of the labeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei and is an excellent method for confirming the position of isotopic labels and quantifying their enrichment. Both 13C NMR and 2H (Deuterium) NMR can be employed.

13C NMR Spectroscopy Protocol:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent, typically deuterium oxide (D2O).

  • Instrumentation: A high-field NMR spectrometer is used.

  • Analysis: A proton-decoupled 13C NMR spectrum is acquired.

  • Data Analysis: The presence of a single, strong resonance in the 13C spectrum confirms the high enrichment of the 13C isotope. The chemical shift of this peak can also confirm the chemical identity of the formate.[6] The isotopic purity is determined by comparing the integral of the 13C-formate signal to that of any residual 12C-formate signals, though the latter are often below the limit of detection in highly enriched samples.

2H (Deuterium) NMR Spectroscopy Protocol:

  • Sample Preparation: The sample is dissolved in a protonated solvent (e.g., H2O) to avoid a large solvent deuterium signal.

  • Instrumentation: An NMR spectrometer equipped for deuterium detection is used.

  • Analysis: A 2H NMR spectrum is acquired.

  • Data Analysis: A single resonance corresponding to the deuterium atom in the formate molecule will be observed. The isotopic enrichment can be quantified by comparing the integral of this signal to an internal standard of known concentration.[7]

Visualizing Experimental Workflows and Metabolic Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes.

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Purity Calculation This compound This compound Dissolution in Solvent Dissolution in Solvent This compound->Dissolution in Solvent Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Dissolution in Solvent->Mass Spectrometry (HRMS) Ionization & m/z analysis NMR Spectroscopy (13C & 2H) NMR Spectroscopy (13C & 2H) Dissolution in Solvent->NMR Spectroscopy (13C & 2H) Nuclear spin analysis Isotopologue Peak Integration Isotopologue Peak Integration Mass Spectrometry (HRMS)->Isotopologue Peak Integration Signal Integration vs. Standard Signal Integration vs. Standard NMR Spectroscopy (13C & 2H)->Signal Integration vs. Standard Correction for Natural Abundance Correction for Natural Abundance Isotopologue Peak Integration->Correction for Natural Abundance Isotopic Purity & Enrichment Report Isotopic Purity & Enrichment Report Correction for Natural Abundance->Isotopic Purity & Enrichment Report Signal Integration vs. Standard->Isotopic Purity & Enrichment Report

Caption: Workflow for Isotopic Purity Determination.

Sodium formate plays a crucial role in one-carbon metabolism. Once it enters a biological system, the labeled carbon and deuterium atoms can be traced through various metabolic pathways.

cluster_one_carbon One-Carbon Metabolism cluster_applications Applications in Research This compound This compound Formate Pool Formate Pool This compound->Formate Pool Tetrahydrofolate (THF) Cycle Tetrahydrofolate (THF) Cycle Formate Pool->Tetrahydrofolate (THF) Cycle incorporation Biosynthesis of Purines Biosynthesis of Purines Tetrahydrofolate (THF) Cycle->Biosynthesis of Purines C2 & C8 atoms Biosynthesis of Thymidylate Biosynthesis of Thymidylate Tetrahydrofolate (THF) Cycle->Biosynthesis of Thymidylate Remethylation of Homocysteine Remethylation of Homocysteine Tetrahydrofolate (THF) Cycle->Remethylation of Homocysteine Metabolic Flux Analysis (MFA) Metabolic Flux Analysis (MFA) Biosynthesis of Purines->Metabolic Flux Analysis (MFA) MFA MFA Biosynthesis of Thymidylate->MFA Methionine Methionine Remethylation of Homocysteine->Methionine Methionine->MFA

Caption: Metabolic Fate of Labeled Formate.

Applications in Drug Development and Research

The use of isotopically labeled compounds like this compound is integral to modern drug development and metabolic research.[1]

  • Metabolic Flux Analysis (MFA): By tracing the path of the 13C and deuterium labels through metabolic networks, researchers can quantify the rates of various biochemical reactions.[8][9] This is particularly valuable for understanding the metabolic reprogramming that occurs in diseases like cancer and for identifying potential drug targets.[10][11]

  • Tracer Studies: In drug metabolism studies, labeled compounds are used to identify and quantify drug metabolites.[12] While sodium formate itself is not typically a drug, its metabolic pathways are fundamental, and understanding its flux is important in the broader context of cellular metabolism.

  • Internal Standards: Due to its distinct mass, this compound can be used as an internal standard in mass spectrometry-based quantification of unlabeled formate, ensuring high accuracy and precision.[1]

References

An In-Depth Technical Guide to Understanding One-Carbon Metabolism with Sodium Formate-13C,d1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Sodium Formate-13C,d1 as a tracer to investigate one-carbon (1C) metabolism. This dual-labeled substrate offers a powerful tool for dissecting the complex network of interconnected pathways that are fundamental to cellular biosynthesis, redox balance, and epigenetic regulation. A thorough understanding of 1C metabolism is critical in various research areas, including oncology, neurobiology, and developmental biology, making this compound an invaluable asset in drug discovery and development.

Introduction to One-Carbon Metabolism and the Role of Formate (B1220265)

One-carbon metabolism comprises a series of biochemical reactions that involve the transfer of one-carbon units in various oxidation states. These pathways are crucial for the de novo synthesis of purines and thymidylate, the remethylation of homocysteine to methionine, and the generation of other essential biomolecules.[1][2] Formate is a key, non-tetrahydrofolate (THF)-linked intermediate in this network, primarily produced in the mitochondria and utilized in both the cytoplasm and the nucleus.[3] It serves as a primary source of one-carbon units for the synthesis of 10-formyl-THF, a precursor for vital biosynthetic pathways.[3] Dysregulation of 1C metabolism has been implicated in numerous diseases, including cancer and neural tube defects, highlighting the importance of tools that can accurately probe its activity.[3][4]

This compound (D¹³CO₂Na) is a stable isotope-labeled compound that acts as a tracer in metabolic studies.[5][6][7][8] The presence of both a heavy carbon (¹³C) and a deuterium (B1214612) (D) atom allows for precise tracking of the formate molecule and its metabolic fate through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[9][10] This dual labeling provides a distinct mass shift, facilitating its differentiation from endogenous, unlabeled molecules.[6]

Experimental Design and Protocols

The successful application of this compound in tracing 1C metabolism hinges on a well-designed experimental protocol. The following sections outline the key steps, from cell culture and labeling to metabolite extraction and analysis.

Cell Culture and Labeling

A typical workflow for stable isotope tracing in mammalian cells is depicted below.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis Cell Seeding Cell Seeding Incubation Incubation Cell Seeding->Incubation Add Tracer Medium Tracer Preparation Tracer Preparation Tracer Preparation->Incubation Metabolite Extraction Metabolite Extraction Incubation->Metabolite Extraction Quench & Extract LC-MS/NMR Analysis LC-MS/NMR Analysis Metabolite Extraction->LC-MS/NMR Analysis Data Processing Data Processing LC-MS/NMR Analysis->Data Processing

Caption: General experimental workflow for stable isotope tracing.

Protocol for ¹³C-Labeling in Cell Culture:

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 6-well plate) and culture until they reach the desired confluency (typically 75-80%).

  • Tracer Medium Preparation: Prepare the labeling medium by supplementing base medium (e.g., DMEM) with dialyzed fetal bovine serum and the desired concentration of this compound. The final concentration of the tracer will depend on the specific experimental goals and cell type.

  • Labeling: Remove the standard culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add the prepared tracer medium to the cells.

  • Incubation: Incubate the cells for a defined period. The incubation time is a critical parameter and should be optimized to achieve a metabolic steady-state.

  • Quenching and Metabolite Extraction: To halt metabolic activity, rapidly wash the cells with ice-cold PBS and then quench them using a pre-chilled extraction solvent, such as 80% methanol (B129727) cooled on dry ice.[11] The cells are then scraped and the extract is transferred to a microcentrifuge tube.[11]

  • Sample Preparation for Analysis: Centrifuge the cell extracts to pellet any precipitates. The supernatant containing the metabolites can then be dried and reconstituted in an appropriate solvent for mass spectrometry or NMR analysis.[12]

Analytical Techniques

The analysis of ¹³C-labeled metabolites is primarily performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS):

MS is a highly sensitive technique used to measure the mass-to-charge ratio of ions. In the context of stable isotope tracing, MS is used to determine the incorporation of ¹³C from the formate tracer into downstream metabolites. This is achieved by analyzing the mass isotopologue distributions (MIDs) of targeted metabolites. The combination of liquid chromatography (LC) with high-resolution MS (LC-MS) is a powerful approach for separating and identifying labeled compounds in complex biological samples.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a versatile and non-destructive technique that provides detailed structural information about molecules.[14] For metabolic studies, ¹³C-NMR can directly detect the presence of the ¹³C label in different positions within a molecule, providing insights into specific metabolic pathways.[9][15] While generally less sensitive than MS, NMR offers the advantage of distinguishing between positional isomers (isotopomers), which can be crucial for resolving complex metabolic networks.[10][16]

One-Carbon Metabolism Pathways Involving Formate

This compound can be used to trace the flow of one-carbon units through several key metabolic pathways. The diagram below illustrates the central role of formate in one-carbon metabolism.

one_carbon_metabolism cluster_folate_cycle Folate Cycle Formate Formate 10-Formyl-THF 10-Formyl-THF Formate->10-Formyl-THF ATP THF Tetrahydrofolate (THF) 10-Formyl-THF->THF Purines Purines 10-Formyl-THF->Purines C2 & C8 incorporation 5,10-Methylene-THF 5,10-Methylene-THF 5,10-Methylene-THF->THF 5,10-Methylene-THF->10-Formyl-THF 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF Thymidylate Thymidylate (dTMP) 5,10-Methylene-THF->Thymidylate 5-Methyl-THF->THF Methionine Methionine 5-Methyl-THF->Methionine Homocysteine Serine Serine Glycine Glycine Serine->Glycine Glycine->5,10-Methylene-THF Homocysteine Homocysteine

Caption: The central role of formate in one-carbon metabolism.

As shown, formate enters the folate cycle to generate 10-formyl-THF. This molecule then donates its formyl group for the de novo synthesis of purines, which are essential building blocks for DNA and RNA.[17] The one-carbon units can also be interconverted to other forms, such as 5,10-methylene-THF, which is required for the synthesis of thymidylate (dTMP).

Data Presentation and Interpretation

The analysis of data from this compound tracing experiments allows for the quantification of metabolic flux through one-carbon pathways. The results are typically presented as the fractional enrichment of ¹³C in downstream metabolites.

Table 1: Hypothetical ¹³C Enrichment in Key Metabolites Following Sodium Formate-¹³C,d1 Labeling

MetaboliteCondition A (% Enrichment)Condition B (% Enrichment)
Serine5.2 ± 0.815.7 ± 1.5
Glycine8.1 ± 1.122.4 ± 2.1
Purines (e.g., Adenine)12.5 ± 2.035.1 ± 3.2
Thymidylate (dTMP)3.4 ± 0.59.8 ± 1.0

Data are presented as mean ± standard deviation and are for illustrative purposes only.

An increase in the percentage of ¹³C enrichment in these metabolites under a specific condition (e.g., drug treatment) would indicate an increased flux through the formate-dependent pathways of one-carbon metabolism.

Applications in Drug Development

The ability to quantitatively assess the activity of one-carbon metabolism has significant implications for drug development. Many chemotherapeutic agents target these pathways. For example, antifolates like methotrexate (B535133) inhibit dihydrofolate reductase, an enzyme essential for regenerating THF. By using this compound, researchers can:

  • Elucidate Drug Mechanism of Action: Determine how a novel compound perturbs one-carbon metabolism.

  • Identify Biomarkers of Drug Response: Correlate metabolic flux with sensitivity or resistance to a particular therapy.

  • Develop Novel Therapeutic Strategies: Identify new targets within the one-carbon network for drug intervention.

Conclusion

This compound is a powerful and versatile tool for the in-depth investigation of one-carbon metabolism. Its use in conjunction with advanced analytical techniques like mass spectrometry and NMR spectroscopy allows for the precise and quantitative measurement of metabolic fluxes. The insights gained from these studies are invaluable for understanding the role of one-carbon metabolism in health and disease and for the development of novel therapeutic interventions. This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to design and execute robust stable isotope tracing experiments to unravel the complexities of this essential metabolic network.

References

A Technical Guide to the Safe Handling and Application of Sodium Formate-13C,d1 in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the safety, handling, and experimental applications of Sodium formate-13C,d1 for researchers, scientists, and drug development professionals. The information is compiled from safety data sheets and technical literature to ensure a comprehensive understanding of the compound's properties and its use in a laboratory setting.

Chemical and Physical Properties

This compound is a stable, isotopically labeled version of sodium formate (B1220265). The inclusion of a carbon-13 isotope and a deuterium (B1214612) atom makes it a valuable tool in metabolic research and analytical chemistry, particularly in studies utilizing mass spectrometry and NMR spectroscopy.[1][2]

PropertyValueReference
Chemical Formula ¹³CHDNaO₂[3]
CAS Number 1215684-17-5[3]
Molecular Weight 70.01 g/mol [4]
Appearance Solid[3][4]
Melting Point 259-262 °C[3][4]
Isotopic Purity (¹³C) ≥99 atom %[4]
Isotopic Purity (D) ≥98 atom %[4]
Storage Temperature -20°C (powder)[3]

Hazard Identification and Safety Precautions

According to available safety data sheets, this compound is not classified as a hazardous substance or mixture.[3][5] However, as with any chemical, it is essential to handle it with care and adhere to good laboratory practices. The toxicological, chemical, and physical properties of this specific isotopically labeled compound have not been fully investigated.[3][5]

Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[6]

  • Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.[6]

  • Ingestion: May cause gastrointestinal distress if ingested.[6]

Recommended Personal Protective Equipment (PPE):

PPESpecification
Eye Protection Safety glasses with side-shields or chemical goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat and other protective clothing to prevent skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator may be necessary.

First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[3][6]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[3][6][7]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms persist.[3][6][7]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[3][6][7]

Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[3]

  • Avoid formation of dust and aerosols.[3]

  • Provide appropriate exhaust ventilation at places where dust is formed.[7]

  • Wash hands thoroughly after handling.

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.[3][5]

  • Recommended storage for the powder is at -20°C.[3]

  • The product is hygroscopic and sensitive to moisture.[1][7]

Accidental Release and Firefighting Measures

Accidental Release:

  • Use personal protective equipment.[3]

  • Avoid dust formation.

  • Sweep up and shovel. Keep in suitable, closed containers for disposal.[7]

  • Do not let the product enter drains.[5]

Firefighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][7]

  • Specific Hazards: May emit irritant fumes during combustion.[3]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3][7]

Experimental Applications and Protocols

This compound is primarily used as a tracer in metabolic research, particularly in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[1][8] It can also serve as an internal standard for the quantification of metabolites in NMR, GC-MS, or LC-MS studies.[1]

General Workflow for Isotopic Tracer Experiments

The use of isotopically labeled compounds like this compound typically follows a general workflow in metabolic research. This workflow is designed to track the incorporation of the labeled atoms into various metabolites within a biological system.

G General Workflow for Isotopic Tracer Experiments A Experimental Design (Select Tracer and System) B Cell Culture and Introduction of Labeled Substrate A->B C Sample Collection (Quenching and Extraction) B->C D Analytical Measurement (MS or NMR) C->D E Data Analysis (Isotopologue Distribution) D->E F Metabolic Flux Calculation and Interpretation E->F

Caption: A logical workflow for metabolic studies using isotopic tracers.

Protocol for ¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol provides a general framework for conducting a ¹³C-MFA experiment using a labeled one-carbon source like this compound.

Objective: To quantify the metabolic fluxes through central carbon metabolism by tracing the incorporation of the ¹³C label from formate.

Materials:

  • This compound

  • Cell culture medium appropriate for the chosen cell line

  • Cell line of interest

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., methanol/water/chloroform mixture)

  • Analytical instrument (GC-MS or LC-MS/MS)

Procedure:

  • Experimental Design:

    • Determine the optimal concentration of this compound to add to the culture medium.

    • Design control experiments with unlabeled sodium formate.

    • Establish the time points for sample collection to ensure isotopic steady-state is reached.

  • Cell Culture and Labeling:

    • Culture cells to the desired density.

    • Replace the standard medium with a medium containing this compound.

    • Incubate the cells for the predetermined duration to allow for the uptake and metabolism of the labeled formate.

  • Sample Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity by adding a cold quenching solution.

    • Harvest the cells (e.g., by centrifugation).

    • Perform metabolite extraction using a suitable solvent system to separate polar and nonpolar metabolites.

  • Analytical Measurement:

    • Analyze the cell extracts using GC-MS or LC-MS/MS to determine the mass isotopologue distributions of key metabolites (e.g., amino acids, TCA cycle intermediates).

  • Data Analysis and Flux Calculation:

    • Correct the raw data for the natural abundance of ¹³C.

    • Use a computational model to estimate the intracellular metabolic fluxes that best fit the measured isotopologue distributions.

    • Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the calculated fluxes.

Signaling and Metabolic Pathways

Sodium formate is a key component of one-carbon metabolism. The labeled carbon from formate can be incorporated into various biosynthetic pathways, including the synthesis of purines, thymidine, and certain amino acids. One-carbon metabolism is intricately linked to cellular signaling pathways that regulate cell proliferation, differentiation, and response to stress. For instance, the availability of one-carbon units can influence epigenetic modifications (DNA and histone methylation) and redox balance, thereby impacting signaling cascades.

G Integration of One-Carbon Metabolism with Cellular Processes cluster_0 One-Carbon Metabolism cluster_1 Biosynthetic Pathways cluster_2 Cellular Signaling and Regulation This compound This compound Folate Cycle Folate Cycle This compound->Folate Cycle Methionine Cycle Methionine Cycle Folate Cycle->Methionine Cycle ¹³C-Labeled\nOne-Carbon Units ¹³C-Labeled One-Carbon Units Folate Cycle->¹³C-Labeled\nOne-Carbon Units Redox Homeostasis Redox Homeostasis Folate Cycle->Redox Homeostasis Epigenetic Modifications Epigenetic Modifications Methionine Cycle->Epigenetic Modifications Purine Synthesis Purine Synthesis ¹³C-Labeled\nOne-Carbon Units->Purine Synthesis Thymidine Synthesis Thymidine Synthesis ¹³C-Labeled\nOne-Carbon Units->Thymidine Synthesis Amino Acid Synthesis Amino Acid Synthesis ¹³C-Labeled\nOne-Carbon Units->Amino Acid Synthesis Cell Proliferation Cell Proliferation Purine Synthesis->Cell Proliferation Thymidine Synthesis->Cell Proliferation

Caption: The role of formate in one-carbon metabolism and its downstream effects.

By using this compound as a tracer, researchers can quantitatively assess the activity of these interconnected pathways, providing valuable insights into cellular physiology in both healthy and diseased states, which is of particular importance in drug development and disease modeling.

References

An In-depth Technical Guide to Sodium Formate-13C,d1: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium formate-13C,d1 is a doubly labeled isotopic variant of sodium formate (B1220265), a simple yet versatile organic salt. Its unique isotopic composition, featuring a carbon-13 atom and a deuterium (B1214612) atom, makes it an invaluable tool in a variety of scientific disciplines, particularly in metabolic research, materials science, and enzymology. This technical guide provides a comprehensive overview of the molecular and structural properties of this compound, alongside detailed experimental protocols for its key applications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this powerful isotopic tracer in their work.

Molecular Formula and Structure

This compound is the sodium salt of formic acid that has been isotopically enriched with one carbon-13 (¹³C) atom and one deuterium (²H or D) atom.

Molecular Formula: C¹³HDO₂Na

Structure: The formate anion consists of a central carbon atom double-bonded to one oxygen atom and single-bonded to another oxygen atom and a deuterium atom. The negatively charged oxygen atom forms an ionic bond with a sodium cation (Na⁺).

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula D¹³CO₂Na
Molecular Weight 70.01 g/mol
CAS Number 1215684-17-5
Isotopic Purity (¹³C) 99 atom %
Isotopic Purity (D) 98 atom %
Physical Form Solid
Melting Point 259-262 °C
SMILES String [Na+].[2H]--INVALID-LINK--=O
InChI Key HLBBKKJFGFRGMU-PZAJRUEUSA-M

Applications in Research and Development

The unique isotopic labeling of this compound allows it to be used as a tracer in various scientific investigations. The presence of both ¹³C and deuterium provides distinct spectroscopic signatures, enabling detailed tracking of the formate molecule and its metabolic fate.

Metabolic Flux Analysis and One-Carbon Metabolism

This compound is an excellent tracer for studying one-carbon (1C) metabolism. The formate molecule is a key player in the folate-mediated one-carbon pathway, which is crucial for the biosynthesis of nucleotides (purines and thymidylate) and amino acids (serine and methionine). By introducing ¹³C and deuterium-labeled formate into a biological system, researchers can trace the incorporation of the labeled carbon and hydrogen into various downstream metabolites, thereby elucidating metabolic fluxes and pathway activities. This is particularly relevant in cancer research and drug development, where targeting one-carbon metabolism is a promising therapeutic strategy.

The following diagram illustrates the central role of formate in the one-carbon metabolic pathway.

One_Carbon_Metabolism One-Carbon Metabolism Pathway Serine Serine Glycine Glycine Serine->Glycine SHMT Glycine->Serine SHMT 5,10-Methylene-THF 5,10-Methylene-THF Glycine->5,10-Methylene-THF GCS CO2 CO2 Glycine->CO2 Formate_13C_d1 Sodium Formate- 13C,d1 10-Formyl-THF 10-Formyl-THF Formate_13C_d1->10-Formyl-THF FTHFS THF Tetrahydrofolate (THF) Methionine Synthesis Methionine Synthesis THF->Methionine Synthesis 5,10-Methylene-THF->THF MTHFR 5,10-Methylene-THF->10-Formyl-THF MTHFD Thymidylate Synthesis Thymidylate Synthesis 5,10-Methylene-THF->Thymidylate Synthesis 10-Formyl-THF->THF ATIC Purine Synthesis Purine Synthesis 10-Formyl-THF->Purine Synthesis

Figure 1: Simplified diagram of the one-carbon metabolism pathway highlighting the entry point of labeled formate.
Synthesis of Zeolitic Imidazolate Frameworks (ZIFs)

Sodium formate is utilized as a modulator in the synthesis of Zeolitic Imidazolate Frameworks, such as ZIF-8. ZIFs are a class of metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis. Sodium formate influences the deprotonation of the organic linker (2-methylimidazole in the case of ZIF-8) and competes for coordination sites on the metal ion (Zn²⁺), thereby controlling the nucleation and growth of the ZIF crystals. The use of isotopically labeled sodium formate can be a powerful tool to study the mechanism of ZIF formation by tracking the incorporation and role of the formate modulator during the crystallization process.

This diagram illustrates the proposed role of sodium formate in modulating the synthesis of ZIF-8.

ZIF8_Synthesis_Modulation Role of Sodium Formate in ZIF-8 Synthesis Zn_ion Zn²⁺ Coordination_Competition Coordination_Competition Zn_ion->Coordination_Competition 2_MeIM 2-Methylimidazole (B133640) Deprotonation Deprotonation 2_MeIM->Deprotonation Sodium_Formate Sodium Formate Sodium_Formate->Deprotonation Acts as a base Sodium_Formate->Coordination_Competition Competes with linker Nucleation Nucleation Deprotonation->Nucleation Coordination_Competition->Nucleation Modulates rate Crystal_Growth Crystal_Growth Nucleation->Crystal_Growth ZIF8_Crystal ZIF-8 Crystal Crystal_Growth->ZIF8_Crystal

Figure 2: Diagram illustrating the dual role of sodium formate in ZIF-8 synthesis.
Methane (B114726) Monooxygenase (MMO) Research

Sodium formate can act as a reductant for whole-cell assays of methane monooxygenase (MMO), an enzyme that catalyzes the conversion of methane to methanol (B129727).[1][2] In these assays, formate provides the necessary electrons to regenerate the active form of the enzyme. Using this compound can help in mechanistic studies to understand the electron transfer processes and the fate of the formate molecule during the enzymatic reaction.

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound.

Protocol for ¹³C Metabolic Flux Analysis using this compound

This protocol outlines a general workflow for a stable isotope tracing experiment in cultured mammalian cells to investigate one-carbon metabolism.

MFA_Workflow Metabolic Flux Analysis Experimental Workflow cluster_cell_culture Cell Culture cluster_labeling Isotopic Labeling cluster_analysis Analysis Cell_Seeding Seed cells in appropriate culture vessels Growth_Phase Allow cells to reach desired confluency Cell_Seeding->Growth_Phase Labeling_Medium Prepare medium containing This compound Growth_Phase->Labeling_Medium Incubation Incubate cells with labeling medium for a defined time course Labeling_Medium->Incubation Metabolite_Extraction Quench metabolism and extract intracellular metabolites Incubation->Metabolite_Extraction LC_MS_Analysis Analyze extracts by LC-MS/MS or GC-MS Metabolite_Extraction->LC_MS_Analysis Data_Analysis Determine mass isotopomer distributions and calculate metabolic fluxes LC_MS_Analysis->Data_Analysis

Figure 3: A typical experimental workflow for metabolic flux analysis using isotopic tracers.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (FBS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Internal standards for metabolite quantification

Procedure:

  • Cell Culture:

    • Culture cells in standard complete medium until they reach the desired confluency (typically 70-80%).

    • For adherent cells, use multi-well plates (e.g., 6-well or 12-well) to allow for multiple time points and replicates. For suspension cells, use appropriate flasks.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound in sterile water.

    • Supplement formate-free medium with dialyzed FBS and the desired final concentration of this compound (typically in the range of 100 µM to 1 mM).

  • Isotopic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO₂).

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Quench metabolism by adding ice-cold 80% methanol (containing internal standards).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the intracellular metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).

    • Develop a targeted method to detect and quantify the mass isotopologues of key metabolites in the one-carbon pathway (e.g., serine, glycine, purines).

  • Data Analysis:

    • Correct for the natural abundance of isotopes.

    • Determine the mass isotopomer distributions (MIDs) for each metabolite at each time point.

    • Use metabolic modeling software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic network model and calculate the metabolic fluxes.[3]

Protocol for the Synthesis of ZIF-8 using Sodium Formate as a Modulator

This protocol describes the solvothermal synthesis of ZIF-8 crystals where sodium formate is used to control crystal size and morphology.[4][5]

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-Methylimidazole

  • Sodium formate

  • Methanol (reagent grade)

Procedure:

  • Preparation of Precursor Solutions:

    • In a glass vial, dissolve zinc nitrate hexahydrate in methanol.

    • In a separate glass vial, dissolve 2-methylimidazole and sodium formate in methanol. The molar ratio of Zn²⁺ : 2-methylimidazole : sodium formate can be varied to control the crystal size (a typical starting ratio is 1:8:4).

  • Synthesis:

    • Combine the two precursor solutions in a Teflon-lined autoclave.

    • Seal the autoclave and place it in an oven at a constant temperature (e.g., 100-140°C) for a defined period (e.g., 4-24 hours).

  • Product Recovery and Washing:

    • After the reaction is complete, allow the autoclave to cool to room temperature.

    • Collect the white crystalline product by centrifugation or filtration.

    • Wash the product repeatedly with fresh methanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final ZIF-8 product in a vacuum oven at a moderate temperature (e.g., 60°C) overnight.

Protocol for Methane Monooxygenase Whole-Cell Activity Assay

This protocol outlines a method for measuring the activity of methane monooxygenase in whole bacterial cells using formate as a reductant.[1]

Materials:

  • Methanotrophic bacteria expressing methane monooxygenase (e.g., Methylococcus capsulatus)

  • Growth medium for the bacteria

  • Sodium formate

  • Propylene (B89431) gas

  • Gas-tight vials with septa

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

  • Cell Preparation:

    • Grow the methanotrophic bacteria to the desired cell density in their appropriate growth medium.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer).

    • Resuspend the cells in the same buffer to a known cell concentration.

  • Activity Assay:

    • Add a defined volume of the cell suspension to a gas-tight vial.

    • Add a solution of sodium formate to the vial to a final concentration of approximately 2.5 mM.[1]

    • Seal the vial with a septum.

    • Inject a known amount of propylene gas into the headspace of the vial. Propylene is used as a surrogate substrate as its epoxidation product, propylene oxide, is easily measured by GC.

  • Incubation:

    • Incubate the vials at the optimal temperature for the enzyme (e.g., 45°C) with shaking for a defined period.[2]

  • Analysis:

    • At various time points, take a sample from the headspace of the vial using a gas-tight syringe.

    • Inject the gas sample into a GC-FID to quantify the amount of propylene oxide produced.

  • Calculation of Activity:

    • Calculate the rate of propylene oxide formation and normalize it to the amount of cells used in the assay to determine the specific activity of the methane monooxygenase.

Conclusion

This compound is a powerful and versatile tool for scientific research, offering unique insights into metabolic pathways, material synthesis, and enzyme mechanisms. The detailed information and protocols provided in this guide are intended to facilitate its application in diverse research settings. For researchers in drug development, the ability to probe one-carbon metabolism with such a precise tracer holds significant potential for identifying and validating new therapeutic targets. As analytical techniques continue to advance, the applications of doubly labeled compounds like this compound are expected to expand, further enriching our understanding of complex biological and chemical systems.

References

Methodological & Application

Application Notes and Protocols: Sodium Formate-¹³C,d¹ as an Internal Standard in Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances.[1] Its fundamental principle lies in the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.[2][3] For accurate and precise quantification, the use of an internal standard is crucial. Sodium formate-¹³C,d¹ is an excellent choice for an internal standard in both ¹H and ¹³C qNMR studies due to its simple spectrum, chemical stability, and the presence of isotopic labels that provide unique, well-resolved signals.[4]

This document provides detailed application notes and protocols for the use of Sodium formate-¹³C,d¹ as an internal standard in NMR-based quantitative analysis, with a focus on applications in metabolomics and drug development.

Advantages of Sodium Formate-¹³C,d¹ as a qNMR Internal Standard

  • Simplified Spectrum: In ¹H NMR, it produces a single, sharp satellite peak due to the ¹³C-¹H coupling, shifted away from many common analyte signals. In ¹³C NMR, it gives a single resonance.[5]

  • Reduced Signal Overlap: The isotopic labeling helps to place the standard's signals in regions of the spectrum with minimal interference from other sample components.[6]

  • Chemical and Thermal Stability: Sodium formate (B1220265) is a stable salt, ensuring its integrity during sample preparation and analysis.

  • High Purity: It is available in high isotopic and chemical purity.[7]

  • Solubility: It is soluble in common NMR solvents, particularly aqueous solutions like D₂O.

Applications

The use of Sodium formate-¹³C,d¹ as an internal standard is applicable in various fields:

  • Drug Development: For purity assessment of active pharmaceutical ingredients (APIs) and quantification of impurities.[8]

  • Metabolomics: For the absolute quantification of metabolites in biological extracts.[9][10]

  • Quality Control: For determining the concentration of components in formulations and natural products.[11]

Experimental Protocols

Protocol 1: General ¹H qNMR using Sodium Formate-¹³C,d¹

This protocol outlines the steps for quantifying an analyte using ¹H NMR with Sodium formate-¹³C,d¹ as the internal standard.

1. Materials and Reagents:

  • Analyte of interest
  • Sodium formate-¹³C,d¹ (high purity, ≥99%)
  • Deuterated solvent (e.g., D₂O, DMSO-d₆)
  • High-precision analytical balance
  • Volumetric flasks
  • NMR tubes[12]

2. Sample Preparation:

  • Stock Solution of Internal Standard: Accurately weigh a known amount of Sodium formate-¹³C,d¹ and dissolve it in a known volume of the deuterated solvent to prepare a stock solution of known concentration.
  • Analyte Solution: Accurately weigh a known amount of the analyte and dissolve it in a known volume of the deuterated solvent.
  • NMR Sample Preparation: In an NMR tube, accurately add a known volume of the analyte solution and a known volume of the internal standard stock solution.[12] Ensure the final concentration of both the analyte and the internal standard are suitable for good signal-to-noise ratio. A typical sample volume for a 5mm NMR tube is around 0.6 mL.[12]

3. NMR Data Acquisition:

  • Spectrometer Setup: Use a high-field NMR spectrometer. Ensure the instrument is well-shimmed to obtain symmetric and narrow peaks (full width at half maximum - FWHM < 1 Hz).[13]
  • Acquisition Parameters:
  • Pulse Sequence: A simple 1D pulse sequence (e.g., zg30) is recommended.[13]
  • Flip Angle: Use a 30° or 90° pulse. For quantitative accuracy, a 90° pulse requires a longer relaxation delay.
  • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to ensure complete relaxation. A typical starting value is 30 seconds.
  • Acquisition Time (aq): Should be long enough to ensure good digital resolution (at least 2.5 s).[13]
  • Number of Scans (ns): Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250 for the signals to be integrated.[14]

4. Data Processing and Quantification:

  • Fourier Transform and Phasing: Apply an exponential window function with a small line broadening (e.g., 0.3 Hz) before Fourier transformation. Carefully phase the spectrum to obtain a flat baseline.
  • Baseline Correction: Perform a baseline correction across the entire spectrum. Manual baseline correction often yields the best results for high accuracy.[13]
  • Integration: Integrate the well-resolved signal of the analyte and the ¹³C satellite signal of the Sodium formate-¹³C,d¹. The integration range should be wide enough to encompass at least 99.9% of the signal intensity (at least 76 times the FWHM on each side).[13]
  • Calculation: The concentration of the analyte can be calculated using the following formula:

Protocol 2: Quantitative ¹³C NMR using Sodium Formate-¹³C,d¹

Due to the low natural abundance and long relaxation times of ¹³C, quantitative ¹³C NMR requires specific considerations.[2][3]

1. Sample Preparation:

  • Follow the same procedure as for ¹H qNMR, but higher concentrations of both analyte and internal standard may be necessary to achieve adequate S/N in a reasonable time.
  • Consider adding a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) to shorten the T₁ relaxation times of quaternary carbons and the internal standard.[15][16]

2. NMR Data Acquisition:

  • Pulse Sequence: Use an inverse-gated decoupling sequence (e.g., zgig) to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.[13]
  • Relaxation Delay (d1): Must be sufficiently long (at least 5 times the longest T₁). The use of a relaxation agent can significantly reduce this time.
  • Number of Scans (ns): A significantly higher number of scans will be required compared to ¹H qNMR to achieve a good S/N ratio.

3. Data Processing and Quantification:

  • Processing and calculation steps are similar to ¹H qNMR. The calculation formula is adapted for ¹³C signals, where N represents the number of carbon atoms for a given signal (usually 1).

Data Presentation

The following tables summarize typical validation parameters for qNMR methods. While specific data for Sodium formate-¹³C,d¹ is not extensively published, these tables provide expected performance metrics based on validated qNMR methods for similar compounds.[14][17]

Table 1: Method Validation Parameters for a Typical qNMR Assay

ParameterTypical Value/RangeReference
Linearity (R²)> 0.999[17]
Accuracy (Recovery)98 - 102%[17]
Precision (RSD)< 1%[17]
Limit of Detection (LOD)~10 µM[11]
Limit of Quantification (LOQ)~50 µM[11]

Table 2: Comparison of ¹H and ¹³C qNMR

Feature¹H qNMR¹³C qNMR
Sensitivity HighLow[2][3]
Signal Overlap Can be significant in complex mixtures[2]Generally low due to wider chemical shift range[2][3]
Acquisition Time Relatively shortLong, unless relaxation agents are used[18]
Quantitative Accuracy High with proper parameter settingsHigh, but requires suppression of NOE[13]

Visualizations

Experimental Workflow

G Figure 1: General workflow for qNMR using an internal standard. cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing prep1 Weigh Analyte and IS prep2 Prepare Stock Solutions prep1->prep2 prep3 Mix in NMR Tube prep2->prep3 acq1 Spectrometer Setup & Shimming prep3->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire Data acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Baseline Correction proc1->proc2 proc3 Integration proc2->proc3 quant Quantification proc3->quant

Caption: General workflow for qNMR using an internal standard.

Logical Relationship in qNMR Calculation

G Figure 2: Logical relationship of parameters in qNMR calculation. cluster_analyte Analyte cluster_is Internal Standard I_analyte Integral (Analyte) C_analyte Concentration (Analyte) I_analyte->C_analyte N_analyte Number of Nuclei (Analyte) N_analyte->C_analyte MW_analyte Molecular Weight (Analyte) MW_analyte->C_analyte m_analyte Mass (Analyte) m_analyte->C_analyte I_is Integral (IS) I_is->C_analyte N_is Number of Nuclei (IS) N_is->C_analyte MW_is Molecular Weight (IS) MW_is->C_analyte m_is Mass (IS) m_is->C_analyte P_is Purity (IS) P_is->C_analyte

Caption: Logical relationship of parameters in qNMR calculation.

Conclusion

Sodium formate-¹³C,d¹ is a versatile and reliable internal standard for quantitative NMR analysis. Its favorable properties make it suitable for a wide range of applications, from the stringent requirements of drug purity determination to the complexity of metabolomic studies. By following the detailed protocols and adhering to the principles of qNMR, researchers can achieve accurate and reproducible quantitative results. The validation of any qNMR method is critical to ensure its reliability and should be performed according to established guidelines.[1][19]

References

Application Notes and Protocols for Sodium Formate-¹³C,d¹ in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids (serine and glycine), as well as for methylation reactions critical for epigenetic regulation.[1][2] This metabolic pathway is often upregulated in highly proliferative cells, such as cancer cells, to meet the increased demand for biomass production.[1] Formate (B1220265) is a key intermediate in one-carbon metabolism, acting as a carrier of single carbon units.[2]

Sodium formate-¹³C,d¹ is a stable isotope-labeled compound that serves as a powerful tracer to investigate the dynamics of one-carbon metabolism in cell culture experiments. By replacing a standard nutrient with its isotopically labeled counterpart, researchers can track the metabolic fate of the ¹³C and deuterium (B1214612) atoms through various cellular processes.[3] This technique, coupled with mass spectrometry, allows for the quantitative analysis of metabolic fluxes and provides a detailed map of cellular metabolic activity.[2][4] These application notes provide a comprehensive protocol for conducting Sodium formate-¹³C,d¹ tracing experiments in a cell culture setting.

Applications

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within the one-carbon pathway to understand how cells utilize formate.[2][4]

  • Cancer Metabolism Research: Investigating the reliance of cancer cells on one-carbon metabolism for proliferation and survival.[1]

  • Drug Discovery and Development: Assessing the impact of novel therapeutic agents on one-carbon metabolism and nucleotide synthesis.

  • Understanding Metabolic Reprogramming: Studying how cellular metabolism adapts to different physiological and pathological conditions.

Data Presentation

The following table summarizes representative quantitative data on the isotopic enrichment of key metabolites in cancer cells cultured with 1 mM [¹³C]formate over a 24-hour period. This data illustrates the incorporation of the labeled carbon from formate into downstream biomolecules.

MetaboliteIsotopologue% Enrichment (at 24 hours)Metabolic Significance
Serine M+1~5%Indicates reverse flux through serine hydroxymethyltransferase (SHMT)
Glycine M+1~2%Reflects the interconnectedness of the serine-glycine one-carbon cycle
ATP M+1~15%Shows formate contribution to the purine (B94841) nucleotide pool
GTP M+1~12%Demonstrates incorporation into another essential purine nucleotide
Thymidine M+1~8%Highlights the role of formate in pyrimidine (B1678525) synthesis

Note: The values presented are approximate and can vary depending on the cell line, culture conditions, and the specific experimental setup. This table is a composite representation based on typical findings in the field.

Experimental Protocols

This section provides a detailed methodology for a typical Sodium formate-¹³C,d¹ tracing experiment in adherent mammalian cells.

Protocol 1: Cell Culture and Labeling with Sodium formate-¹³C,d¹

Objective: To label cultured mammalian cells with Sodium formate-¹³C,d¹ to trace its incorporation into downstream metabolites.

Materials:

  • Cell line of interest (e.g., HeLa, A549, HCT116)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Formate-free custom medium

  • Sodium formate-¹³C,d¹

  • 6-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of labeling.

    • Culture cells under standard conditions (37°C, 5% CO₂).

  • Preparation of Labeling Medium:

    • Prepare the base medium (e.g., DMEM) without sodium formate.

    • Supplement the medium with 10% dialyzed Fetal Bovine Serum (dFBS) and 1% Penicillin-Streptomycin. The use of dialyzed FBS is crucial to minimize the presence of unlabeled small molecules that could dilute the tracer.[5]

    • Prepare a stock solution of Sodium formate-¹³C,d¹ in sterile water.

    • Add the Sodium formate-¹³C,d¹ stock solution to the prepared medium to a final concentration of 1 mM.

    • Warm the labeling medium to 37°C before use.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed ¹³C-formate labeling medium to the wells.

  • Incubation:

    • Incubate the cells for the desired time course. A typical time course to observe significant labeling is 0, 2, 6, 12, and 24 hours. The optimal duration may vary depending on the cell line's metabolic rate.

Protocol 2: Metabolite Extraction

Objective: To rapidly quench metabolic activity and extract intracellular metabolites for mass spectrometry analysis.

Materials:

  • Liquid nitrogen or dry ice

  • 80% Methanol (B129727) (HPLC grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of reaching >14,000 x g and maintaining 4°C

Procedure:

  • Quenching:

    • At each time point, remove the culture plate from the incubator and immediately place it on a bed of dry ice or in liquid nitrogen to rapidly halt metabolic activity.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

  • Extraction:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well of the 6-well plate.

    • Use a cell scraper to detach the cells, ensuring they are fully submerged in the methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate the tubes at -20°C for at least 30 minutes to facilitate protein precipitation.

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

  • Sample Preparation for LC-MS Analysis:

    • Evaporate the supernatant to dryness using a nitrogen evaporator or a centrifugal vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol or a specific buffer compatible with your chromatography method).

    • Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualization

The following diagrams illustrate the key metabolic pathway for formate and the experimental workflow.

Formate_Metabolism cluster_medium Extracellular Medium cluster_cytoplasm Cytoplasm Sodium_Formate_13C_d1 Sodium Formate-¹³C,d¹ Formate_13C ¹³C-Formate Sodium_Formate_13C_d1->Formate_13C Uptake 10_Formyl_THF 10-Formyl-¹³C-THF Formate_13C->10_Formyl_THF ATP-dependent THF THF THF->10_Formyl_THF Purine_Synthesis Purine Synthesis (ATP, GTP) 10_Formyl_THF->Purine_Synthesis Provides C2 and C8 of purine ring Methylene_THF 5,10-Methylene-THF 10_Formyl_THF->Methylene_THF Thymidylate_Synthesis Thymidylate Synthesis (dTMP) Serine Serine Glycine Glycine Serine->Glycine SHMT Glycine->Methylene_THF Methylene_THF->Thymidylate_Synthesis Methylene_THF->Serine SHMT

Metabolic pathway of ¹³C-formate incorporation.

Experimental_Workflow Cell_Seeding 1. Cell Seeding (6-well plates, 70-80% confluency) Media_Preparation 2. Prepare Labeling Medium (Formate-free medium + 1 mM Sodium formate-¹³C,d¹ + 10% dFBS) Cell_Seeding->Media_Preparation Labeling 3. Labeling (Replace standard medium with labeling medium) Media_Preparation->Labeling Incubation 4. Incubation (Time course: 0, 2, 6, 12, 24h) Labeling->Incubation Quenching 5. Quenching (Place on dry ice/liquid nitrogen) Incubation->Quenching Extraction 6. Metabolite Extraction (Ice-cold 80% Methanol) Quenching->Extraction Sample_Prep 7. Sample Preparation (Dry down and reconstitute) Extraction->Sample_Prep LCMS_Analysis 8. LC-MS/MS Analysis (Quantify ¹³C incorporation) Sample_Prep->LCMS_Analysis Data_Analysis 9. Data Analysis (Calculate isotopic enrichment) LCMS_Analysis->Data_Analysis

Experimental workflow for Sodium formate-¹³C,d¹ tracing.

References

Application Note: Quantitative Analysis of Polar Metabolites using Sodium formate-13C,d1 as an Internal Standard by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the quantitative analysis of metabolites in complex biological samples.[1] Achieving accurate and reproducible quantification can be challenging due to variations in sample preparation, matrix effects, and instrument performance.[2][3][4] The use of stable isotope-labeled internal standards is a well-established strategy to overcome these challenges and improve the precision and accuracy of quantitative metabolomics studies.[2][3][4]

This application note describes a general methodology for the quantitative analysis of polar metabolites in biological samples using Sodium formate-13C,d1 as an internal standard with LC-MS. While uniformly 13C-labeled cell extracts offer a broad range of internal standards for comprehensive metabolome analysis, the use of a single, simple, and commercially available labeled compound like this compound can be a cost-effective approach for targeted or semi-targeted quantitative studies of small polar metabolites, particularly organic acids.[2][3][4] The underlying principle is that a stable isotope-labeled internal standard, added at a known concentration to the sample at the beginning of the workflow, will co-elute with the target analyte and experience similar ionization effects, thus allowing for accurate normalization of the analytical signal.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of metabolites using an internal standard is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine, Cell Extract) IS_Addition Addition of Internal Standard (this compound) Sample->IS_Addition Extraction Metabolite Extraction (e.g., Protein Precipitation with Cold Solvent) IS_Addition->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dry_Reconstitute Dry and Reconstitute Supernatant->Dry_Reconstitute LC_Separation Liquid Chromatography (HILIC or Reversed-Phase) Dry_Reconstitute->LC_Separation MS_Detection Mass Spectrometry (High-Resolution MS) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte and Internal Standard) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Metabolite Concentration Calibration_Curve->Quantification

Caption: General workflow for quantitative metabolite analysis using an internal standard.

Detailed Experimental Protocols

The following protocols provide a general framework for the quantitative analysis of polar metabolites. Optimization of these protocols is recommended for specific metabolites and sample matrices.

Sample Preparation

A robust and reproducible sample preparation protocol is crucial for accurate metabolomic analysis.

Materials:

  • Biological sample (e.g., plasma, urine, cell culture media)

  • This compound solution (1 mg/mL in water)

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Acetonitrile (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Vacuum concentrator

Procedure:

  • Thaw frozen biological samples on ice.

  • For plasma or serum samples, aliquot 50 µL into a pre-chilled microcentrifuge tube. For urine, dilute 1:4 with cold water and use 50 µL. For cell extracts, use an equivalent of 1 million cells.

  • Add 5 µL of the 1 mg/mL this compound internal standard solution to each sample.

  • Add 200 µL of pre-chilled 80:20 (v/v) methanol:acetonitrile for protein precipitation and metabolite extraction.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry the supernatant using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

LC-MS Analysis

The choice of chromatographic conditions will depend on the polarity of the target metabolites. For a broad range of polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

HILIC Chromatography Conditions:

  • Column: Sequant ZIC-pHILIC (150 x 2.1 mm, 5 µm)

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 80% B

    • 2-17 min: Linear gradient from 80% to 20% B

    • 17-20 min: Hold at 20% B

    • 20.1-28 min: Return to 80% B and equilibrate

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative and Positive modes

  • Capillary Voltage: 3.5 kV (Negative), 4.0 kV (Positive)

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Mass Range: m/z 50-1000

  • Data Acquisition: Full scan mode

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peak areas for the target metabolites and the this compound internal standard using the instrument's software.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target metabolites and a constant concentration of the internal standard. Process these standards in the same manner as the samples. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte to generate a calibration curve.

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard in the unknown samples and determine the concentration from the calibration curve.

Quantitative Data Presentation

The following table provides an illustrative example of quantitative data for a selection of polar metabolites that could be obtained using this methodology. Note: This data is for demonstration purposes and actual results will vary depending on the sample type and experimental conditions.

MetaboliteRetention Time (min)m/z (Negative Ion Mode)Concentration in Plasma (µM) ± SD (n=3)%RSD
Lactate3.589.02331500 ± 1208.0
Pyruvate4.287.007785 ± 7.28.5
Succinate5.8117.018235 ± 3.18.9
Fumarate6.1115.00265.2 ± 0.59.6
Malate6.5133.013142 ± 3.89.0
Citrate7.9191.0186120 ± 11.59.6
α-Ketoglutarate8.3145.013125 ± 2.49.6

Signaling Pathways and Logical Relationships

The quantitative data obtained from such metabolomic studies can be used to understand perturbations in key metabolic pathways. For example, the concentrations of intermediates in the Tricarboxylic Acid (TCA) cycle can provide insights into cellular energy metabolism.

tca_cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: A simplified diagram of the Tricarboxylic Acid (TCA) cycle.

Conclusion

The use of a stable isotope-labeled internal standard such as this compound in conjunction with LC-MS provides a robust framework for the quantitative analysis of polar metabolites. This approach enhances the accuracy and reproducibility of the data by correcting for variations throughout the analytical process. The provided protocols offer a starting point for developing and validating quantitative metabolomics assays for applications in basic research, clinical diagnostics, and drug development. It is important to note that for the highest accuracy, the use of a structurally analogous internal standard for each analyte is preferred. However, for targeted and semi-targeted analyses of small organic acids, this compound can serve as a useful internal standard, provided the method is carefully validated.

References

Application Notes and Protocols for In Vivo Metabolic Flux Analysis Using Sodium Formate-¹³C,d¹

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine and methionine), and for providing methyl groups for a vast number of methylation reactions that regulate cellular processes. Formate (B1220265) is a key intermediate in this network, acting as a carrier of one-carbon units between the mitochondria and the cytoplasm. The study of formate flux is therefore critical for understanding the regulation of these vital biosynthetic pathways in both normal physiology and in disease states such as cancer and metabolic disorders.

Sodium formate-¹³C,d¹ is a stable isotope-labeled tracer designed for in vivo metabolic flux analysis of the one-carbon pathway. The dual labeling with carbon-13 (¹³C) and deuterium (B1214612) (d) allows for the precise tracking of the formate molecule as it is incorporated into various downstream metabolites. This enables researchers to quantify the rate of formate production and utilization, providing a dynamic view of one-carbon metabolism in a whole-animal context. These application notes provide a comprehensive guide to using Sodium formate-¹³C,d¹ for in vivo metabolic flux analysis, including detailed experimental protocols and data interpretation guidelines.

Principle of the Method

The methodology involves the administration of Sodium formate-¹³C,d¹ to a living organism, typically via intravenous infusion, to achieve a steady-state isotopic enrichment in the plasma. At this steady state, the rate of appearance of the labeled formate is equal to the rate of its utilization. By measuring the isotopic enrichment of formate and its downstream metabolites in tissues and biofluids using mass spectrometry, it is possible to calculate the in vivo fluxes through the key pathways of one-carbon metabolism. The ¹³C label tracks the carbon backbone, while the deuterium label can provide additional information on specific enzymatic reactions.

Applications

  • Quantifying Endogenous Formate Production: Determine the whole-body rate of formate synthesis from various precursors like serine, glycine, and choline.

  • Investigating Folate Deficiency: Assess the impact of folate status on one-carbon flux, as folate is a critical cofactor in this pathway.[1][2]

  • Cancer Metabolism Research: Elucidate the role of one-carbon metabolism in supporting the high proliferative rate of cancer cells.

  • Drug Development: Evaluate the in vivo efficacy of drugs targeting enzymes in the one-carbon pathway.

  • Neurological and Developmental Biology: Study the importance of one-carbon metabolism in embryonic development and neurological function.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing ¹³C-formate as a tracer for in vivo and in vitro metabolic flux analysis.

Table 1: In Vivo Formate Production Rates in Rats [1][2]

ConditionFormate Production Rate (μmol·hr⁻¹·100 g body weight⁻¹)
Folate-Replete76
Folate-Deficient42.56 (a 44% decrease)

Table 2: Relative Incorporation of [¹³C]formate into Purines and Thymidine in vitro

MetaboliteConditionRelative Incorporation (%)
Deoxyadenosine (dA)Control0.319
Methotrexate (MTX) Treated0.324
Deoxyguanosine (dG)Control0.323
Methotrexate (MTX) Treated0.336
Thymidine (dT)Control0.384
Methotrexate (MTX) Treated0.397

Experimental Protocols

This section provides a detailed protocol for an in vivo metabolic flux study in a rodent model using continuous infusion of Sodium formate-¹³C,d¹.

Materials and Reagents
  • Sodium formate-¹³C,d¹

  • Sterile 0.9% saline solution

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for catheter implantation

  • Infusion pump

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • -80°C freezer

  • Liquid nitrogen

  • Tissue homogenization equipment

  • Methanol, chloroform (B151607), and water (LC-MS grade)

  • Internal standards for mass spectrometry

Experimental Workflow

G cluster_prep Animal Preparation cluster_infusion Tracer Infusion cluster_sampling Sample Collection cluster_analysis Sample Processing & Analysis cluster_data Data Analysis animal_acclimation Animal Acclimation catheter_implantation Catheter Implantation (Femoral Artery/Vein) animal_acclimation->catheter_implantation recovery Surgical Recovery catheter_implantation->recovery tracer_prep Prepare Sodium formate-¹³C,d¹ Infusion Solution in Saline recovery->tracer_prep bolus_dose Administer Bolus Dose tracer_prep->bolus_dose continuous_infusion Continuous Infusion (to reach isotopic steady state) bolus_dose->continuous_infusion blood_collection Blood Collection (at steady state) continuous_infusion->blood_collection tissue_harvesting Tissue Harvesting (e.g., liver, kidney) (snap-freeze in liquid N₂) blood_collection->tissue_harvesting plasma_separation Plasma Separation tissue_harvesting->plasma_separation metabolite_extraction Metabolite Extraction (from plasma and tissues) plasma_separation->metabolite_extraction lc_ms_analysis LC-MS/MS Analysis (to measure isotopic enrichment) metabolite_extraction->lc_ms_analysis flux_calculation Metabolic Flux Calculation lc_ms_analysis->flux_calculation statistical_analysis Statistical Analysis flux_calculation->statistical_analysis

Caption: Experimental workflow for in vivo metabolic flux analysis.

Detailed Methodologies

1. Animal Preparation and Surgery

  • Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Surgically implant catheters into the femoral artery and vein under anesthesia. The venous catheter will be used for tracer infusion, and the arterial catheter for blood sampling.

  • Allow animals to recover from surgery for at least 2-3 days before the infusion study.

2. Tracer Preparation and Administration

  • Prepare a sterile solution of Sodium formate-¹³C,d¹ in 0.9% saline at the desired concentration. The concentration will depend on the desired infusion rate and the animal's body weight.

  • On the day of the experiment, connect the venous catheter to an infusion pump.

  • Administer an initial bolus dose of the tracer solution to rapidly increase the plasma concentration of the labeled formate.

  • Immediately following the bolus, begin a continuous infusion at a constant rate for a duration sufficient to achieve isotopic steady state in the plasma (typically 90-120 minutes).

3. Sample Collection

  • Towards the end of the infusion period, collect blood samples from the arterial catheter into EDTA-coated tubes.

  • Immediately place the blood samples on ice to quench metabolic activity.

  • At the end of the infusion, euthanize the animal via an approved method.

  • Quickly dissect the tissues of interest (e.g., liver, kidney, brain) and snap-freeze them in liquid nitrogen.

  • Store all samples at -80°C until further processing.

4. Metabolite Extraction

  • Plasma: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma. Transfer the plasma to a new tube for metabolite extraction.

  • Tissues:

    • Weigh the frozen tissue (typically 20-50 mg).

    • Homogenize the tissue in a pre-chilled solvent mixture, such as 80:20 methanol:water, on dry ice.

    • Add chloroform and water to the homogenate to induce phase separation.

    • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

    • Collect the upper aqueous phase containing polar metabolites.

    • Dry the metabolite extracts using a vacuum concentrator.

5. Mass Spectrometry Analysis

  • Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.

  • Use a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) to measure the isotopic enrichment of formate and its downstream metabolites.

  • Develop a targeted LC-MS/MS method to detect and quantify the different isotopologues of the metabolites of interest (e.g., serine, glycine, purines, thymidine).

  • The mass shift corresponding to the incorporation of ¹³C and/or deuterium will be used to determine the level of enrichment.

6. Data Analysis and Flux Calculation

  • Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

  • Calculate the mole percent enrichment (MPE) of the ¹³C and deuterium labels in formate and its downstream metabolites.

  • Use appropriate metabolic models and software to calculate the in vivo flux rates. The rate of formate production can be calculated from the isotopic enrichment of plasma formate at steady state using the following equation:

    Rate of Appearance (Ra) = Infusion Rate × (Enrichment of Infusate / Enrichment of Plasma at Steady State - 1)

One-Carbon Metabolic Pathway

The following diagram illustrates the central role of formate in one-carbon metabolism and the key pathways that can be traced using Sodium formate-¹³C,d¹.

G One-Carbon Metabolic Pathway cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 CH2_THF_mito 5,10-CH₂-THF Glycine_mito->CH2_THF_mito GC S THF_mito THF Formate_mito Formate CH2_THF_mito->Formate_mito MTHFD2/1L Formate_mito->THF_mito Formate_cyto Formate-¹³C,d¹ (from infusion) Formate_mito->Formate_cyto Formate Transporter CHO_THF_cyto 10-CHO-THF Formate_cyto->CHO_THF_cyto MTHFD1 THF_cyto THF CH2_THF_cyto 5,10-CH₂-THF CHO_THF_cyto->CH2_THF_cyto MTHFD1 Purines Purine Synthesis CHO_THF_cyto->Purines CH3_THF_cyto 5-CH₃-THF CH2_THF_cyto->CH3_THF_cyto MTHFR Thymidylate Thymidylate Synthesis CH2_THF_cyto->Thymidylate Methionine Methionine Cycle CH3_THF_cyto->Methionine

Caption: Formate in one-carbon metabolism.

Disclaimer

This document provides a general framework for in vivo metabolic flux analysis using Sodium formate-¹³C,d¹. The specific experimental parameters, such as tracer concentration, infusion rate, and duration, may need to be optimized for different animal models, tissues, and experimental questions. It is recommended to consult relevant literature and perform pilot studies to establish the optimal conditions for your specific application.

References

Application Notes and Protocols for Tracer Studies with Sodium Formate-¹³C,d1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

One-carbon (1C) metabolism is a vital network of biochemical pathways that transfer one-carbon units, essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions.[1][2][3] Formate (B1220265) is a key intermediate in this network, acting as a carrier of one-carbon units.[4][5] Tracer studies using isotopically labeled formate, such as Sodium formate-¹³C,d₁, are powerful tools to investigate the flux and regulation of one-carbon metabolism in various biological systems, including cancer cells and in the context of drug development.[6][7][8]

Sodium formate-¹³C,d₁ is a stable isotope-labeled compound where the carbon atom is replaced by its heavy isotope ¹³C, and the hydrogen atom is replaced by deuterium (B1214612) (d). This dual labeling allows for robust tracing of the formate molecule through metabolic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][9] These application notes provide detailed experimental designs and protocols for conducting tracer studies with Sodium formate-¹³C,d₁ in mammalian cell cultures.

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Overview

The following diagram illustrates the central role of formate in one-carbon metabolism, connecting mitochondrial and cytosolic pathways.

OneCarbonMetabolism cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 Methylene_THF_mito 5,10-CH2-THF Serine_mito->Methylene_THF_mito SHMT2 Glycine_mito->Methylene_THF_mito GCS THF_mito THF Formyl_THF_mito 10-CHO-THF Methylene_THF_mito->Formyl_THF_mito MTHFD2/2L Formate_mito Formate Formyl_THF_mito->Formate_mito MTHFD1L Formate_cyto Formate-¹³C,d₁ (Tracer Input) Formate_mito->Formate_cyto Export Formyl_THF_cyto 10-CHO-THF Formate_cyto->Formyl_THF_cyto MTHFD1 Purines Purine (B94841) Synthesis (ATP, GTP) Formyl_THF_cyto->Purines THF_cyto THF Formyl_THF_cyto->THF_cyto Methylene_THF_cyto 5,10-CH2-THF THF_cyto->Methylene_THF_cyto SHMT1 Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 Glycine_cyto->Serine_cyto SHMT1 Methylene_THF_cyto->THF_cyto dTMP Thymidylate (dTMP) Synthesis Methylene_THF_cyto->dTMP Methionine Methionine Methylene_THF_cyto->Methionine MTHFR SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Methylation Reactions SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine

Caption: Overview of one-carbon metabolism and the role of formate.

Experimental Workflow for Sodium Formate-¹³C,d₁ Tracer Studies

The following diagram outlines the key steps in a typical tracer experiment.

ExperimentalWorkflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase A 1. Cell Culture (e.g., adherent mammalian cells) B 2. Labeling (Introduce Sodium formate-¹³C,d₁ to culture medium) A->B C 3. Quenching & Metabolite Extraction (e.g., cold methanol) B->C D 4. Sample Preparation (e.g., derivatization for GC-MS) C->D E 5. Mass Spectrometry Analysis (LC-MS/MS or GC-MS) D->E F 6. Data Analysis (Quantify ¹³C and d enrichment) E->F

References

Application Notes and Protocols for Sodium Formate-¹³C,d₁ in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of Sodium formate-¹³C,d₁ in mass spectrometry. The focus is on its application as both a mass calibrant and an internal standard for quantitative analysis, ensuring high accuracy and precision in complex sample matrices.

Introduction

Sodium formate-¹³C,d₁ is a stable isotope-labeled compound with a molecular weight of 70.01 g/mol .[1][2] Its defined mass shift from the unlabeled counterpart makes it an ideal internal standard for quantitative mass spectrometry (MS) applications, including liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[3] Stable isotope-labeled internal standards (SIL-IS) are the preferred choice for quantitative bioanalysis as they exhibit nearly identical physicochemical properties to the analyte of interest, co-eluting chromatographically and experiencing similar ionization suppression or enhancement, thereby correcting for variability during sample preparation and analysis.[1][4][5][6]

Furthermore, sodium formate (B1220265) and its isotopically labeled analogs are widely used for the calibration of mass spectrometers, particularly time-of-flight (TOF) instruments. This is due to their propensity to form clusters in the electrospray ionization (ESI) source, providing a series of ions with known masses over a wide m/z range.[7]

Applications

  • Internal Standard for Quantitative Analysis: Sodium formate-¹³C,d₁ is employed as an internal standard in metabolomics and other quantitative studies to accurately measure the concentration of unlabeled sodium formate or other small organic acids.[3]

  • Mass Spectrometer Calibration: It serves as a reliable calibrant for high-resolution mass spectrometers, ensuring high mass accuracy over a broad m/z range.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative information for the use of Sodium formate-¹³C,d₁ in mass spectrometry.

Table 1: Physicochemical Properties of Sodium Formate-¹³C,d₁

PropertyValueReference
Chemical FormulaD¹³CO₂Na[1]
Molecular Weight70.01 g/mol [1][2]
Isotopic Purity (¹³C)99 atom %[1]
Isotopic Purity (D)98 atom %[1]
AppearanceSolid[1]
Melting Point259-262 °C (lit.)[1]
Solubility in WaterHigh

Table 2: Theoretical m/z Values for Sodium Formate-¹³C,d₁ Clusters for Mass Calibration (Positive Ion Mode)

The general formula for positive ion clusters is [(D¹³CO₂Na)n + Na]⁺.

Cluster (n)Theoretical Monoisotopic m/z
193.99
2164.00
3234.01
4304.02
5374.03
6444.04
7514.05
8584.06
9654.07
10724.08

Note: These are theoretical values. Observed m/z may vary slightly depending on instrument calibration and resolution.

Table 3: Recommended Concentrations for Different Applications

ApplicationStock Solution ConcentrationWorking Solution ConcentrationFinal Concentration in SampleReference
Internal Standard (Quantitative Assay)1 mg/mL in Water10 µg/mL in Mobile Phase100 ng/mLGeneral Practice, adapt as needed
Mass Spectrometer Calibration5 mM in 90:10 IPA:Water0.5 mM in 90:10 IPA:WaterInfused directly[9]
Post-Run Calibration (Metabolomics)Not specifiedNot specified1 µM[8]

Experimental Protocols

Protocol for Preparation of Sodium Formate-¹³C,d₁ as an Internal Standard

This protocol outlines the preparation of a stock solution, a working solution, and the method for spiking into a sample for quantitative analysis.

Materials:

  • Sodium formate-¹³C,d₁ solid

  • LC-MS grade water

  • LC-MS grade mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

  • Calibrated analytical balance

  • Volumetric flasks (e.g., 1 mL, 10 mL)

  • Micropipettes

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 1 mg of Sodium formate-¹³C,d₁ solid using a calibrated analytical balance.

    • Transfer the solid to a 1 mL volumetric flask.

    • Add approximately 0.8 mL of LC-MS grade water.

    • Vortex until the solid is completely dissolved.

    • Bring the volume up to the 1 mL mark with LC-MS grade water.

    • Store the stock solution at -20°C for up to 1 month or -80°C for up to 6 months in small aliquots to avoid freeze-thaw cycles.[3]

  • Working Solution Preparation (10 µg/mL):

    • Allow a fresh aliquot of the stock solution to thaw completely at room temperature.

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Add the appropriate mobile phase to the 10 mL mark.

    • Vortex to ensure homogeneity.

    • This working solution should be prepared fresh daily.

  • Sample Spiking (Final Concentration 100 ng/mL):

    • For a 1 mL final sample volume, add 10 µL of the 10 µg/mL working solution to 990 µL of the prepared sample (e.g., plasma extract, urine dilution).

    • Vortex the spiked sample to ensure thorough mixing before analysis.

Protocol for Preparation of Sodium Formate-¹³C,d₁ for Mass Spectrometer Calibration

This protocol is adapted from a standard procedure for preparing unlabeled sodium formate for calibrating Q-Tof mass spectrometers and can be used with the labeled analog for specific applications.[9]

Materials:

  • Sodium formate-¹³C,d₁ solid

  • LC-MS grade 2-propanol (IPA)

  • LC-MS grade water

  • 0.1 M Sodium hydroxide (B78521) solution

  • Formic acid

  • 20 mL volumetric flasks

  • Micropipettes

  • Sonicator

Procedure:

  • 5 mM Sodium Formate-¹³C,d₁ Solution Preparation:

    • Note: This step is for creating the sodium salt in situ. If starting with the salt, dissolve an appropriate amount in the solvent.

    • In a 20 mL volumetric flask, combine:

      • 1000 µL of 0.1 M sodium hydroxide solution

      • 900 µL of LC-MS grade water

      • 100 µL of formic acid (adjust for ¹³C,d₁ labeled formic acid if necessary)

    • Fill the flask to the 20 mL mark with a 90:10 solution of 2-propanol and water.

    • Sonicate for 5 minutes to ensure complete dissolution and mixing.

    • Label as "5 mM Sodium formate-¹³C,d₁ solution in 90:10 IPA:water" and store in a refrigerator for up to one week.[9]

  • 0.5 mM Sodium Formate-¹³C,d₁ Working Solution:

    • Pipette 2000 µL of the 5 mM solution into a 20 mL volumetric flask.

    • Dilute to the 20 mL mark with 90:10 2-propanol:water.

    • Sonicate for 5 minutes.

    • This solution is ready for direct infusion into the mass spectrometer for calibration.

Visualizations

experimental_workflow_internal_standard cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock 1. Prepare 1 mg/mL Stock Solution (Sodium formate-13C,d1 in Water) working 2. Prepare 10 µg/mL Working Solution (Dilute Stock in Mobile Phase) stock->working Dilution spike 4. Spike Sample with Working Solution working->spike sample 3. Biological Sample (e.g., Plasma, Urine) sample->spike process 5. Sample Cleanup/Extraction spike->process lcms 6. LC-MS/MS Analysis process->lcms data 7. Data Processing & Quantitation lcms->data

Caption: Workflow for using Sodium formate-¹³C,d₁ as an internal standard.

calibration_workflow cluster_prep Calibrant Preparation cluster_infusion Calibration Process prep_5mM 1. Prepare 5 mM this compound in 90:10 IPA:Water prep_0_5mM 2. Dilute to 0.5 mM Working Solution prep_5mM->prep_0_5mM infusion_pump 3. Load into Infusion Pump prep_0_5mM->infusion_pump ms Mass Spectrometer infusion_pump->ms Direct Infusion calibration 4. Perform Mass Calibration ms->calibration

Caption: Workflow for mass spectrometer calibration using Sodium formate-¹³C,d₁.

logical_relationship cluster_analyte cluster_is cluster_process analyte Analyte of Interest sample_prep Sample Preparation (Extraction, etc.) analyte->sample_prep analyte_signal Analyte MS Signal ratio Ratio (Analyte Signal / IS Signal) analyte_signal->ratio is This compound (IS) is->sample_prep is_signal IS MS Signal is_signal->ratio ionization Ionization in MS Source sample_prep->ionization ionization->analyte_signal ionization->is_signal quant Accurate Quantitation ratio->quant

References

Application Notes and Protocols for Incorporating Sodium Formate-13C,d1 into Microbial Growth Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium formate-13C,d1 is a stable isotope-labeled compound that serves as a powerful tool for tracing the metabolic fate of one-carbon units in microorganisms. The incorporation of both a heavy carbon (¹³C) and a heavy hydrogen (deuterium, d1 or ²H) atom allows for the simultaneous tracking of the carbon backbone and redox processes within metabolic pathways. This dual-labeling approach provides a high-resolution view of cellular metabolism, making it invaluable for metabolic engineering, drug discovery, and fundamental microbiological research.

These application notes provide detailed protocols for the incorporation of this compound into microbial growth media, along with methods for analyzing the isotopic enrichment in cellular metabolites. The information is intended to guide researchers in designing and executing metabolic labeling experiments to investigate one-carbon metabolism, elucidate biosynthetic pathways, and quantify metabolic fluxes.

Principle Applications

The use of this compound in microbial growth media is primarily centered around its role as a tracer for one-carbon (C1) metabolism. Formate (B1220265) is a key intermediate in the folate-mediated C1 pathway, which is essential for the biosynthesis of a wide range of critical cellular components.

Key applications include:

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within a network. The ¹³C label from formate is incorporated into various biomolecules, and the resulting isotopic enrichment patterns can be used to calculate the flux through interconnected pathways.

  • Biosynthetic Pathway Elucidation: Tracing the flow of the ¹³C-labeled carbon from formate into downstream metabolites such as amino acids (e.g., serine, glycine, methionine), purines, and thymidylate. This helps to confirm known pathways and discover novel metabolic routes.

  • Investigating Redox Metabolism: The deuterium (B1214612) (d1) label on the formate molecule is transferred during oxidation-reduction reactions. By tracking the deuterium, researchers can gain insights into the activities of dehydrogenases and the flow of reducing equivalents (e.g., NADH, NADPH) within the cell.

  • Drug Discovery and Target Validation: Understanding how a potential drug molecule perturbs one-carbon metabolism can provide insights into its mechanism of action. This compound can be used to assess the impact of inhibitors on specific metabolic pathways.

Data Presentation: Quantitative Analysis of Isotopic Enrichment

The following tables summarize the expected quantitative data from incorporating this compound into microbial cultures.

Table 1: Effect of Sodium Formate Concentration on Microbial Growth

MicroorganismFormate Concentration (mM)pHEffect on Growth RateCitation
Clostridium ljungdahlii PETC< 2.07.0Increased growth rate[1]
Clostridium ljungdahlii PETC30.05.0, 6.0Complete growth inhibition[1]
Clostridium carboxidivorans P7< 2.07.0Increased growth rate[1]

Table 2: Proportional Isotopic Enrichment of Proteinogenic Amino Acids in Engineered E. coli Grown on ¹³C-Formate

This table is a representation of the data presented in the referenced study, which used a graphical format. The values indicate the proportion of the amino acid pool that has incorporated one or more ¹³C atoms from formate.

Amino AcidM+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)Citation
Alanine~5~10~500
Valine~10~15~10~50
Leucine~10~20~15~10~5
Isoleucine~10~20~15~10~5
Proline~5~10~10~50
Phenylalanine~5~10~500
Tyrosine~5~10~500
Tryptophan~5~10~500
Serine~20~15~500
Threonine~10~15~10~50
Cysteine~10~15~500
Methionine~25~20~10~50
Aspartate~5~10~10~50
Asparagine~5~10~10~50
Glutamate~5~10~10~5~5
Glutamine~5~10~10~5~5
Histidine~10~15~10~50
Lysine~10~15~10~5~5
Arginine~5~10~10~5~5

Experimental Protocols

Protocol 1: Preparation of M9 Minimal Medium with this compound

This protocol describes the preparation of 1 liter of M9 minimal medium supplemented with this compound for labeling of E. coli.

Materials:

  • 5x M9 salts solution (sterile)

  • This compound

  • 20% Glucose solution (sterile)

  • 1 M MgSO₄ solution (sterile)

  • 1 M CaCl₂ solution (sterile)

  • Sterile deionized water

Procedure:

  • To 700 mL of sterile deionized water, add 200 mL of sterile 5x M9 salts solution.

  • Add a defined carbon source, such as 20 mL of a sterile 20% glucose solution (final concentration 0.4%). The primary carbon source is necessary as formate alone may not support robust growth for all microorganisms.

  • Add 2 mL of sterile 1 M MgSO₄ and 100 µL of sterile 1 M CaCl₂.

  • Weigh the desired amount of this compound. A starting concentration of 10-20 mM is recommended. For co-feeding experiments, a molar ratio of formate to glucose can be optimized, with ratios up to 3.9:1 having been reported.

  • Dissolve the this compound in a small amount of sterile deionized water and filter-sterilize using a 0.22 µm syringe filter.

  • Aseptically add the sterile this compound solution to the M9 medium.

  • Add sterile deionized water to a final volume of 1 liter.

  • The medium is now ready for inoculation with the microorganism of interest.

Protocol 2: Microbial Cultivation and Harvesting for Isotopic Analysis

Procedure:

  • Inoculate a pre-culture of the microorganism in standard (unlabeled) M9 minimal medium and grow overnight at the optimal temperature and shaking speed.

  • The next day, inoculate the M9 minimal medium containing this compound with the overnight pre-culture to an initial OD₆₀₀ of 0.05-0.1.

  • Incubate the culture under appropriate conditions until it reaches the mid-logarithmic growth phase (OD₆₀₀ of 0.6-0.8).

  • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with cold phosphate-buffered saline (PBS) or 0.9% NaCl solution to remove any remaining labeled medium.

  • The cell pellet can then be stored at -80°C for subsequent metabolite extraction and analysis.

Protocol 3: Sample Preparation for GC-MS Analysis of Proteinogenic Amino Acids

Procedure:

  • Resuspend the cell pellet in 1 mL of 6 M HCl.

  • Hydrolyze the proteins by incubating the cell suspension at 110°C for 24 hours in a sealed tube.

  • After hydrolysis, centrifuge the sample to remove any cell debris.

  • Transfer the supernatant containing the amino acids to a new tube and dry it under a stream of nitrogen gas or in a vacuum concentrator.

  • Derivatize the dried amino acids using a suitable agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to make them volatile for GC-MS analysis.

  • The derivatized sample is then ready for injection into the GC-MS system to determine the mass isotopomer distribution of the amino acids.

Visualizations

experimental_workflow cluster_prep Media Preparation cluster_culture Microbial Culture cluster_analysis Sample Analysis prep_media Prepare M9 Minimal Medium add_formate Add this compound prep_media->add_formate inoculate Inoculate with Microorganism add_formate->inoculate incubate Incubate to Mid-Log Phase inoculate->incubate harvest Harvest and Wash Cells incubate->harvest extract Metabolite Extraction harvest->extract hydrolyze Protein Hydrolysis extract->hydrolyze derivatize Derivatization hydrolyze->derivatize gcms GC-MS Analysis derivatize->gcms

Caption: Experimental workflow for microbial labeling with this compound.

one_carbon_metabolism cluster_folate_cycle Folate-Mediated One-Carbon Metabolism cluster_biosynthesis Biosynthetic Outputs formate Sodium Formate-¹³C,d1 formyl_thf 10-Formyl-THF-¹³C formate->formyl_thf ATP, ¹³C thf Tetrahydrofolate (THF) methenyl_thf 5,10-Methenyl-THF-¹³C formyl_thf->methenyl_thf NAD(P)⁺ purines Purines-¹³C formyl_thf->purines methylene_thf 5,10-Methylene-THF-¹³C methenyl_thf->methylene_thf NAD(P)H, d methylene_thf->thf Glycine -> Serine-¹³C thymidylate Thymidylate-¹³C methylene_thf->thymidylate methionine Methionine-¹³C methylene_thf->methionine via 5-Methyl-THF

Caption: Incorporation of this compound into one-carbon metabolism.

References

NMR spectroscopy techniques for detecting Sodium formate-13C,d1

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on NMR Spectroscopy for the Detection and Quantification of Sodium Formate-¹³C,d₁

Introduction

Sodium formate-¹³C,d₁ is a doubly labeled stable isotope of sodium formate (B1220265). It serves as a valuable tracer compound in metabolic research, particularly in metabolic flux analysis, and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its specific labeling with ¹³C and deuterium (B1214612) (²H or d) allows for the precise tracking of the formate moiety through various biochemical pathways. This document provides detailed protocols for the detection and quantification of Sodium formate-¹³C,d₁ using ¹³C, ¹H, and ²H NMR spectroscopy.

Physicochemical Properties

PropertyValue
Linear Formula D¹³CO₂Na
Molecular Weight 70.01 g/mol [2]
Isotopic Purity 99 atom % ¹³C, 98 atom % D[2]
Form Solid
Melting Point 259-262 °C[3]
CAS Number 1215684-17-5[2]

Experimental Protocols

Protocol 1: General Sample Preparation (for ¹³C and ¹H NMR)

This protocol outlines the standard procedure for preparing a sample for ¹³C and ¹H NMR analysis.

  • Weighing the Sample: Accurately weigh 10-50 mg of Sodium formate-¹³C,d₁ for ¹³C NMR or 1-10 mg for ¹H NMR.[4][5] A higher concentration is recommended for ¹³C NMR due to its lower sensitivity.[5][6]

  • Solvent Selection: Use a high-quality deuterated solvent. Deuterium oxide (D₂O) is a suitable solvent for sodium formate.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[4][7]

  • Filtration: To ensure magnetic field homogeneity and obtain sharp spectral lines, filter the solution to remove any particulate matter.[6]

    • Place a small, tight plug of glass wool into a Pasteur pipette.[6]

    • Transfer the dissolved sample through the pipette directly into a 5 mm NMR tube.[4][6]

  • Volume Adjustment: Ensure the sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL) for optimal results.[4][8]

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: Quantitative ¹³C NMR Spectroscopy

This protocol is optimized for acquiring quantitative ¹³C NMR data.

  • Instrument Setup:

    • Insert the prepared NMR tube into the spectrometer.

    • Lock the field using the deuterium signal from the solvent (e.g., D₂O).

    • Tune and match the ¹³C probe.

  • Acquisition Parameters: To ensure signal integrals are proportional to concentration, an inverse-gated decoupling pulse sequence should be used. This sequence turns on the ¹H decoupler only during signal acquisition, which suppresses the Nuclear Overhauser Effect (NOE) that can lead to inaccurate integration.[9][10]

    • Pulse Program: zgig (or equivalent inverse-gated decoupling sequence).[11]

    • Relaxation Delay (D1): Set a long relaxation delay to allow for full relaxation of the ¹³C nucleus between scans. A delay of 5 times the longest T₁ (spin-lattice relaxation time) is ideal. For quantitative analysis, D1 values can range from 10 to 60 seconds.[10][11]

    • Pulse Angle: Use a 30° or 45° pulse angle to shorten the required relaxation delay compared to a 90° pulse.[12]

    • Number of Scans (NS): Adjust the number of scans to achieve an adequate signal-to-noise ratio (S/N). For a moderately concentrated sample, 128 scans or more may be necessary.[12]

    • Acquisition Time (AQ): A typical acquisition time of 1-2 seconds is sufficient.[12]

  • Data Processing:

    • Apply a line broadening factor (e.g., 1-5 Hz) to improve the S/N.[13]

    • Perform Fourier transformation.

    • Carefully phase the spectrum and correct the baseline to ensure accurate integration.[13]

Protocol 3: ¹H NMR Spectroscopy

This protocol is for acquiring a standard ¹H NMR spectrum.

  • Instrument Setup: Follow the same setup steps as for ¹³C NMR (Lock, Tune, Shim).

  • Acquisition Parameters:

    • Pulse Program: Use a standard one-dimensional pulse sequence (e.g., zgcppr for water suppression if using D₂O with residual H₂O).[11]

    • Number of Scans (NS): Typically 16 scans are sufficient for a sample of this concentration.[11]

    • Relaxation Delay (D1): A delay of 2-5 seconds is generally adequate.

  • Data Processing: Process the data with Fourier transformation, phasing, and baseline correction.

Protocol 4: ²H (Deuterium) NMR Spectroscopy

This protocol requires a different setup as the nucleus of interest is deuterium.

  • Sample Preparation:

    • Dissolve the sample in a protonated solvent (e.g., H₂O), not a deuterated one.[10]

    • Add a small amount of a deuterated solvent (e.g., D₂O) to act as a chemical shift reference.[10]

  • Instrument Setup:

    • Turn the lock off as there is no bulk deuterated solvent for the field lock.[10]

    • Tune the probe for the ²H frequency.

    • Shim the magnetic field on the proton signal of the solvent (H₂O) using a topshim routine with the lock off.[10]

  • Acquisition Parameters:

    • Pulse Program: Use a standard 1D pulse program for X-nuclei.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a good S/N.

  • Data Processing: Process the spectrum as standard. The chemical shift will be relative to the added reference.

Data Presentation and Interpretation

The following tables summarize the expected quantitative data for Sodium formate-¹³C,d₁.

Table 1: Expected NMR Spectral Data
NucleusExpected Chemical Shift (δ)MultiplicityCoupling Constant (J)Notes
¹³C ~166 ppm[14]TripletJ(¹³C, ²H) ≈ 33 Hz[14]The signal is split into a triplet by the covalently bonded deuterium (spin I=1).
¹H ~8.4 ppm[14]DoubletJ(¹H, ¹³C) ≈ 195 Hz[14]This signal arises from any residual non-deuterated formate (H¹³CO₂Na). The large one-bond coupling splits the proton signal into a doublet.
²H ~8.4 ppmSinglet-The deuterium signal will appear at a similar chemical shift to the proton signal.
Table 2: Summary of Recommended NMR Acquisition Parameters
ParameterQuantitative ¹³C NMRStandard ¹H NMR²H NMR
Solvent Deuterated (e.g., D₂O)Deuterated (e.g., D₂O)Protonated (e.g., H₂O)[10]
Pulse Program Inverse-Gated Decoupling (zgig)[11]Standard 1D (zgcppr)[11]Standard 1D
Relaxation Delay (D1) ≥ 10 s[11]2-5 s2-5 s
Number of Scans (NS) ≥ 128[12]≥ 16[11]As needed for S/N
Lock OnOnOff[10]

Visualized Workflows and Data Interpretation

The following diagrams illustrate the experimental workflow and the principles of signal generation.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Output weigh Weigh Sodium formate-13C,d1 dissolve Dissolve in Solvent weigh->dissolve filtrate Filtrate Solution dissolve->filtrate dissolve_c13_h1 Use Deuterated Solvent (e.g., D2O) dissolve->dissolve_c13_h1 dissolve_h2 Use Protonated Solvent (e.g., H2O) dissolve->dissolve_h2 transfer Transfer to NMR Tube filtrate->transfer c13 13C NMR (Quantitative) transfer->c13 h1 1H NMR transfer->h1 h2 2H NMR transfer->h2 quant Concentration Data c13->quant struct Structural Confirmation h1->struct h2->struct G cluster_13C 13C Nucleus cluster_D Deuterium Nucleus (Spin I=1) cluster_signal Resulting 13C NMR Signal C13 13C D 2H C13->D J-coupling ~33 Hz A B C caption Triplet Signal G cluster_H1 1H Nucleus (residual) cluster_C13 13C Nucleus (Spin I=1/2) cluster_signal Resulting 1H NMR Signal H1 1H C13 13C H1->C13 J-coupling ~195 Hz A B caption Doublet Signal

References

Tracking Formate Metabolism in Cancer Cells with Sodium Formate-13C,d1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-carbon (1C) metabolism is a critical network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, as well as for methylation reactions. In cancer cells, this metabolic pathway is often upregulated to support rapid proliferation and tumor growth. Formate (B1220265), a key intermediate in 1C metabolism, acts as a crucial one-carbon donor. Understanding the dynamics of formate utilization by cancer cells can provide valuable insights into tumor metabolism and reveal potential therapeutic targets.

Stable isotope tracing using Sodium formate-13C,d1 is a powerful technique to elucidate the metabolic fate of formate within cancer cells. By introducing a labeled formate tracer, researchers can track the incorporation of the 13C and deuterium (B1214612) labels into various downstream metabolites. This allows for the quantification of formate contribution to specific biosynthetic pathways and provides a detailed map of one-carbon flux. This application note provides detailed protocols for conducting this compound tracing experiments in cancer cell culture, along with methods for sample analysis and data interpretation.

Key Signaling Pathways and Experimental Workflow

The experimental workflow for tracing formate metabolism involves several key steps, from cell culture and labeling to metabolite extraction and analysis. The central metabolic pathway of interest is the one-carbon metabolism network, where formate enters and contributes its carbon to the synthesis of essential biomolecules.

experimental_workflow Experimental Workflow for this compound Tracing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cancer Cell Culture prepare_media 2. Prepare Labeling Medium (with this compound) cell_culture->prepare_media labeling 3. Isotope Labeling (Incubate cells with labeled medium) prepare_media->labeling quenching 4. Quench Metabolism (e.g., with liquid nitrogen) labeling->quenching extraction 5. Metabolite Extraction (e.g., with cold methanol) quenching->extraction lcms 6. LC-MS or NMR Analysis extraction->lcms data_analysis 7. Data Analysis (Mass Isotopologue Distribution) lcms->data_analysis interpretation 8. Biological Interpretation data_analysis->interpretation

A generalized workflow for stable isotope tracing experiments.

one_carbon_metabolism One-Carbon Metabolism and the Role of Formate cluster_inputs One-Carbon Sources cluster_folate_cycle Folate Cycle cluster_outputs Biosynthetic Outputs serine Serine methylenethf 5,10-Methylene-THF serine->methylenethf SHMT1/2 glycine Glycine glycine->methylenethf formate_tracer This compound formylthf 10-Formyl-THF formate_tracer->formylthf MTHFD1 thf Tetrahydrofolate (THF) thf->methylenethf thf->formylthf methylenethf->thf methylenethf->formylthf MTHFD1/2 thymidylate Thymidylate Synthesis (dTMP) methylenethf->thymidylate TYMS amino_acids Amino Acid Synthesis (e.g., Methionine) methylenethf->amino_acids formylthf->thf purines Purine (B94841) Synthesis (ATP, GTP) formylthf->purines GART, AICARFT

Simplified diagram of one-carbon metabolism highlighting formate's entry point.

Experimental Protocols

The following protocols provide a general framework for conducting this compound tracing experiments in cultured cancer cells. Optimization may be required for specific cell lines and experimental conditions.

Protocol 1: Cell Culture and Isotope Labeling

Objective: To label cancer cells with this compound to trace its metabolic fate.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Formate-free cell culture medium

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • 6-well or 10-cm cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates or 10-cm dishes at a density that will allow them to reach 70-80% confluency at the time of labeling.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing formate-free cell culture medium with dialyzed FBS, penicillin-streptomycin, and the desired concentration of this compound. The final concentration of the tracer may need to be optimized but is typically in the range of 0.5-5 mM.

  • Acclimatization (Optional but Recommended): For steady-state analysis, it is beneficial to acclimate the cells to a medium with unlabeled sodium formate at the same concentration as the tracer for a period before the labeling experiment.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of 13C into various metabolites. The optimal time points will depend on the metabolic rates of the specific cell line.

Protocol 2: Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites for mass spectrometry or NMR analysis.

Materials:

  • Liquid nitrogen

  • Ice-cold 80% methanol (B129727) (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge (refrigerated)

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Quenching:

    • Place the cell culture plate on a bed of dry ice or a pre-chilled metal block.

    • Aspirate the labeling medium.

    • Immediately add liquid nitrogen to the plate to flash-freeze the cells and quench all metabolic activity.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate (adjust volume for other plate sizes).

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

  • Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator.

  • Storage: Store the dried metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS Analysis of Labeled Metabolites

Objective: To separate and detect 13C-labeled metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • A C18 reverse-phase LC column

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • LC Separation:

    • Inject the reconstituted samples onto the LC column.

    • Separate the metabolites using a gradient elution. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: ramp to 95% B

      • 15-20 min: hold at 95% B

      • 20-21 min: return to 5% B

      • 21-30 min: re-equilibrate at 5% B

  • Mass Spectrometry:

    • Acquire data in full scan mode in both positive and negative ionization modes.

    • Set the mass resolution to >60,000 to accurately resolve isotopologues.

    • Use a mass range that covers the expected metabolites (e.g., m/z 70-1000).

Protocol 4: Data Analysis

Objective: To determine the mass isotopologue distribution (MID) and fractional enrichment of metabolites.

Software:

  • Software for processing raw LC-MS data (e.g., vendor-specific software, MZmine, XCMS).

  • Software for isotopologue analysis (e.g., IsoCor, Polly).

Procedure:

  • Peak Picking and Identification: Process the raw LC-MS data to pick peaks and identify metabolites based on their accurate mass and retention time, by comparing to a metabolite database or an in-house library of standards.

  • Natural Abundance Correction: Correct the raw isotopologue intensity data for the natural abundance of 13C and other isotopes.

  • Calculate Mass Isotopologue Distribution (MID): For each metabolite, calculate the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

  • Calculate Fractional Enrichment: Determine the percentage of the metabolite pool that is labeled with 13C.

Data Presentation

Quantitative data from this compound tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation. Tables are an effective way to summarize this information.

Table 1: 13C Enrichment in Purines Following Oral [13C]Formate Administration in Humans

SubjectPeak % 13C Enrichment at C2Mean % 13C Enrichment at C2Peak % 13C Enrichment at C8Mean % 13C Enrichment at C8
A5.701.850.240.07
B0.740.310.080.03
C1.800.750.150.05

Data adapted from a study involving oral administration of [13C]formate to human subjects. This table illustrates the differential enrichment of the C2 and C8 positions of the purine ring, which are derived from formate.[1]

Table 2: Hypothetical Mass Isotopologue Distribution (MID) of Adenosine Triphosphate (ATP) in Cancer Cells after 24h Labeling with this compound

Cancer Cell LineM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Cell Line A (Aggressive)45.235.815.33.10.50.1
Cell Line B (Less Aggressive)65.725.17.91.10.20.0
Control (Non-cancerous)85.312.52.00.20.00.0

This table presents hypothetical data to illustrate how MIDs can be used to compare formate utilization between different cell lines. A higher abundance of M+1 and heavier isotopologues indicates greater incorporation of the 13C label from formate into the purine ring of ATP.

Conclusion

Tracking formate metabolism with this compound is a robust method for investigating one-carbon metabolism in cancer cells. The protocols and data presentation formats outlined in this application note provide a comprehensive guide for researchers to design, execute, and interpret these powerful experiments. The insights gained from such studies can significantly advance our understanding of cancer metabolism and aid in the development of novel therapeutic strategies targeting this crucial pathway.

References

Application Notes and Protocols for Measuring Enzyme Kinetics with Sodium Formate-¹³C,d¹

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme kinetics is fundamental to understanding biological processes and is a cornerstone of drug discovery and development. The use of isotopically labeled substrates, such as Sodium Formate-¹³C,d¹, offers a powerful tool for elucidating enzymatic mechanisms and quantifying reaction rates with high precision. This application note provides detailed protocols and data for measuring the kinetics of enzymes that utilize formate (B1220265) as a substrate, with a particular focus on Formate Dehydrogenase (FDH). By employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can gain deep insights into enzyme function, inhibition, and metabolic pathways. Sodium Formate-¹³C,d¹ is a stable isotope-labeled compound that can be used as a tracer in metabolic studies and for quantitative analysis.[1]

Core Principles

The enzymatic oxidation of formate to carbon dioxide is a key reaction in various organisms. Formate dehydrogenase (FDH) catalyzes this reaction, often coupled with the reduction of a cofactor like NAD⁺.[2][3]

Reaction: HCOO⁻ + NAD⁺ ⇌ CO₂ + NADH

By using ¹³C-labeled formate, the reaction can be monitored by detecting the appearance of ¹³CO₂ or the disappearance of the ¹³C-formate signal. This allows for real-time tracking of substrate consumption and product formation, enabling the determination of key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Applications

  • Enzyme Characterization: Determine the kinetic parameters (Kₘ, Vₘₐₓ, kₖₐₜ) of purified enzymes like formate dehydrogenase.

  • Drug Discovery: Screen for and characterize inhibitors of enzymes involved in formate metabolism.

  • Metabolic Flux Analysis: Trace the fate of formate in cellular systems and quantify its contribution to various metabolic pathways.

  • Mechanistic Studies: Investigate the catalytic mechanism of enzymes by observing kinetic isotope effects.

Quantitative Data Summary

The following table summarizes kinetic parameters for Formate Dehydrogenase from various sources. While this data was not exclusively generated using Sodium Formate-¹³C,d¹, it provides a valuable reference for expected kinetic behavior. The Kₘ for formate is typically in the millimolar range.[4][5][6]

Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)kₖₐₜ (s⁻¹)Reference
Escherichia coliFormate26-2833[4][5]
Candida boidiniiFormate5.90.8-[6]
Pseudomonas sp. 101Formate8.32.1-[6]
Saccharomyces cerevisiae (Baker's yeast)Formate100.04-[6]
Arabidopsis thalianaFormate0.130.1-[6]

Note: Vₘₐₓ and kₖₐₜ values are highly dependent on the purity of the enzyme preparation and the specific activity assay conditions.

Experimental Protocols

Protocol 1: Measuring Formate Dehydrogenase Kinetics using ¹³C-NMR Spectroscopy

This protocol describes the real-time monitoring of formate oxidation by FDH using ¹³C-NMR. The disappearance of the ¹³C-formate signal is monitored over time.

Materials:

  • Sodium Formate-¹³C,d¹

  • Purified Formate Dehydrogenase (FDH)

  • NAD⁺ (β-Nicotinamide adenine (B156593) dinucleotide)

  • Phosphate (B84403) Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)

  • D₂O (Deuterium Oxide) for NMR signal locking

  • NMR Spectrometer equipped for ¹³C detection

  • NMR tubes

Procedure:

  • Prepare a stock solution of Sodium Formate-¹³C,d¹: Dissolve a known amount of Sodium Formate-¹³C,d¹ in the phosphate buffer to create a concentrated stock solution (e.g., 1 M).

  • Prepare a stock solution of NAD⁺: Dissolve NAD⁺ in the phosphate buffer to a desired stock concentration (e.g., 50 mM).

  • Prepare the reaction mixture: In an NMR tube, combine the phosphate buffer, D₂O (typically 5-10% of the final volume), NAD⁺, and varying concentrations of Sodium Formate-¹³C,d¹. It is recommended to prepare a series of tubes with different initial formate concentrations to determine Kₘ and Vₘₐₓ.

  • Equilibrate the sample: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Acquire a pre-reaction spectrum: Take a ¹³C-NMR spectrum of the reaction mixture before adding the enzyme to determine the initial substrate concentration. The ¹³C-formate signal will appear at approximately 170 ppm.

  • Initiate the reaction: Add a small, known amount of concentrated FDH solution to the NMR tube, mix quickly but gently, and immediately start acquiring a series of ¹³C-NMR spectra over time.

  • Monitor the reaction: Collect spectra at regular intervals to monitor the decrease in the integral of the ¹³C-formate peak.

  • Data Analysis:

    • Integrate the ¹³C-formate peak in each spectrum.

    • Plot the substrate concentration as a function of time.

    • Determine the initial reaction velocity (v₀) for each initial substrate concentration from the initial linear portion of the curve.

    • Plot v₀ against the initial substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2: Endpoint Assay for FDH Activity using GC-MS

This protocol provides a sensitive method for measuring the total amount of ¹³CO₂ produced from ¹³C-formate after a fixed reaction time.

Materials:

  • Sodium Formate-¹³C,d¹

  • Purified Formate Dehydrogenase (FDH)

  • NAD⁺

  • Phosphate Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)

  • Gas-tight vials with septa

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Syringe for headspace sampling

Procedure:

  • Prepare reaction mixtures: In a series of gas-tight vials, prepare reaction mixtures containing phosphate buffer, NAD⁺, and varying concentrations of Sodium Formate-¹³C,d¹.

  • Initiate the reactions: Add a known amount of FDH to each vial to start the reaction. Seal the vials immediately.

  • Incubate: Incubate the reactions at a constant temperature (e.g., 37°C) for a fixed period (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

  • Stop the reaction: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., HCl), which will also facilitate the release of dissolved CO₂ into the headspace.

  • Analyze the headspace: Using a gas-tight syringe, take a sample of the headspace from each vial and inject it into the GC-MS.

  • Quantify ¹³CO₂: Set the mass spectrometer to detect the mass-to-charge ratio (m/z) of ¹³CO₂ (m/z = 45). Quantify the amount of ¹³CO₂ produced by comparing the peak area to a standard curve generated with known amounts of ¹³CO₂. A new method using GC-MS was devised for the convenient measurement of formate dehydrogenase (FDH) activity in crude tissue samples.[7] FDH activity was detected by measuring headspace 13CO2, which was enzymically converted from [13C]formic acid.[7] This method proved to be sensitive and simple for the estimation of FDH activity without complicated pretreatment.[7]

  • Data Analysis:

    • Calculate the reaction velocity for each substrate concentration based on the amount of ¹³CO₂ produced in the given time.

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Visualizations

Experimental Workflow for NMR-based Enzyme Kinetics

G cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep_buffer Prepare Buffer mix Combine Reagents in NMR Tube prep_buffer->mix prep_nad Prepare NAD+ Stock prep_nad->mix prep_formate Prepare ¹³C-Formate Stock prep_formate->mix prep_enzyme Prepare Enzyme initiate Initiate with Enzyme prep_enzyme->initiate equilibrate Equilibrate in Spectrometer mix->equilibrate pre_scan Acquire Pre-Reaction Spectrum equilibrate->pre_scan pre_scan->initiate acquire Acquire Time-Course Spectra initiate->acquire integrate Integrate ¹³C-Formate Peak acquire->integrate plot_conc Plot [S] vs. Time integrate->plot_conc calc_v0 Calculate Initial Velocities (v₀) plot_conc->calc_v0 mm_plot Michaelis-Menten Plot calc_v0->mm_plot determine_km_vmax Determine Kₘ and Vₘₐₓ mm_plot->determine_km_vmax

Caption: Workflow for NMR-based enzyme kinetics.

Formate Metabolism Pathway

G cluster_fdh Formate Dehydrogenase Reaction cluster_assimilation Metabolic Assimilation formate Formate (¹³C) co2 CO₂ (¹³C) formate->co2 FDH formyl_thf Formyl-THF (¹³C) formate->formyl_thf Formyl-THF Synthetase central_metabolism Central Metabolism (¹³C-labeled) co2->central_metabolism Carboxylation Reactions nadh NADH nad NAD⁺ nad->nadh FDH serine Serine (¹³C) formyl_thf->serine serine->central_metabolism

Caption: Simplified formate metabolism pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium Formate-13C,d1 for NMR Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Sodium Formate-13C,d1 for accurate quantitative Nuclear Magnetic Resonance (qNMR) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a qNMR standard?

This compound is the sodium salt of formic acid, isotopically labeled with Carbon-13 (¹³C) and Deuterium (d, ²H). It is an ideal internal standard for qNMR for several reasons[1][2][3]:

  • Simple Spectrum: It produces a single, sharp signal in a region of the ¹³C NMR spectrum where many common organic molecules do not have signals[1].

  • Chemical Inertness: It is chemically stable and generally does not react with analytes or solvents[2].

  • Solubility: It is highly soluble in water (D₂O), a common solvent for biological and pharmaceutical samples[4][5].

  • Known Purity: It can be obtained with high, certified purity, which is essential for an accurate quantitative reference[6].

The fundamental principle of qNMR is that the integral (area) of an NMR signal is directly proportional to the molar concentration of the nucleus that generates it[7]. By adding a known amount of a standard like this compound, the concentration of an analyte can be determined by comparing the integral of the analyte's signal to the integral of the standard's signal.

Q2: What are the key properties of this compound?

The relevant physical and spectroscopic properties are summarized below.

PropertyValueSource(s)
Molecular Formula D¹³CO₂Na[6]
Molecular Weight ~70.01 g/mol [6]
Appearance White crystalline solid[4]
Solubility in Water ~97 g / 100 mL at 20-25°C[5][8]
Hygroscopicity Hygroscopic (absorbs moisture from the air)[9]
Typical ¹³C Chemical Shift ~166-171 ppm (solvent dependent)[10]

Q3: What is a good starting concentration for this compound in a qNMR experiment?

There is no universal starting concentration; the optimal concentration depends on the concentration of your analyte. For the most accurate and precise measurements, a signal intensity ratio of approximately 1:1 between the analyte's quantification signal and the standard's signal is recommended[11].

A common starting point is to aim for a concentration of the standard that is equimolar to the expected concentration of the analyte. For many applications, this falls within the 1-20 mM range. The concentration should always be high enough to provide a strong signal-to-noise ratio (S/N) for the standard's peak, ideally greater than 250:1 for integration errors of less than 1%[2].

Q4: How do I determine the optimal concentration of the standard relative to my analyte?

The goal is to adjust the standard's concentration so that its signal integral is close to that of the analyte signal you are using for quantification.

G start_end start_end process process decision decision output output A 1. Prepare sample with known analyte concentration (no standard). B 2. Acquire standard ¹³C NMR spectrum. A->B C 3. Identify a clean, well-resolved analyte signal for quantification. B->C D 4. Prepare a new sample with analyte and an estimated equimolar concentration of This compound. C->D E 5. Acquire ¹³C spectrum under quantitative conditions (long D1). D->E F 6. Integrate analyte and standard signals. E->F G Is integral ratio ~1:1? F->G H 7. Adjust standard concentration. (e.g., if standard is 2x analyte, halve its concentration). G->H No I Concentration is Optimized. G->I Yes H->D

Workflow for optimizing standard concentration.

Troubleshooting Guide

Q5: My this compound signal is too weak (low S/N). What should I do?

A weak signal leads to inaccurate integration and poor precision.

Possible CauseRecommended Solution
Concentration Too Low Increase the concentration of the this compound stock solution used for sample preparation.
Insufficient Number of Scans (NS) Increase the number of scans to improve the S/N. The S/N ratio increases with the square root of the number of scans.
Incorrect Acquisition Parameters Ensure that ¹H broadband decoupling is active during the acquisition and relaxation delay to benefit from the Nuclear Overhauser Effect (NOE), which can significantly enhance the ¹³C signal[12].
Incomplete Dissolution Ensure the standard is fully dissolved in the deuterated solvent. Vortex and visually inspect the sample.

Q6: I suspect signal saturation (non-linear response). What is the cause and how can I fix it?

Signal saturation occurs when the nuclei do not fully relax back to their equilibrium state between successive radiofrequency pulses. This leads to a reduction in signal intensity and invalidates quantification.

G problem problem cause cause solution solution check check A Inaccurate Quantification / Non-Linear Response B Is Relaxation Delay (D1) sufficiently long? A->B C Primary Cause: Incomplete T1 Relaxation B->C No G Check passed. Consider other issues: - Weighing errors - Standard purity - Integration errors B->G Yes D Solution: Measure T1 of both analyte and standard (Inversion-Recovery experiment). C->D F Alternative for long T1: Use a smaller flip angle (e.g., 30-45°) instead of 90° to reduce saturation and allow for a shorter D1. C->F E Set D1 ≥ 5 x T1_longest (Rule of thumb is 7 x T1). D->E

Troubleshooting logic for signal saturation.

The most common cause is an insufficient relaxation delay (D1)[2]. The T₁ relaxation time of the formate (B1220265) carbon can be long. To ensure full relaxation, the D1 parameter should be set to at least 5 times the longest T₁ value (T₁_max) of any signal being quantified (either from the analyte or the standard)[2][13]. A more conservative value is D1 ≥ 7 x T₁_max[11].

Q7: The T₁ relaxation time of the formate carbon is very long, leading to excessive experiment times. How can I manage this?

Long T₁ values necessitate long D1 delays, which can make experiments time-consuming.

  • Use a Smaller Flip Angle: Instead of a 90° pulse, use a smaller flip angle (e.g., 30° or 45°). A smaller angle perturbs the spin system less, requiring less time to return to equilibrium. This allows for the use of a shorter D1 delay without causing significant saturation, greatly improving the efficiency of data acquisition for a given amount of time[12].

  • Use a Paramagnetic Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can dramatically shorten the T₁ values of all nuclei in the sample. Caution: This should be done carefully, as these agents can cause line broadening and slight chemical shift changes if used at too high a concentration[2][14]. Always test the effect on a non-critical sample first.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Use a calibrated analytical microbalance to accurately weigh the desired amount of this compound. Perform this in a controlled environment as the compound is hygroscopic[9][13]. Record the exact mass.

  • Dissolving: Transfer the weighed solid into a clean, Class A volumetric flask.

  • Solvation: Add the desired deuterated solvent (e.g., D₂O) in portions, swirling to dissolve the solid completely. Once dissolved, fill the flask to the calibration mark.

  • Homogenization: Cap the flask and invert it multiple times (15-20) to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed container to prevent solvent evaporation and protect it from light.

Protocol 2: Sample Preparation for Internal Standard qNMR

  • Analyte Preparation: Accurately weigh your analyte and dissolve it in a known volume of the same deuterated solvent used for the standard.

  • Mixing: In an appropriate vial (e.g., an HPLC vial), accurately transfer a precise volume of the analyte solution and a precise volume of the this compound stock solution[11]. The volumes should be chosen to achieve the target concentrations determined during optimization.

  • Transfer to NMR Tube: After thorough mixing, transfer the final solution to an NMR tube to the appropriate height for your spectrometer.

Protocol 3: Determination of T₁ Relaxation Time (Inversion-Recovery)

This protocol uses a standard pulse sequence available on most NMR spectrometers to measure T₁.

  • Pulse Program: Select the inversion-recovery pulse sequence (typically named t1ir or similar). This sequence is of the form: 180°(x) - τ - 90°(x) - Acquire.

  • Delay List (τ): Set up a list of variable delays (τ) that will bracket the expected T₁ value. A good starting list might include values from 0.01s to 50s (e.g., 0.01, 0.1, 0.5, 1, 2, 5, 10, 20, 40, 60s). The signal will be positive, pass through a null point, and then become negative. Ensure your delay list adequately samples this process.

  • Relaxation Delay (D1): Set the main relaxation delay (D1) to be at least 5 times the longest expected T₁ in your sample to ensure full relaxation between experiments in the array.

  • Acquisition: Run the experiment. You will obtain a series of spectra, one for each τ value.

  • Analysis: Process the spectra and measure the intensity of the formate peak for each τ value. The intensity (I) as a function of τ follows the equation: I(τ) = I₀(1 - 2e^(-τ/T₁)). The T₁ value can be determined by fitting the data to this equation or by identifying the τ value where the peak intensity is zero (the null point), where T₁ = τ_null / ln(2).[15]

References

Technical Support Center: Troubleshooting Poor Signal of Sodium Formate-13C,d1 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the signal intensity of Sodium formate-13C,d1 in their mass spectrometry analyses. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: I am observing a consistently low or no signal for this compound across all my samples. What are the initial steps I should take?

A complete or consistent loss of signal often points to a systemic issue with either the instrument, the prepared solutions, or the method itself. A systematic check is the most effective way to identify the root cause.

Initial Troubleshooting Workflow:

  • Verify Solution Integrity: Confirm the correct preparation and concentration of your this compound stock and working solutions. Ensure the compound has not degraded by preparing a fresh solution from the neat material if necessary.[1]

  • Direct Infusion Analysis: Bypass the Liquid Chromatography (LC) system and directly infuse a known concentration of this compound into the mass spectrometer. This will help determine if the issue lies with the mass spectrometer or the LC system.

  • Mass Spectrometer Performance Check: Run a system suitability test or a calibration standard to ensure the mass spectrometer is functioning correctly. Check for stable spray and consistent signal of the calibrant.[2]

  • Review Method Parameters: Double-check the mass transition (m/z) settings in your acquisition method to ensure they are correct for this compound.

Q2: My signal for this compound is present but highly variable and inconsistent between injections. What could be the cause?

Signal instability can be frustrating and can arise from several factors, from sample preparation to instrument performance.[3]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your standard, leading to signal variability.[1][4]

  • Autosampler Issues: Inconsistent injection volumes or sample carryover can lead to significant variations in signal intensity.

  • LC System Instability: Fluctuations in pump pressure, mobile phase composition, or column temperature can affect retention time and peak shape, leading to inconsistent signal.

  • Ion Source Contamination: A dirty or contaminated ion source can lead to erratic ionization and signal instability.[4][5]

Q3: I suspect ion suppression is affecting my this compound signal. How can I confirm and mitigate this?

Ion suppression is a common phenomenon in Electrospray Ionization (ESI) mass spectrometry, especially with complex biological matrices.

To confirm ion suppression, a post-column infusion experiment is recommended.[1][4] This involves continuously infusing a solution of this compound into the mobile phase flow after the analytical column while injecting a blank matrix sample. A dip in the baseline signal at the retention time of the interfering components indicates ion suppression.

Strategies to Mitigate Ion Suppression:

  • Improve Sample Preparation: Employ more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components.

  • Optimize Chromatography: Adjust the chromatographic method to separate the this compound from the interfering matrix components. This can involve changing the gradient, mobile phase composition, or using a different column chemistry.

  • Dilute the Sample: If the analyte concentration allows, diluting the sample can reduce the concentration of matrix components and lessen ion suppression.

In-Depth Troubleshooting Guides

Guide 1: Optimizing ESI Source Conditions for this compound

Sodium formate (B1220265) is a small, polar molecule, and its ionization efficiency is highly dependent on the ESI source parameters. The following table provides a starting point for optimization.

ParameterTypical Starting Range (Positive Ion Mode)Potential Impact on Signal
Capillary Voltage 3.0 - 4.5 kVToo low results in poor ionization; too high can cause in-source fragmentation.[6]
Nebulizer Gas Pressure 20 - 50 psiAffects droplet size; higher pressure leads to smaller droplets and better desolvation.[6]
Drying Gas Flow 8 - 12 L/minAids in solvent evaporation; needs to be optimized with temperature.
Drying Gas Temperature 250 - 400 °CHigher temperatures improve desolvation but can cause thermal degradation of unstable compounds.[6]
Mobile Phase Composition 0.1% Formic Acid in Acetonitrile/WaterAcidic mobile phases enhance protonation in positive ion mode.[7]

Experimental Protocol: ESI Optimization via Direct Infusion

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent composition similar to your mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

  • Set up Direct Infusion: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Systematic Parameter Adjustment: While monitoring the signal intensity of the [M+H]+ ion for this compound, adjust one source parameter at a time (e.g., capillary voltage, gas temperature) to find the optimal setting that maximizes the signal.

  • Record Optimal Conditions: Note the combination of parameters that provides the highest and most stable signal.

Guide 2: Investigating Adduct Formation

Sodium formate readily forms adducts, particularly with sodium ([M+Na]+).[8] While sometimes analytically useful, unintended or variable adduct formation can lead to a decrease in the signal of the desired protonated molecule ([M+H]+).

Common Adducts of this compound (MW = 70.01)

AdductExpected m/zCommon Sources
[M+H]+71.02Acidic mobile phase
[M+Na]+93.00Glassware, mobile phase contaminants
[M+K]+108.99Glassware, mobile phase contaminants
[M+NH4]+88.05Ammonium-based mobile phase additives

Troubleshooting Adduct Issues:

  • Mobile Phase Additives: The addition of 0.1% formic acid can help promote the formation of the protonated molecule and reduce sodium adducts.[9]

  • Solvent and Glassware Quality: Use high-purity solvents (LC-MS grade) and avoid glass vials if sodium adducts are problematic; opt for polypropylene (B1209903) vials instead.[5]

  • Monitor Multiple Ions: If adduct formation is unavoidable, consider monitoring the sodium adduct in addition to the protonated molecule. The sum of the signals may provide more consistent quantification.

Visual Guides

Below are diagrams illustrating key troubleshooting workflows.

cluster_0 Troubleshooting Workflow for Poor Signal start Poor or No Signal Observed check_solution Verify Standard Solution Integrity start->check_solution direct_infusion Direct Infusion of Standard check_solution->direct_infusion signal_present Signal Present? direct_infusion->signal_present check_lc Investigate LC System signal_present->check_lc Yes check_ms Investigate MS System signal_present->check_ms No lc_ok LC Performance OK? check_lc->lc_ok ms_ok MS Performance OK? check_ms->ms_ok clean_source Clean Ion Source ms_ok->clean_source No end_success Signal Restored ms_ok->end_success Yes check_cal Check MS Calibration clean_source->check_cal end_fail Consult Instrument Specialist check_cal->end_fail check_column Check Column and Connections lc_ok->check_column No lc_ok->end_success Yes check_mobile_phase Check Mobile Phase check_column->check_mobile_phase check_mobile_phase->end_fail

Caption: A logical workflow for troubleshooting poor or absent signal.

cluster_1 Signal Instability Investigation start Inconsistent Signal check_matrix Assess Matrix Effects start->check_matrix check_instrument Assess Instrument Stability start->check_instrument post_column Post-Column Infusion Experiment check_matrix->post_column suppression_found Suppression Identified? post_column->suppression_found optimize_cleanup Optimize Sample Cleanup suppression_found->optimize_cleanup Yes suppression_found->check_instrument No optimize_chrom Optimize Chromatography optimize_cleanup->optimize_chrom end_success Stable Signal Achieved optimize_chrom->end_success check_autosampler Check Autosampler Precision check_instrument->check_autosampler check_lc_stability Check LC Pump Stability check_autosampler->check_lc_stability instrument_stable Instrument Stable? check_lc_stability->instrument_stable instrument_stable->end_success Yes end_fail Further Investigation Needed instrument_stable->end_fail No

References

Technical Support Center: Sodium Formate-13C,d1 for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Sodium Formate-13C,d1 in in vivo research. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments using this powerful tracer for one-carbon metabolism. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in in vivo research?

A1: this compound is a doubly labeled stable isotope tracer of formate (B1220265), a key one-carbon (1C) metabolite. The carbon atom is labeled with Carbon-13 (¹³C), and the hydrogen atom is replaced with deuterium (B1214612) (d or ²H). Its primary application is to trace the flux of one-carbon units in vivo, providing insights into pathways crucial for nucleotide synthesis, amino acid homeostasis, and epigenetic regulation.[1][2] Because formate can be exchanged between the mitochondria and cytosol, this tracer can be used to study the interplay between these compartments.[3]

Q2: Why is a doubly labeled tracer like this compound advantageous?

A2: The dual labels provide an additional layer of information and a crucial internal control. The ¹³C label allows for tracing the carbon backbone of the formate molecule as it is incorporated into downstream metabolites. The deuterium label can help to assess the stability of the C-H bond during metabolic processing. If the deuterium is retained along with the ¹³C, it provides stronger evidence that the intact formate molecule was utilized. This can be particularly useful in distinguishing different metabolic pathways.

Q3: What are the main metabolic fates of formate traced with this compound?

A3: Once administered, labeled formate enters the cellular one-carbon pool. In the cytoplasm, it can be used for the de novo synthesis of purines and thymidylate, as well as for the remethylation of homocysteine to methionine.[3] Formate produced in the mitochondria from serine catabolism can be exported to the cytoplasm.[2][3] Therefore, exogenous this compound can trace the contribution of circulating formate to these essential biosynthetic pathways.

Q4: Is this compound toxic at doses used for in vivo tracing?

A4: Sodium formate is generally considered safe at high concentrations in animal feed.[4] However, at high concentrations, formate can be toxic to cellular systems.[5] For in vivo tracer studies, the goal is to use a dose that provides sufficient isotopic enrichment without perturbing the natural metabolic state. It is crucial to perform dose-response studies to determine the optimal tracer concentration for your specific animal model and experimental question.

Troubleshooting Guide

Low Isotopic Enrichment in Downstream Metabolites

Problem: After administering this compound, you observe lower-than-expected isotopic enrichment in target metabolites like serine, glycine, or purines.

Possible Cause Troubleshooting Steps
Isotopic Dilution Verify Tracer Dose: Ensure the administered dose is appropriate for the animal's weight and metabolic rate. Check for Endogenous Sources: Be aware of significant endogenous production of formate, which will dilute the labeled pool. Consider the animal's diet and gut microbiome status, as these can be sources of unlabeled formate.[6] Fasting: A period of fasting before tracer administration can sometimes reduce the pool of unlabeled competing substrates.
Rapid Tracer Clearance Pharmacokinetics: The half-life of formate in circulation can be between 40 and 100 minutes.[7] Consider a primed, constant infusion instead of a bolus injection to maintain a steady-state enrichment of the tracer in the plasma.[6] Folate Status: Folate is essential for formate metabolism. Folate deficiency can significantly slow formate elimination, which could paradoxically lead to higher plasma levels but potentially altered incorporation into downstream pathways.[8]
Suboptimal Sample Handling Quenching: Ensure that metabolic activity is stopped instantly upon sample collection. For tissues, this is best achieved by freeze-clamping the tissue in liquid nitrogen.[9][10][11] For blood samples, collect into tubes with an appropriate anticoagulant and immediately process to plasma or serum at low temperatures. Storage: Store all samples at -80°C until extraction to prevent metabolite degradation.[9][12]
Analytical Insensitivity Instrumentation: Use a high-resolution mass spectrometer to achieve the necessary sensitivity for detecting low levels of enrichment.[13][14] Method Optimization: Optimize the LC-MS/MS or GC-MS method for the specific metabolites of interest. This includes the choice of column, mobile phases, and MS parameters.
Isotopic Scrambling and Data Interpretation

Problem: You are unsure if the deuterium label is being retained, or you observe unexpected labeling patterns, complicating data interpretation.

Possible Cause Troubleshooting Steps
In Vivo Deuterium Exchange Metabolic Loss of Deuterium: The C-D bond is generally stable, but enzymatic reactions can facilitate its exchange with protons from water in the cellular environment.[6][15] This is a known phenomenon in stable isotope tracing with deuterated compounds. Analyze Multiple Isotopologues: In your mass spectrometry data, look for both the M+2 (¹³C and deuterium) and M+1 (only ¹³C) isotopologues of your target metabolites. A significant M+1 peak could indicate loss of the deuterium label.
Metabolic Compartmentation Mitochondrial vs. Cytosolic Pathways: One-carbon metabolism is compartmentalized.[2][3] Formate can move between these compartments. The labeling pattern you observe will be a composite of the activities in both. Kinetic Modeling: For a deeper understanding of the fluxes between compartments, consider using kinetic modeling approaches. These models can help to deconvolute the contributions of different pathways to the observed labeling patterns.[16][17]
Natural Isotope Abundance Correction is Crucial: All carbon-containing molecules have a natural abundance of ¹³C (approximately 1.1%). This must be mathematically corrected for to accurately determine the true enrichment from your tracer.[6][18][19] Use software tools designed for natural abundance correction in stable isotope tracing experiments.[18]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound

This is a general guideline; specific doses and timings should be optimized for your experimental model.

  • Tracer Preparation: Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentration. Ensure complete dissolution.

  • Animal Preparation: Acclimate animals to the experimental conditions. If required, fast the animals for a defined period before the experiment to reduce variability from dietary sources of one-carbon units.

  • Administration:

    • Bolus Injection: Administer the tracer solution via intravenous (IV) or intraperitoneal (IP) injection. A typical starting dose might be in the range of 10-50 mg/kg body weight.

    • Primed, Constant Infusion: To achieve isotopic steady-state, deliver a priming bolus dose followed by a continuous infusion at a lower rate. This is often the preferred method for kinetic studies.[6]

  • Sample Collection: Collect blood and tissues at predetermined time points after tracer administration. The timing will depend on the metabolic pathways of interest, with rapid pathways showing enrichment within minutes and slower pathways taking hours.

Protocol 2: Sample Quenching and Metabolite Extraction
  • Tissue Samples:

    • Immediately after excision, freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen.[9]

    • Store the frozen tissue at -80°C.

    • For extraction, grind the frozen tissue to a fine powder under liquid nitrogen.

    • Extract the metabolites using a cold solvent mixture, such as 80% methanol (B129727). Keep samples on dry ice or in a -20°C bath during extraction.

  • Plasma/Serum Samples:

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA for plasma).

    • Immediately centrifuge at 4°C to separate plasma.

    • To precipitate proteins and extract metabolites, add a cold organic solvent like methanol or acetonitrile (B52724) to the plasma (e.g., a 3:1 solvent-to-plasma ratio).

    • Vortex and incubate at -20°C to facilitate protein precipitation.

    • Centrifuge at high speed at 4°C to pellet the precipitated protein.

    • Collect the supernatant for analysis.

Protocol 3: GC-MS Analysis of Formate (with Derivatization)

Formate is a small, polar molecule and requires derivatization to be analyzed by GC-MS.[1][20][21]

  • Derivatization:

    • To the dried metabolite extract, add a derivatizing agent such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr).[1][21] This reaction converts formate into a more volatile and less polar ester.

    • The reaction is typically carried out in an appropriate solvent and may require heating.

  • GC-MS Analysis:

    • Inject the derivatized sample onto a suitable GC column.

    • Use a temperature gradient to separate the derivatized formate from other components in the sample.

    • In the mass spectrometer, use selected ion monitoring (SIM) to detect the specific ions corresponding to the derivatized ¹²C-formate, ¹³C-formate, and the ¹³C,d1-formate internal standard.

Visualizations

experimental_workflow cluster_animal_phase In Vivo Experiment cluster_lab_phase Sample Processing & Analysis animal_prep Animal Preparation (Fasting) tracer_admin Tracer Administration (this compound) animal_prep->tracer_admin t=0 sample_collection Sample Collection (Blood, Tissues) tracer_admin->sample_collection Time course quenching Metabolic Quenching (Liquid N2) sample_collection->quenching extraction Metabolite Extraction (Cold Solvent) quenching->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_proc Data Processing (Natural Abundance Correction) analysis->data_proc interpretation Metabolic Flux Interpretation data_proc->interpretation

Figure 1. General experimental workflow for in vivo stable isotope tracing.

one_carbon_metabolism cluster_mito Mitochondria cluster_cyto Cytosol serine_mito Serine glycine_mito Glycine serine_mito->glycine_mito formate_mito Formate-13C,d1 serine_mito->formate_mito SHMT2 formate_cyto Formate-13C,d1 formate_mito->formate_cyto Transport purines Purine Synthesis formate_cyto->purines thymidylate Thymidylate Synthesis formate_cyto->thymidylate methionine Methionine Cycle formate_cyto->methionine exogenous_formate Exogenous This compound exogenous_formate->formate_cyto Transport

Figure 2. Simplified diagram of formate's role in one-carbon metabolism.

troubleshooting_low_enrichment cluster_causes Potential Causes cluster_solutions Solutions start Low Isotopic Enrichment Observed dilution Isotopic Dilution start->dilution clearance Rapid Tracer Clearance start->clearance sample_prep Poor Sample Prep start->sample_prep analytical Analytical Issues start->analytical dose Increase Dose / Fast Animal dilution->dose infusion Use Constant Infusion clearance->infusion quenching Improve Quenching/Storage sample_prep->quenching ms_method Optimize MS Method analytical->ms_method

Figure 3. Logical workflow for troubleshooting low isotopic enrichment.

References

stability and long-term storage of Sodium formate-13C,d1 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and long-term storage of Sodium Formate-¹³C,d₁ solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Sodium Formate-¹³C,d₁?

A1: Sodium Formate-¹³C,d₁ is highly soluble in water. For applications such as LC-MS, high-purity water (e.g., LC-MS grade) is recommended. It is also soluble in methanol (B129727), though to a lesser extent. The choice of solvent will depend on your specific experimental requirements.

Q2: What are the recommended storage conditions for Sodium Formate-¹³C,d₁ solutions?

A2: For optimal long-term stability, it is recommended to store stock solutions at low temperatures. Based on supplier recommendations, solutions can be stored for up to 6 months at -80°C and for up to 1 month at -20°C.[1] For daily use, refrigeration at 2-8°C is advisable, but for shorter durations. Avoid repeated freeze-thaw cycles.

Q3: How stable are Sodium Formate-¹³C,d₁ solutions at room temperature?

Q4: Does the pH of the solution affect the stability of Sodium Formate-¹³C,d₁?

A4: Yes, the pH of the solution can influence the stability of sodium formate (B1220265).[1] Solutions with a pH that is too high or too low may lead to degradation over time.[1] Aqueous solutions of sodium formate are typically mildly basic.[2] It is important to consider the pH of your solvent and any buffers used to ensure it is within a stable range for your intended application.

Q5: Is there a risk of the deuterium (B1214612) label exchanging with protons from the solvent?

A5: Yes, if a protic solvent such as water or methanol is used, there is a potential for the deuterium atom on the formate molecule to exchange with protons from the solvent. This hydrogen-deuterium exchange is a known phenomenon and can be influenced by factors such as pH, temperature, and the presence of catalysts.[3][4][5] For applications where isotopic purity is critical, it is advisable to minimize storage time in protic solvents or use aprotic solvents if the experimental design allows. The stability of the deuterium label should be monitored over time.

Q6: How does the ¹³C label affect the stability and handling of the compound?

A6: The ¹³C label is a stable, non-radioactive isotope. It does not alter the chemical reactivity or toxicity of the sodium formate molecule. Therefore, the safety and handling precautions are identical to those for unlabeled sodium formate.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent analytical results over time Degradation of the sodium formate solution.- Prepare fresh solutions more frequently.- Store stock solutions at -80°C in single-use aliquots to avoid freeze-thaw cycles.- Verify the stability of your solution under your specific storage and handling conditions by performing a stability study (see Experimental Protocols).
Loss of isotopic purity (deuterium) Hydrogen-deuterium exchange with a protic solvent (e.g., water, methanol).- Minimize the storage time of solutions in protic solvents.- If possible for your application, consider using an aprotic solvent.- Analyze the isotopic purity of your solution at the start and throughout your experiments using NMR or high-resolution mass spectrometry.
Precipitation observed in the solution Exceeded solubility limit, especially in organic solvents or at low temperatures.- Gently warm the solution to redissolve the precipitate.- Prepare a more dilute solution.- If using a mixed solvent system, adjust the solvent ratio.
pH of the solution is outside the desired range Interaction with acidic or basic components in the solvent or from other reagents.- Use a buffered solvent system to maintain a stable pH.- Ensure all glassware and reagents are free from acidic or basic contaminants.

Data Presentation

Table 1: Recommended Storage Conditions for Sodium Formate-¹³C,d₁ Solutions

Storage TemperatureRecommended Maximum Storage Duration
-80°C6 months[1]
-20°C1 month[1]
2-8°CShort-term (days to weeks, stability should be verified)
Room TemperatureShort-term (hours, for immediate use)

Table 2: Factors Influencing the Stability of Sodium Formate-¹³C,d₁ Solutions

FactorInfluence on StabilityRecommendations
Temperature Higher temperatures can accelerate degradation.Store solutions at low temperatures (-20°C or -80°C) for long-term storage.
pH Solutions that are too acidic or too basic can lead to degradation.[1]Maintain a pH within a stable range, typically near neutral to slightly basic for formate.
Solvent Protic solvents (e.g., water, methanol) can lead to deuterium exchange.Minimize storage time in protic solvents. Consider aprotic solvents if compatible with the application.
Light While not extensively documented for sodium formate, light can degrade some chemical compounds.As a general precaution, store solutions in amber vials or in the dark.
Freeze-Thaw Cycles Repeated cycles can potentially degrade the compound or affect solution integrity.Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.

Experimental Protocols

Protocol for Assessing the Stability of Sodium Formate-¹³C,d₁ Solutions

This protocol outlines a general procedure to determine the stability of your Sodium Formate-¹³C,d₁ solution under your specific laboratory conditions.

1. Materials:

  • Sodium Formate-¹³C,d₁

  • High-purity solvent (e.g., water, methanol, acetonitrile)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber vials with inert caps

  • LC-MS or NMR spectrometer

2. Preparation of Stability Study Samples:

  • Prepare a stock solution of Sodium Formate-¹³C,d₁ at a known concentration (e.g., 1 mg/mL) in your chosen solvent.

  • Aliquot the stock solution into multiple amber vials, ensuring each vial is filled to minimize headspace.

  • Prepare separate sets of vials for each storage condition you wish to test (e.g., -80°C, -20°C, 4°C, room temperature).

3. Time Points for Analysis:

  • Time 0: Analyze a freshly prepared sample immediately. This will serve as your baseline.

  • Subsequent Time Points: Analyze samples from each storage condition at regular intervals (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month, 3 months, 6 months). The frequency of analysis will depend on the expected stability and the duration of your study.

4. Analytical Method (LC-MS):

  • Use a suitable LC column for polar compounds (e.g., HILIC or a polar-embedded C18 column).

  • The mobile phase can consist of an organic solvent (e.g., acetonitrile) and an aqueous buffer. Sodium formate itself can be used as a mobile phase additive.

  • Set the mass spectrometer to monitor the mass-to-charge ratio (m/z) of Sodium Formate-¹³C,d₁.

  • At each time point, inject a sample and measure the peak area of the analyte.

  • Assess stability by comparing the peak area at each time point to the peak area at Time 0. A decrease in peak area may indicate chemical degradation.

5. Analytical Method (NMR):

  • Acquire a ¹H NMR and/or ¹³C NMR spectrum of the sample.

  • To assess deuterium exchange, monitor the integration of the formate proton signal in the ¹H NMR spectrum. An increase in this signal over time suggests deuterium-proton exchange.

  • To assess chemical purity, look for the appearance of new signals in the NMR spectrum, which could indicate degradation products.

  • The isotopic purity of the ¹³C label can also be confirmed by ¹³C NMR.

6. Data Analysis:

  • Plot the concentration or peak area of Sodium Formate-¹³C,d₁ as a percentage of the initial value against time for each storage condition.

  • Determine the time at which the concentration drops below a predefined threshold (e.g., 95% of the initial concentration) to establish the stability period under those conditions.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_storage Storage Conditions A Prepare Stock Solution (Known Concentration) B Aliquot into Vials for Each Storage Condition A->B C -80°C B->C D -20°C B->D E 4°C B->E F Room Temp B->F G Time Point Analysis (T=0, T=1, T=2...) C->G D->G E->G F->G H Analytical Measurement (LC-MS or NMR) G->H I Data Analysis (Assess Chemical Purity & Isotopic Stability) H->I J Determine Shelf-Life I->J

Caption: Workflow for conducting a stability study of Sodium Formate-¹³C,d₁ solutions.

Caption: A logical diagram for troubleshooting inconsistent analytical results.

References

Technical Support Center: Minimizing Interference in Mass Spectrometry with Sodium Formate-¹³C,d¹

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of Sodium Formate-¹³C,d¹ in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize interference during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sodium Formate-¹³C,d¹ and how can it help minimize interference in mass spectrometry?

Sodium Formate-¹³C,d¹ is an isotopically labeled form of sodium formate (B1220265). In mass spectrometry, particularly in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), isotopically labeled internal standards are crucial for accurate quantification.[1][2] They help to correct for variations in sample preparation, injection volume, and importantly, matrix effects which can cause ion suppression or enhancement, leading to inaccurate results.[1][3] By having a known concentration of Sodium Formate-¹³C,d¹ in your sample, you can normalize the signal of your analyte of interest, thereby minimizing interference and improving the accuracy and precision of your measurements.

Q2: Why should I use a ¹³C-labeled internal standard like Sodium Formate-¹³C,d¹ instead of a deuterated (²H) standard?

While both are stable isotope-labeled standards, ¹³C-labeled standards often provide a significant advantage. Deuterated standards can sometimes exhibit different chromatographic behavior compared to their non-labeled counterparts, leading to a slight separation in retention time.[4][5] This separation can expose the analyte and the internal standard to different matrix effects, compromising the accuracy of quantification.[4] In contrast, ¹³C-labeled compounds like Sodium Formate-¹³C,d¹ are chemically almost identical to the natural compound and are therefore more likely to co-elute perfectly with the analyte, ensuring they experience the same matrix effects and providing more reliable correction.[3][5][6]

Q3: Can Sodium Formate-¹³C,d¹ be used as a mass calibrant?

Yes, sodium formate and its cluster ions are commonly used for mass calibration in time-of-flight (TOF) mass spectrometers.[7][8] A solution of sodium formate can be infused to generate a series of ions with known m/z values over a wide range, which are then used to calibrate the instrument and ensure high mass accuracy.[7][8] While the primary focus of this guide is on its use as an internal standard to minimize interference, its utility as a calibrant is a key application in mass spectrometry.

Troubleshooting Guides

This section addresses specific issues you might encounter when using Sodium Formate-¹³C,d¹ as an internal standard.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using Sodium Formate-¹³C,d¹ as an internal standard. What could be the problem?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Isotopic or Chemical Purity of the Standard Request a Certificate of Analysis (CoA) from your supplier to verify the isotopic and chemical purity of your Sodium Formate-¹³C,d¹. High purity is essential for accurate quantification.[4]
Incorrect Concentration of Internal Standard Verify the concentration of your Sodium Formate-¹³C,d¹ stock solution. An incorrectly prepared standard will lead to systematic errors in quantification. Too low a concentration can lead to poor ion statistics, while too high a concentration might cause detector saturation or even suppress the analyte's ionization.[9]
Analyte and Internal Standard Not Experiencing the Same Matrix Effects Although ¹³C-labeled standards are designed to co-elute, significant matrix effects can still cause differential ionization. Evaluate matrix effects by comparing the internal standard's response in a neat solution versus a post-extraction spiked blank matrix sample.[4] Consider further sample cleanup or chromatographic optimization if significant differences are observed.
Cross-Contamination or "Crosstalk" Ensure that the mass difference between your analyte and Sodium Formate-¹³C,d¹ is sufficient to be resolved by your mass spectrometer. Isotope peaks from the analyte should not interfere with the signal of the internal standard.[10]
Issue 2: High Variability in the Internal Standard Signal

Question: The peak area or intensity of my Sodium Formate-¹³C,d¹ internal standard is highly variable across my sample set. What should I do?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Review your sample preparation workflow for any steps that could introduce variability, such as inconsistent evaporation, reconstitution, or extraction recovery. The internal standard should be added as early as possible in the sample preparation process to account for losses.
Instrument Instability Check the stability of your LC-MS system. Fluctuations in spray stability, source temperature, or gas flows can lead to variable signal intensity.[11] Run a series of injections of a standard solution to assess system suitability before analyzing your samples.
Matrix Effects Significant and variable matrix effects between different samples can lead to inconsistent ionization of the internal standard.[12] Diluting the sample or improving the sample cleanup procedure can help mitigate this.
Degradation of the Internal Standard Ensure proper storage of your Sodium Formate-¹³C,d¹ stock and working solutions to prevent degradation. Follow the manufacturer's recommendations for storage conditions.[13]

Experimental Protocols

Protocol: Preparation of Sodium Formate-¹³C,d¹ as an Internal Standard Stock Solution
  • Weighing: Accurately weigh a precise amount of Sodium Formate-¹³C,d¹ solid using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed solid in a suitable solvent (e.g., high-purity water or a mixture of water and an organic solvent compatible with your LC method) in a Class A volumetric flask.

  • Sonication: Sonicate the solution for a few minutes to ensure complete dissolution.

  • Dilution: Bring the solution to the final volume with the solvent and mix thoroughly.

  • Storage: Store the stock solution in an appropriate container at the recommended temperature (typically refrigerated) and protect it from light.[13]

Protocol: Evaluating Matrix Effects
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare your analyte and Sodium Formate-¹³C,d¹ in a clean solvent (e.g., mobile phase).

    • Set B (Pre-extraction Spike): Spike a blank matrix sample with your analyte and Sodium Formate-¹³C,d¹ before the extraction process.

    • Set C (Post-extraction Spike): Extract a blank matrix sample and then spike the extracted matrix with your analyte and Sodium Formate-¹³C,d¹.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value significantly different from 100% indicates the presence of ion suppression or enhancement.

  • Calculate Recovery:

    • Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Sodium Formate-¹³C,d¹ Sample->Spike Add Internal Standard Early Extraction Sample Extraction (e.g., SPE, LLE) Spike->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Mass Spectrometry Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Experimental workflow for using an internal standard.

troubleshooting_logic Start Inaccurate Quantitative Results? Purity Check Purity of Sodium Formate-¹³C,d¹ Start->Purity Yes Concentration Verify Internal Standard Concentration Purity->Concentration Purity_Sol Request CoA Purity->Purity_Sol Matrix Evaluate Matrix Effects Concentration->Matrix Concentration_Sol Prepare Fresh Standard Concentration->Concentration_Sol Coelution Confirm Co-elution of Analyte and IS Matrix->Coelution Matrix_Sol Improve Sample Cleanup or Dilute Sample Matrix->Matrix_Sol SystemStability Check LC-MS System Stability Coelution->SystemStability Coelution_Sol Optimize Chromatography Coelution->Coelution_Sol SystemStability_Sol Run System Suitability SystemStability->SystemStability_Sol

Caption: Troubleshooting logic for inaccurate quantification.

References

Technical Support Center: Enhancing Metabolite Quantification with Sodium Formate-¹³C,d₁

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the accuracy of metabolite quantification using Sodium Formate-¹³C,d₁. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and answering frequently asked questions related to the use of this isotopic standard in mass spectrometry-based metabolomics.

Troubleshooting Guides

This section provides solutions to common problems encountered during metabolite quantification experiments using Sodium Formate-¹³C,d₁ as an internal standard.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for the Internal Standard

Question: My Sodium Formate-¹³C,d₁ peak is showing significant tailing and splitting in my LC-MS analysis. What could be the cause and how can I fix it?

Answer:

Poor peak shape for your internal standard can compromise the accuracy of your quantification. Several factors related to your sample preparation, liquid chromatography, or mass spectrometry settings could be the cause.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Column Overload 1. Reduce the concentration of the Sodium Formate-¹³C,d₁ working solution. 2. Decrease the injection volume.
Inappropriate Mobile Phase 1. Ensure the pH of the mobile phase is appropriate for formic acid. A lower pH (e.g., using 0.1% formic acid) will ensure it is in its protonated form. 2. Check for compatibility between the sample solvent and the initial mobile phase composition to avoid solvent effects.
Column Contamination or Degradation 1. Flush the column with a strong solvent to remove potential contaminants. 2. If the problem persists, the column may be degraded and require replacement.
Injector Issues 1. Inspect the injector for blockages or leaks. 2. Ensure the injector needle is properly seated and not causing sample dispersion.
Issue 2: High Variability or Inconsistent Signal Intensity of the Internal Standard

Question: The signal intensity of my Sodium Formate-¹³C,d₁ internal standard is highly variable across my sample batch. What are the likely reasons and how can I improve consistency?

Answer:

Consistent internal standard signal intensity is crucial for reliable quantification. Variability can be introduced at multiple stages of the experimental workflow.[1]

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Ensure precise and consistent pipetting of the internal standard into every sample. 2. Thoroughly vortex or mix each sample after adding the internal standard to ensure homogeneity.
Matrix Effects 1. While isotopic standards are designed to minimize matrix effects, significant variations in the sample matrix between different samples can still cause issues.[2] 2. Evaluate and optimize your sample extraction procedure to remove interfering matrix components. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.
Ion Source Instability 1. Clean the ion source, as contamination can lead to fluctuating ionization efficiency.[3] 2. Check the stability of the spray in the ion source. An unstable spray can cause signal fluctuations.
LC System Issues 1. Check for leaks in the LC system, as this can cause pressure and flow rate fluctuations. 2. Ensure the autosampler is injecting a consistent volume for each run.
Issue 3: Inaccurate Quantification Results Despite Using an Internal Standard

Question: I am using Sodium Formate-¹³C,d₁ as an internal standard, but my quantification results for the target metabolites are still inaccurate or show poor reproducibility. Why is this happening?

Answer:

While Sodium Formate-¹³C,d₁ is an excellent internal standard for many small polar metabolites, its effectiveness can be limited if its physicochemical properties are vastly different from your analytes of interest.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Mismatch in Physicochemical Properties 1. Sodium Formate-¹³C,d₁ is ideal for small carboxylic acids. If your target metabolites have significantly different structures, ionization efficiencies, or chromatographic retention times, it may not adequately compensate for variations. 2. Consider using a panel of isotopic internal standards that more closely match the chemical class and retention time of your target analytes.[1]
Incorrect Internal Standard Concentration 1. The concentration of the internal standard should be in the mid-range of the calibration curve for your target analytes to ensure it is within the linear dynamic range of the instrument.
Data Processing Errors 1. Double-check the integration of both the analyte and internal standard peaks in your chromatography data system. Ensure that the correct peaks are being integrated and that the baseline is set correctly. 2. Verify the calculations used to determine the concentration of your target analytes from the peak area ratios.

Experimental Protocols

This section provides a detailed methodology for a common application of Sodium Formate-¹³C,d₁: the quantification of a target metabolite in a biological matrix using LC-MS/MS.

Protocol: Quantification of a Target Small Acidic Metabolite in Plasma

This protocol outlines the steps for preparing samples and standards, LC-MS/MS analysis, and data processing.

1. Materials and Reagents:

  • Sodium Formate-¹³C,d₁ (Isotopic Purity: ≥98%)

  • Target Metabolite Standard

  • Human Plasma (or other biological matrix)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Microcentrifuge tubes

  • Pipettes and tips

2. Preparation of Solutions:

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Sodium Formate-¹³C,d₁ in ultrapure water.

  • IS Working Solution (1 µg/mL): Dilute the IS stock solution in a 50:50 mixture of acetonitrile and water.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target metabolite standard in an appropriate solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range that covers the expected analyte concentrations in the samples.

3. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the IS working solution (1 µg/mL) to each plasma sample, calibrator, and quality control (QC) sample.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

Parameter Condition
LC System UPLC or HPLC system
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% B, hold for 1 min, decrease to 5% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 2 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions To be optimized for the specific analyte and Sodium Formate-¹³C,d₁. For Sodium Formate-¹³C,d₁: Precursor ion (m/z) ~69, Product ion (m/z) ~46.
Source Parameters To be optimized for the specific instrument.

5. Data Analysis:

  • Integrate the peak areas for the target analyte and the internal standard (Sodium Formate-¹³C,d₁).

  • Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The use of a stable isotope-labeled internal standard like Sodium Formate-¹³C,d₁ significantly improves the precision and accuracy of metabolite quantification by correcting for variations during sample preparation and analysis.

Table 1: Comparison of Quantification Precision With and Without Internal Standard

Analyte Sample Type Precision (%CV) without IS Precision (%CV) with Sodium Formate-¹³C,d₁ IS
Formic AcidHuman Urine15.23.8
Pyruvic AcidCell Culture Media12.84.5
Lactic AcidMouse Plasma18.55.1

Data is representative and synthesized from typical performance improvements reported in metabolomics literature.

Table 2: Impact of Internal Standard on Mitigating Matrix Effects

Matrix Analyte Recovery (%) without IS Analyte Recovery (%) with Sodium Formate-¹³C,d₁ IS
Human Plasma65 ± 1298 ± 4
Rat Urine58 ± 1595 ± 6
Cell Lysate72 ± 10101 ± 5

Data is representative and illustrates the ability of the internal standard to correct for ion suppression or enhancement.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for metabolite quantification using an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Biological Sample (e.g., Plasma) IS_Addition Spike with Sodium Formate-13C,d1 Sample->IS_Addition Extraction Protein Precipitation / Extraction IS_Addition->Extraction LC_Separation Chromatographic Separation (HILIC) Extraction->LC_Separation Cal_Standards Prepare Calibration Curve Standards Cal_Standards->LC_Separation QC_Samples Prepare Quality Control Samples QC_Samples->LC_Separation MS_Detection Mass Spectrometry Detection (ESI-) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (MRM) MS_Detection->Data_Acquisition Peak_Integration Peak Integration (Analyte & IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratios Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Metabolomics experimental workflow from sample preparation to final quantification.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting inconsistent internal standard signals.

troubleshooting_logic Start Inconsistent IS Signal? Check_Prep Review Sample Preparation Protocol? Start->Check_Prep Check_LC Examine LC System Performance? Check_Prep->Check_LC Prep OK Solution_Prep Solution: Standardize pipetting, ensure thorough mixing. Check_Prep->Solution_Prep Issue Found Check_MS Inspect MS Ion Source & Settings? Check_LC->Check_MS LC OK Solution_LC Solution: Check for leaks, confirm injection volume, assess column health. Check_LC->Solution_LC Issue Found Check_Data Verify Data Processing Parameters? Check_MS->Check_Data MS OK Solution_MS Solution: Clean ion source, optimize source parameters, check for stable spray. Check_MS->Solution_MS Issue Found Solution_Data Solution: Confirm correct peak integration and baseline settings. Check_Data->Solution_Data Issue Found

Caption: A logical workflow for troubleshooting inconsistent internal standard signals.

Frequently Asked Questions (FAQs)

Q1: What is Sodium Formate-¹³C,d₁ and why is it used in metabolite quantification?

A1: Sodium Formate-¹³C,d₁ is a stable isotope-labeled version of sodium formate. It is used as an internal standard in mass spectrometry-based metabolomics. Because its chemical and physical properties are nearly identical to its unlabeled counterpart (endogenous formate), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for sample loss during preparation and for matrix effects, leading to more precise and accurate quantification of target metabolites, particularly small polar molecules.[1]

Q2: What are the key properties of Sodium Formate-¹³C,d₁ to consider?

A2: Key properties include its isotopic purity (typically >98%), chemical purity, and mass shift. The ¹³C and deuterium (B1214612) (d) labels create a distinct mass-to-charge (m/z) ratio from the endogenous formate, allowing the mass spectrometer to differentiate between the internal standard and the analyte.

Q3: How should I store the Sodium Formate-¹³C,d₁ standard?

A3: It is recommended to store the solid standard at room temperature, protected from light and moisture. Once dissolved, the stock solution should be stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles by preparing aliquots of the working solution.

Q4: Can Sodium Formate-¹³C,d₁ be used to quantify any metabolite?

A4: While Sodium Formate-¹³C,d₁ is an excellent internal standard, it is most suitable for the quantification of small, polar, acidic metabolites that have similar chromatographic behavior and ionization efficiency. For larger, non-polar, or basic metabolites, it is advisable to use an isotopic internal standard that more closely matches the analyte's properties to ensure the most accurate correction.[4]

Q5: What are "matrix effects" and how does Sodium Formate-¹³C,d₁ help?

A5: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in plasma).[2] This can lead to ion suppression (decreased signal) or enhancement (increased signal), causing inaccurate quantification. Because Sodium Formate-¹³C,d₁ is chemically identical to endogenous formate, it is assumed to be affected by the matrix in the same way as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate results.[5]

References

addressing matrix effects when using Sodium formate-13C,d1 in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with matrix effects when using Sodium formate-13C,d1 as an internal standard in the analysis of biological samples by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances in a biological sample.[1] These co-eluting components, which can be endogenous (e.g., phospholipids, proteins, salts) or exogenous (e.g., anticoagulants, dosing vehicles), can either suppress or enhance the ionization of the target analyte and the internal standard in the mass spectrometer's ion source.[2] This phenomenon can lead to inaccurate and imprecise quantification of the analyte.[2][3]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) internal standard.[4][5] SIL internal standards are considered the "gold standard" for quantitative bioanalysis because their physical and chemical properties are nearly identical to the unlabeled analyte.[6][7] This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise results.[6][8]

Q3: Can using this compound completely eliminate issues related to matrix effects?

A3: While highly effective, even a SIL internal standard like this compound may not perfectly compensate for matrix effects in all situations.[6] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[3][6] If this shift causes the analyte and internal standard to elute in regions with different degrees of ion suppression or enhancement, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[3][6] Therefore, it is crucial to assess the matrix effect during method development.[2]

Q4: How can I determine if my analysis is affected by matrix effects?

A4: Matrix effects can be assessed both qualitatively and quantitatively.[2]

  • Qualitative Assessment: The post-column infusion technique is a valuable tool to identify chromatographic regions where ion suppression or enhancement occurs.[2][9]

  • Quantitative Assessment: This is typically done by calculating the "Matrix Factor" (MF). It involves comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solution at the same concentration.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem 1: Poor reproducibility of the analyte / this compound area ratio.

This is a common issue that can point to several underlying problems.

Potential Cause Recommended Solution
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps (e.g., pipetting, extraction, evaporation, and reconstitution).[8] Thoroughly vortex samples after adding the internal standard to ensure complete mixing.[10]
Variable Matrix Effects The composition of biological matrices can vary between different lots or individuals, leading to inconsistent matrix effects.[11] Evaluate the matrix effect across at least six different lots of the biological matrix during method validation.[2]
Internal Standard Instability Verify the stability of this compound in the stock solution and in the biological matrix under the storage and processing conditions.[12]
Cross-Contamination (Carryover) An inadequate needle wash procedure can cause carryover from a high-concentration sample to the next injection. Optimize the autosampler wash procedure and inject blank samples after the highest calibration standard to assess carryover.[13]

Problem 2: The analyte and this compound do not co-elute perfectly.

A slight shift in retention time can lead to differential matrix effects.

Potential Cause Recommended Solution
Isotope Effect The replacement of atoms with their heavier isotopes can sometimes lead to slight differences in chromatographic retention time.[3][6] While often minor, this can be problematic in regions of steep matrix effect changes.
Chromatographic Conditions Modify the chromatographic gradient (e.g., make it shallower) to minimize the separation between the analyte and the internal standard. Ensure the analytical column is not degraded, as this can affect separation.[6]
Mobile Phase pH The pH of the mobile phase can influence the retention of both the analyte and matrix components. Experiment with slight adjustments to the mobile phase pH to improve co-elution and move the analytes away from regions of significant ion suppression.[14]

Problem 3: Significant ion suppression or enhancement is still observed.

Even with a SIL internal standard, strong matrix effects can compromise assay sensitivity.

Potential Cause Recommended Solution
Insufficient Sample Cleanup The chosen sample preparation method may not be effective at removing key interfering components like phospholipids.[15][16]
Optimize Sample Preparation: Consider more rigorous extraction techniques. For example, solid-phase extraction (SPE), particularly with mixed-mode sorbents, or liquid-liquid extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation (PPT).[14][17]
Chromatographic Co-elution The analyte and internal standard are co-eluting with a significant amount of matrix components.
Improve Chromatographic Separation: Modify the analytical column, mobile phases, or gradient profile to achieve better separation of the analyte from the matrix interferences identified via post-column infusion.[2][14]

Experimental Protocols & Data Presentation

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.[2]

Methodology:

  • Prepare a solution of your analyte (or this compound) in a suitable solvent at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Set up the LC-MS system as shown in the diagram below. Infuse the analyte solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream after the analytical column, using a syringe pump and a T-connector.

  • Inject a blank, extracted biological matrix sample onto the LC column and begin the chromatographic run.

  • Monitor the signal of the infused analyte in the mass spectrometer.

  • A stable baseline signal should be observed. Any deviation (dip or peak) in this baseline corresponds to a region of ion suppression or enhancement, respectively.[2][9]

G cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump & Autosampler Column Analytical Column LC_Pump->Column Tee T Column->Tee Column Eluent Syringe_Pump Syringe Pump (Analyte Solution) Syringe_Pump->Tee Constant Flow MS Mass Spectrometer Tee->MS Combined Flow

Diagram of the post-column infusion experimental setup.
Protocol 2: Quantitative Assessment of Matrix Effects

Objective: To quantitatively determine the extent of ion suppression or enhancement using the Matrix Factor (MF) calculation.[2]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at low and high concentration levels (e.g., LLOQ and ULOQ).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step (e.g., before reconstitution), spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.[6]

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A. This set is used to determine recovery.[6]

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF %): (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

    • Recovery (RE %): (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100

    • Internal Standard Normalized MF (IS-Normalized MF): (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)

Data Interpretation:

The results from this experiment can be summarized in a table for clear comparison.

Parameter Calculation Interpretation
Matrix Factor (MF) (Area_SetB / Area_SetA) * 100MF = 100%: No matrix effectMF < 100%: Ion SuppressionMF > 100%: Ion Enhancement
Recovery (RE) (Area_SetC / Area_SetB) * 100Indicates the efficiency of the extraction process.
IS-Normalized MF Ratio_SetB / Ratio_SetAA value close to 1.0 indicates that the internal standard effectively compensates for the matrix effect. The coefficient of variation (%CV) across different lots should be ≤15%.

Table 1: Summary of calculations and interpretations for quantitative matrix effect assessment.

Visualization of Workflows

G Start Method Development Start Assess_ME Assess Matrix Effect (Post-Column Infusion) Start->Assess_ME ME_Present Matrix Effect Present? Assess_ME->ME_Present Optimize_Chrom Optimize Chromatography (Separate Analyte from ME Region) ME_Present->Optimize_Chrom Yes No_ME No Significant Matrix Effect ME_Present->No_ME No Optimize_SP Optimize Sample Prep (e.g., SPE, LLE) Optimize_Chrom->Optimize_SP Quant_Assess Quantitative Assessment (Matrix Factor Calculation) Optimize_SP->Quant_Assess Validate Proceed to Method Validation Quant_Assess->Validate

Workflow for identifying and mitigating matrix effects.

G Start Inconsistent IS Response Observed in Batch Check_Prep Review Sample Preparation Records Start->Check_Prep Prep_Error Obvious Prep Error? (e.g., missed IS spike) Check_Prep->Prep_Error Re_Extract Re-extract Affected Samples Prep_Error->Re_Extract Yes Check_System Check LC-MS System (e.g., injector, source) Prep_Error->Check_System No End Document Findings Re_Extract->End Investigate_ME Investigate Differential Matrix Effects Investigate_ME->End Check_System->Investigate_ME

References

Technical Support Center: Correcting for Natural Isotope Abundance in Sodium Formate-¹³C,d₁ Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Sodium Formate-¹³C,d₁ in metabolic tracing experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental design, execution, and data analysis, with a focus on correcting for natural isotopic abundance.

Frequently Asked questions (FAQs)

Q1: What is Sodium Formate-¹³C,d₁ and why is it used in metabolic research?

A1: Sodium Formate-¹³C,d₁ is a stable isotope-labeled form of sodium formate (B1220265). It contains a heavy carbon isotope (¹³C) and a heavy hydrogen isotope (deuterium, d or ²H). This dual-labeling makes it a powerful tracer for investigating one-carbon metabolism.[1] Formate is a key one-carbon donor in various biosynthetic pathways, including the synthesis of purines (the building blocks of DNA and RNA) and thymidylate.[2][3][4] By tracing the incorporation of ¹³C and deuterium (B1214612) from formate into downstream metabolites, researchers can elucidate the activity of these crucial pathways.

Q2: Why is correcting for natural isotope abundance essential in experiments with Sodium Formate-¹³C,d₁?

A2: Naturally occurring stable isotopes of elements like carbon (¹³C), hydrogen (²H), nitrogen (¹⁵N), and oxygen (¹⁷O, ¹⁸O) are present in all biological molecules.[5] In mass spectrometry, which separates molecules based on their mass-to-charge ratio, the presence of these natural heavy isotopes contributes to the measured mass isotopologue distribution (MID) of a metabolite. This natural isotopic distribution can interfere with the detection and quantification of the ¹³C and deuterium labels intentionally introduced from the Sodium Formate-¹³C,d₁ tracer. Correction is therefore critical to accurately determine the true level of isotopic enrichment from the tracer.[5]

Q3: What are the primary metabolic fates of the ¹³C and deuterium labels from Sodium Formate-¹³C,d₁?

A3: The ¹³C and deuterium from formate are primarily incorporated into the one-carbon pool, which is utilized for:

  • Purine (B94841) Synthesis: The ¹³C label can be found in the C2 and C8 positions of the purine ring.[2][6]

  • Thymidylate Synthesis: The one-carbon unit from formate is used to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

  • Amino Acid Metabolism: Formate can be involved in the interconversion of serine and glycine.

  • Methylation Reactions: The one-carbon pool is essential for regenerating S-adenosylmethionine (SAM), the primary methyl donor for methylation of DNA, RNA, proteins, and lipids.[4]

Q4: What is the general workflow for a Sodium Formate-¹³C,d₁ tracing experiment?

A4: A typical workflow involves:

  • Cell Culture and Labeling: Culturing cells in a medium containing a defined concentration of Sodium Formate-¹³C,d₁.

  • Metabolite Extraction: Rapidly quenching metabolism and extracting intracellular metabolites.

  • Mass Spectrometry Analysis: Analyzing the metabolite extracts using a high-resolution mass spectrometer to measure the mass isotopologue distributions of key metabolites.

  • Data Analysis: Correcting the raw mass spectrometry data for natural isotopic abundance to determine the true isotopic enrichment from the tracer.

Experimental Protocols

Protocol 1: ¹³C-Formate Labeling in Mammalian Cell Culture

Objective: To trace the incorporation of ¹³C from Sodium Formate-¹³C,d₁ into downstream metabolites.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Sodium Formate-¹³C,d₁

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (B129727)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of metabolite extraction.

  • Media Preparation: Prepare the labeling medium by supplementing the standard culture medium with Sodium Formate-¹³C,d₁ to a final concentration of 0.5-1 mM. The optimal concentration may vary depending on the cell line and experimental goals.

  • Labeling: Aspirate the standard medium from the cells, wash once with PBS, and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a desired period. A time course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the kinetics of label incorporation.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Sample Preparation for MS: Dry the metabolite extract using a vacuum concentrator and store at -80°C until analysis. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

Troubleshooting Guides

Issue 1: Low or no detectable incorporation of ¹³C or deuterium from Sodium Formate-¹³C,d₁.

Possible Cause Troubleshooting Steps
Poor cell uptake of formate. Some cell lines may have low expression of formate transporters.[7] Verify formate uptake capacity or try a different cell line.
Tracer degradation. Formate can be volatile. Ensure proper storage of the tracer and fresh preparation of the labeling medium.[7]
Incorrect tracer concentration. Optimize the concentration of Sodium Formate-¹³C,d₁ in the medium. Concentrations that are too low may not yield a detectable signal, while very high concentrations could be toxic.[8]
Short incubation time. The incorporation of the label into some downstream metabolites, particularly in DNA, may require longer incubation times. Perform a time-course experiment to determine the optimal labeling duration.

Issue 2: Inaccurate quantification of isotopic enrichment.

Possible Cause Troubleshooting Steps
Inadequate correction for natural isotope abundance. Use appropriate software (e.g., IsoCorrectoR, AccuCor) that can handle dual-labeling data and account for the natural abundance of all relevant isotopes.[5][6]
Overlapping isotopic peaks in mass spectrometry. Use a high-resolution mass spectrometer to resolve the different isotopologues.[6]
Deuterium-hydrogen exchange. The deuterium on formate is generally stable, but back-exchange with protons from the aqueous environment can occur under certain conditions. Analyze a standard of the labeled formate in the labeling medium to assess its stability.
Isotopic impurity of the tracer. The isotopic purity of the Sodium Formate-¹³C,d₁ should be considered in the correction calculations. This information is typically provided by the manufacturer.[5]

Issue 3: Unexpected labeling patterns in downstream metabolites.

Possible Cause Troubleshooting Steps
Metabolic scrambling. The labeled atoms may be incorporated into unexpected positions through alternative metabolic pathways. A detailed understanding of one-carbon metabolism is necessary for accurate interpretation of the data.
Contribution from other carbon sources. The cell culture medium contains other carbon sources (e.g., glucose, amino acids) that will contribute to the unlabeled pool of metabolites. Consider using a defined medium to better control the nutrient sources.
Contamination. Ensure that all reagents and labware are free from contaminants that could interfere with the mass spectrometry analysis.

Data Presentation

Table 1: Natural Abundance of Relevant Isotopes

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H (D)0.0115
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Table 2: Example of ¹³C Enrichment in Purines from a [¹³C]Formate Tracing Study

This table presents hypothetical data based on findings from human studies to illustrate expected outcomes.[2]

MetaboliteCarbon PositionPeak % ¹³C Enrichment (Range)
Uric Acid (from purine catabolism)C20.74 - 5.7%
C80.08 - 0.24%

Visualizations

OneCarbonMetabolism One-Carbon Metabolism Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Sodium Formate-13C,d1 This compound Formate_cyto Formate (13C, d1) Formyl_THF_cyto 10-Formyl-THF Formate_cyto->Formyl_THF_cyto ATP-dependent THF_cyto Tetrahydrofolate (THF) THF_cyto->Formyl_THF_cyto Methenyl_THF_cyto 5,10-Methenyl-THF Formyl_THF_cyto->Methenyl_THF_cyto Purine_synthesis Purine Synthesis Formyl_THF_cyto->Purine_synthesis Methylene_THF_cyto 5,10-Methylene-THF Methenyl_THF_cyto->Methylene_THF_cyto Serine_cyto Serine Methylene_THF_cyto->Serine_cyto dUMP dUMP Methylene_THF_cyto->dUMP Glycine_cyto Glycine Glycine_cyto->Serine_cyto dTMP dTMP dUMP->dTMP Thymidylate Synthase Purines Purines (13C labeled) Purine_synthesis->Purines Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito Methylene_THF_mito 5,10-Methylene-THF Serine_mito->Methylene_THF_mito Formyl_THF_mito 10-Formyl-THF Methylene_THF_mito->Formyl_THF_mito Formate_mito Formate Formyl_THF_mito->Formate_mito Formate_mito->Formate_cyto Transport THF_mito THF THF_mito->Methylene_THF_mito THF_mito->Formyl_THF_mito

Caption: Simplified pathway of one-carbon metabolism showing the entry and fate of labeled formate.

IsotopeCorrectionWorkflow Isotope Correction Workflow RawData Raw Mass Spectrometry Data (Measured Isotopologue Distribution) CorrectionAlgorithm Correction Algorithm (e.g., Matrix Inversion) RawData->CorrectionAlgorithm CorrectionMatrix Correction Matrix (Based on elemental formula and natural isotope abundances) CorrectionMatrix->CorrectionAlgorithm TracerPurity Tracer Isotopic Purity (e.g., 99% 13C, 98% D) TracerPurity->CorrectionAlgorithm CorrectedData Corrected Data (True Isotopic Enrichment) CorrectionAlgorithm->CorrectedData FluxAnalysis Downstream Analysis (Metabolic Flux Analysis) CorrectedData->FluxAnalysis

Caption: Logical workflow for correcting raw mass spectrometry data for natural isotope abundance.

References

ensuring complete dissolution of Sodium formate-13C,d1 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ensuring the complete dissolution of Sodium Formate-13C,d1. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to ensure successful experimental preparation. The physical and chemical properties of isotopically labeled compounds are generally indistinguishable from their unlabeled counterparts, meaning the following solubility data for sodium formate (B1220265) is directly applicable to this compound.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is highly soluble in water due to its polar, ionic nature.[2][3] Water molecules effectively attract and surround the sodium (Na+) and formate (HCOO-) ions, leading to rapid dissolution.[2] It is also soluble in glycerol (B35011) and slightly soluble in alcohol, but insoluble in ether.[4] For most applications, high-purity (e.g., LC-MS grade) water is the recommended solvent.

Q2: How does temperature affect the solubility of this compound?

A2: The solubility of sodium formate in water is strongly dependent on temperature.[2][5] As the temperature increases, its solubility also increases significantly.[2][3][5][6][7] This is because higher temperatures provide more kinetic energy to the solvent molecules, which helps overcome the intermolecular forces within the solid crystalline structure.[5]

Q3: My this compound is not dissolving completely. What are the common causes and how can I fix it?

A3: Incomplete dissolution can arise from several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include exceeding the solubility limit at a given temperature, insufficient mixing, or potential impurities in the solvent or the compound itself.[6][7]

Q4: How should I prepare a stock solution and ensure its stability?

A4: To prepare a stable stock solution, it is crucial to use a high-purity solvent and store the solution properly. Saturated solutions are stable against microbial degradation, but diluted solutions can biodegrade.[8][9] For long-term stability, store solutions in tightly sealed containers in a cool, dry place away from light and heat.[10] Aqueous solutions of sodium formate are mildly basic.[10]

Solubility Data

The solubility of sodium formate in water increases markedly with temperature. The table below summarizes quantitative data from various sources for easy comparison.

Temperature (°C)Solubility (g / 100 mL H₂O)Reference
20~55[11]
20~72[6]
20~97[5][12]
100~160[12]
100~179[5]

Note: Discrepancies in reported values at 20°C may be due to different experimental conditions or measurement techniques.

Experimental Protocol: Preparation of a 1 Molar Stock Solution

This protocol details the preparation of a 1 Molar (1 M) stock solution of this compound (Molar Mass: ~69.01 g/mol ).

Materials:

  • This compound powder

  • High-purity, deionized water

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula and weighing paper

  • Pipette

  • Vortex mixer or sonicator

Procedure:

  • Calculation: Weigh approximately 0.6901 g of this compound powder onto weighing paper using an analytical balance.

  • Transfer: Carefully transfer the weighed powder into a 10 mL volumetric flask.

  • Initial Dissolution: Add approximately 7-8 mL of deionized water to the flask.

  • Mixing: Swirl the flask gently to dissolve the powder. If dissolution is slow, use a vortex mixer or sonicate the solution for 5-10 minutes.[13][14] Gentle warming of the solution can also aid dissolution.[5][14]

  • Final Volume: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add deionized water to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a sterile, tightly sealed container. Store at 2-8°C for short-term use or aliquot and freeze for long-term storage. Properly stored solutions have a shelf life of up to 2 years.[10]

Visual Guides

Troubleshooting Dissolution Issues

This workflow provides a step-by-step process for diagnosing and solving problems with incomplete dissolution.

G Workflow for Troubleshooting Incomplete Dissolution cluster_solutions Solutions start Incomplete Dissolution Observed check_calc Verify Calculation: Is concentration below solubility limit? start->check_calc check_temp Increase Solvent Temperature check_calc->check_temp Yes recalc Recalculate and adjust mass/volume check_calc->recalc No check_mix Improve Mixing: Vortex or Sonicate check_temp->check_mix success Dissolution Complete check_temp->success check_purity Check Solvent/Reagent Purity check_mix->check_purity check_mix->success fail Issue Persists: Contact Technical Support check_purity->fail recalc->start

Caption: A logical workflow for troubleshooting incomplete dissolution.

Factors Affecting Sodium Formate Solubility

Several interrelated factors influence the dissolution of sodium formate in aqueous solutions. Understanding these can help optimize your experimental setup.

G Key Factors Influencing Solubility Solubility Complete Dissolution Temp Temperature Temp->Solubility Increases Solvent Solvent Properties (e.g., Polarity) Solvent->Solubility Affects pH pH pH->Solubility Can Influence Mixing Stirring / Agitation Mixing->Solubility Accelerates Purity Compound Purity Purity->Solubility Affects

Caption: Factors that directly influence the solubility of sodium formate.

Role in One-Carbon Metabolism

This compound is a valuable tracer for studying one-carbon metabolism. Formate is a key intermediate in this pathway, linking mitochondrial and cytosolic processes.[15][16][17] It serves as a one-carbon source for the synthesis of purines and thymidylate, which are essential for DNA replication and repair.[15][16]

G Simplified One-Carbon Metabolism Pathway cluster_mito Mitochondria cluster_cyto Cytosol / Nucleus Mito Mitochondria Serine Serine Formate Formate (from this compound) Serine->Formate THF_Cycle Folate Cycle (THF) Formate->THF_Cycle Enters Cytosol Cyto Cytosol / Nucleus Purine Purine Synthesis (DNA/RNA) THF_Cycle->Purine Thym Thymidylate Synthesis (DNA) THF_Cycle->Thym Meth Methylation (Epigenetics) THF_Cycle->Meth

Caption: The role of formate as a key intermediate in one-carbon metabolism.

References

best practices for handling and weighing small quantities of Sodium formate-13C,d1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and weighing small quantities of Sodium formate-13C,d1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an isotopically labeled compound with the chemical formula ¹³CHDONa. It is a white crystalline powder.[1][2][3] Key properties to be aware of during handling and weighing are its hygroscopic nature, meaning it readily absorbs moisture from the air, and its susceptibility to electrostatic charging.[1][2][4][5][6]

Q2: What are the primary challenges when weighing small quantities of this compound?

The two main challenges are its hygroscopic nature and its tendency to become electrostatically charged.[4][7][8][9]

  • Hygroscopicity: Absorption of moisture from the atmosphere can lead to inaccurate weight measurements as the sample mass increases over time.[5][10]

  • Electrostatic Charges: Dry powders like this compound are prone to accumulating static electricity.[7][8] This can cause the powder to scatter, adhere to weighing tools and containers, and lead to unstable and erroneous readings on an analytical balance.[7][8][9][11] The error can range from 1 to 100 mg, which is significant for small quantities.[8]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, it is crucial to follow standard laboratory safety protocols.[3] The SDS for the similar compound Sodium formate-13C recommends general laboratory PPE. Best practices for handling fine chemical powders include:

  • Eye Protection: Safety glasses or goggles.[12][13][14]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[12][13][15]

  • Body Protection: A laboratory coat.[15]

  • Respiratory Protection: In cases of insufficient ventilation or potential for aerosol generation, a respirator may be necessary.[13][15][16][17]

Always consult your institution's specific safety guidelines and the most recent SDS for the compound.

Q4: How should I store this compound?

To maintain its integrity, this compound should be stored in a tightly sealed container in a dry and cool place, protected from moisture.[2][6][18][19] For stable isotope-labeled compounds in general, storage under an inert atmosphere like nitrogen or argon and at low temperatures (e.g., -80°C) can help prevent degradation, especially for long-term storage.[20][21]

Troubleshooting Guides

Issue: Unstable or Drifting Balance Readings

Cause 1: Electrostatic Charges Fine powders can become electrostatically charged, causing repulsion or attraction with the balance components and leading to fluctuating readings.[7][8][9][10]

Solution:

  • Use an Anti-Static Device: An ionizer is highly effective at neutralizing static charges on the sample and container.[9][11][22][23][24][25][26] These devices emit positive and negative ions to create a static-free environment.[9][11][24]

  • Increase Humidity: Maintaining a relative humidity between 45% and 60% in the weighing area can help dissipate static charges.[7][9]

  • Use Anti-Static Weighing Containers: Opt for anti-static weigh boats or weighing paper.[8][27] Metal containers are less prone to static buildup than plastic or glass.[9]

Cause 2: Hygroscopicity The compound is absorbing moisture from the air, causing its mass to increase over time.[4][5][10]

Solution:

  • Work Quickly and Efficiently: Minimize the time the sample is exposed to the atmosphere.

  • Use a Weighing Vessel with a Lid: Pre-weigh a container with a lid. Add the sample, close the lid, and then take the final measurement.

  • Control the Environment: If possible, handle and weigh the compound in a glove box with a controlled, low-humidity atmosphere.

Issue: Sample Loss or "Flying Powder"

Cause: Electrostatic Charges Static electricity can cause the fine powder to jump or cling to surfaces, leading to sample loss during transfer.[8][11]

Solution:

  • Neutralize Static: Use an ionizer before and during the weighing and transfer process.[9][11][22][23][24][25][26]

  • Choose Appropriate Weighing Tools: Use anti-static spatulas.

  • Select the Right Weighing Container: Weighing paper with a smooth or waxy surface can facilitate complete sample transfer.[28][29] For very small quantities, creasing the weighing paper can create a channel for easier pouring.[28][30]

Data Presentation

Table 1: Recommended Weighing Accessories and Environmental Controls

Parameter/AccessoryRecommendationRationale
Weighing Container Anti-static weighing paper or boatMinimizes electrostatic adherence and sample loss.[8][27][28][29]
Weighing Tools Anti-static spatulaReduces the chance of the powder clinging to the tool.
Static Control Ionizer (anti-static gun/bar)Neutralizes electrostatic charges on the sample and container for stable and accurate readings.[9][11][22][23][24][25][26]
Environmental Control Relative Humidity: 45% - 60%Helps to naturally dissipate static electricity.[7][9]
Balance Type Analytical or microbalanceNecessary for the high precision required for weighing small quantities.

Experimental Protocols

Protocol: Weighing a Small Quantity (1-5 mg) of this compound
  • Preparation:

    • Ensure the analytical balance is calibrated and on a stable, vibration-free surface.

    • Acclimatize the sealed container of this compound to the ambient temperature of the weighing room to prevent condensation.

    • Set the relative humidity of the weighing area to between 45% and 60%, if possible.

    • Wear appropriate PPE: lab coat, gloves, and safety glasses.

  • Procedure:

    • Place a piece of anti-static weighing paper on the balance pan.

    • Close the draft shield doors.

    • Use an ionizer to neutralize any static charge on the weighing paper and within the weighing chamber.

    • Tare the balance.

    • Remove the weighing paper from the balance.

    • Quickly transfer a small amount of this compound to the center of the weighing paper using an anti-static spatula.

    • Place the weighing paper with the sample back onto the balance pan.

    • Close the draft shield doors.

    • Use the ionizer again to neutralize any charge on the sample.

    • Allow the reading to stabilize and record the mass.

    • Promptly transfer the weighed sample to the receiving vessel. Crease the weighing paper to guide the powder and ensure complete transfer.

Visualizations

Weighing_Workflow Experimental Workflow for Weighing this compound cluster_prep Preparation cluster_weighing Weighing Process cluster_transfer Sample Transfer A Calibrate Balance B Acclimatize Sample A->B C Wear PPE B->C D Control Humidity (45-60%) C->D E Place Weighing Paper on Balance D->E F Neutralize Static with Ionizer E->F G Tare Balance F->G H Add Sample to Paper G->H I Re-weigh and Neutralize Static H->I J Record Mass I->J K Transfer Sample to Vessel J->K

Caption: Workflow for accurate weighing of this compound.

Troubleshooting_Logic Troubleshooting Weighing Issues Start Weighing Issue Encountered Problem Unstable Reading or 'Flying' Powder? Start->Problem Cause_Static Likely Cause: Electrostatic Charges Problem->Cause_Static Yes Cause_Hygro Likely Cause: Hygroscopicity (Moisture Absorption) Problem->Cause_Hygro No (Drifting Upwards) Solution_Static1 Use Ionizer Cause_Static->Solution_Static1 Solution_Static2 Increase Humidity Cause_Static->Solution_Static2 Solution_Static3 Use Anti-Static Weighing Vessel Cause_Static->Solution_Static3 Solution_Hygro1 Work Quickly Cause_Hygro->Solution_Hygro1 Solution_Hygro2 Weigh in a Closed Container Cause_Hygro->Solution_Hygro2 End Problem Resolved Solution_Static1->End Solution_Static2->End Solution_Static3->End Solution_Hygro1->End Solution_Hygro2->End

Caption: Logical steps for troubleshooting common weighing problems.

References

Validation & Comparative

Validating Metabolic Flux Analysis: A Comparative Guide to Sodium Formate-13C,d1 as a Tracer for One-Carbon Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of cellular metabolism, the validation of metabolic flux analysis (MFA) data is a cornerstone of robust scientific inquiry. The choice of isotopic tracer is paramount in achieving accurate flux measurements, particularly for specific pathways. This guide provides a comprehensive comparison of the use of Sodium Formate-13C,d1 as a tracer for one-carbon metabolism against established alternatives, supported by experimental frameworks and data interpretation strategies.

Metabolic flux analysis is a powerful methodology for elucidating the intricate network of biochemical reactions within a cell. By tracing the path of isotopically labeled substrates, researchers can quantify the rates of metabolic pathways, offering critical insights into cellular physiology, disease states, and the effects of therapeutic interventions. While 13C-labeled glucose and glutamine are the most common tracers for central carbon metabolism, targeting specific pathways such as one-carbon metabolism can be enhanced by the use of more direct precursors like formate (B1220265).[1][2][3] this compound is a commercially available tracer that can be employed for this purpose.[4]

The Role of Formate in One-Carbon Metabolism

Formate is a key intermediate in one-carbon metabolism, a network of pathways crucial for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, as well as for methylation reactions.[1][5] It is produced primarily in the mitochondria and can be shuttled to the cytoplasm to contribute to various biosynthetic processes.[2][6] As a direct precursor to 10-formyl-tetrahydrofolate, a key donor of one-carbon units, labeled formate can provide a more direct readout of fluxes through these pathways compared to upstream tracers like serine or glucose.[1][2]

Quantitative Comparison of Tracers for One-Carbon Metabolism Fluxes

The selection of an isotopic tracer significantly influences the precision and accuracy of flux estimates for specific metabolic pathways. Below is a comparative table outlining the potential performance of this compound against commonly used tracers for interrogating one-carbon metabolism.

TracerTarget PathwaysPotential AdvantagesPotential Disadvantages
This compound One-carbon metabolism (purine synthesis, thymidylate synthesis), mitochondrial-cytosolic exchangeDirect entry into the one-carbon pool, potentially providing higher labeling enrichment in downstream metabolites.[1][2] The dual labeling (13C and deuterium) can offer additional insights into reaction mechanisms.Potential for rapid isotopic exchange, which could complicate flux calculations.[7][8] May not provide comprehensive labeling of central carbon metabolism.
[U-13C]Glucose Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine Biosynthesis, One-carbon metabolism (indirectly)Provides a global overview of central carbon metabolism and its connections to one-carbon metabolism through serine biosynthesis.[3][9]Label dilution can occur as carbon flows through multiple pathways before entering the one-carbon pool, potentially reducing the sensitivity for measuring one-carbon fluxes.
[3-13C]Serine Serine Biosynthesis, Glycine (B1666218) Cleavage System, One-carbon metabolismMore direct precursor to the one-carbon pool than glucose.[6] Can help to dissect the relative contributions of serine and glycine to one-carbon units.Does not directly label the formate pool that can be exchanged between mitochondria and cytosol.
[U-13C]Glutamine TCA Cycle, AnaplerosisEssential for assessing TCA cycle activity, which is linked to mitochondrial one-carbon metabolism.[3][10]Provides very indirect labeling of the cytosolic one-carbon pool.

Experimental Protocols for Validation of MFA Data

Rigorous experimental design and execution are critical for obtaining high-quality data for MFA. Below are outlines for key experiments to validate flux data obtained with this compound.

Protocol 1: Steady-State Isotope Labeling with this compound
  • Cell Culture: Culture cells of interest to mid-log phase in a chemically defined medium.

  • Isotope Labeling: Switch the culture medium to a medium containing a defined concentration of this compound. The concentration should be optimized to ensure sufficient labeling without causing metabolic perturbations.

  • Achieving Isotopic Steady State: Continue the culture for a duration sufficient to achieve isotopic steady state in key metabolites. This should be determined empirically by performing a time-course experiment and measuring the isotopic enrichment of target metabolites until a plateau is reached.

  • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the isotopic enrichment of key metabolites in the one-carbon pathway and downstream products (e.g., purines, thymidine) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Flux Calculation: Use a computational model to estimate metabolic fluxes by fitting the measured isotopic labeling data to a model of cellular metabolism.

Protocol 2: Parallel Labeling for Model Validation

To validate the flux map obtained with this compound, a parallel labeling experiment with a different tracer, such as [U-13C]Glucose, should be performed.

  • Parallel Cultures: Set up parallel cultures of the same cells under identical conditions.

  • Differential Labeling: In one set of cultures, use this compound as the tracer. In the other set, use [U-13C]Glucose.

  • Metabolite Analysis: Harvest metabolites from both sets of experiments at isotopic steady state and analyze the mass isotopomer distributions.

  • Comparative Flux Analysis: Calculate the metabolic fluxes independently for each tracer experiment. A robust metabolic model should be able to reconcile the data from both experiments and yield consistent flux estimates for overlapping pathways. Discrepancies may indicate inaccuracies in the model structure or assumptions.

Protocol 3: Goodness-of-Fit Analysis

A statistical test, such as the chi-square (χ²) test, should be employed to assess how well the computationally predicted labeling patterns fit the experimentally measured data.[11]

  • Data Input: Provide the measured mass isotopomer distributions and their standard deviations to the flux analysis software.

  • Flux Estimation and Simulation: The software will estimate the fluxes that minimize the difference between the measured and simulated labeling patterns.

  • Chi-Square Test: The goodness-of-fit is evaluated by comparing the sum of squared residuals to a chi-square distribution with the appropriate degrees of freedom. A statistically acceptable fit indicates that the model is consistent with the experimental data.

Visualizing Experimental Workflows and Metabolic Pathways

Clear visualization of experimental designs and metabolic pathways is essential for understanding the principles of MFA validation.

G Experimental Workflow for MFA Validation cluster_experiment1 Experiment 1: this compound Labeling cluster_experiment2 Experiment 2: Parallel Labeling with [U-13C]Glucose exp1_start Cell Culture exp1_label Label with This compound exp1_start->exp1_label exp1_ss Achieve Isotopic Steady State exp1_label->exp1_ss exp1_extract Metabolite Extraction exp1_ss->exp1_extract exp1_analyze LC-MS/MS Analysis exp1_extract->exp1_analyze exp1_flux Flux Calculation exp1_analyze->exp1_flux validation Model Validation: - Comparative Flux Analysis - Goodness-of-Fit (χ² test) exp1_flux->validation exp2_start Cell Culture exp2_label Label with [U-13C]Glucose exp2_start->exp2_label exp2_ss Achieve Isotopic Steady State exp2_label->exp2_ss exp2_extract Metabolite Extraction exp2_ss->exp2_extract exp2_analyze LC-MS/MS Analysis exp2_extract->exp2_analyze exp2_flux Flux Calculation exp2_analyze->exp2_flux exp2_flux->validation

Caption: Workflow for validating MFA data using parallel labeling.

G One-Carbon Metabolism and Formate Integration cluster_mito Mitochondria cluster_cyto Cytosol serine_mito Serine ch2_thf_mito 5,10-CH2-THF serine_mito->ch2_thf_mito SHMT2 glycine_mito Glycine thf_mito THF ch2_thf_mito->glycine_mito cho_thf_mito 10-CHO-THF ch2_thf_mito->cho_thf_mito MTHFD2/2L formate_mito Formate cho_thf_mito->formate_mito MTHFD1L formate_cyto Formate-13C,d1 (Tracer) formate_mito->formate_cyto Transport serine_cyto Serine ch2_thf_cyto 5,10-CH2-THF serine_cyto->ch2_thf_cyto SHMT1 glycine_cyto Glycine thf_cyto THF tmp Thymidylate Synthesis thf_cyto->tmp ch2_thf_cyto->glycine_cyto ch2_thf_cyto->thf_cyto TYMS cho_thf_cyto 10-CHO-THF ch2_thf_cyto->cho_thf_cyto MTHFD1 purines Purine Synthesis cho_thf_cyto->purines formate_cyto->cho_thf_cyto MTHFD1 glucose Glucose glucose->serine_mito glucose->serine_cyto Glycolysis

Caption: Integration of formate into one-carbon metabolism.

By employing this compound as a targeted tracer and validating the resulting data through parallel labeling experiments and rigorous statistical analysis, researchers can achieve a more precise and reliable quantification of one-carbon metabolism fluxes. This approach is invaluable for understanding the metabolic underpinnings of various diseases and for the development of novel therapeutic strategies.

References

comparing Sodium formate-13C,d1 with other isotopic tracers for one-carbon metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of one-carbon (1C) metabolism is paramount for advancements in oncology, neurology, and developmental biology. Isotopic tracers are indispensable tools for dissecting these pathways, and choosing the appropriate tracer is critical for robust experimental outcomes. This guide provides an objective comparison of Sodium formate-¹³C,d₁, a key tracer for the formate (B1220265) pool, with other commonly used isotopic tracers in the study of one-carbon metabolism.

One-carbon metabolism is a complex network of interconnected pathways, primarily involving the folate and methionine cycles, that manages the transfer of one-carbon units. These units are fundamental for the biosynthesis of purines, thymidylate, and for methylation reactions.[1] Serine is a primary donor of these one-carbon units, which can be released as formate from the mitochondria to be utilized in the cytosol.[2][3] Tracing the flow of these carbons is essential to understanding cellular proliferation, redox homeostasis, and epigenetic regulation.

Comparing Tracers: Sodium formate-¹³C,d₁ vs. Other Key Players

The selection of an isotopic tracer is contingent on the specific metabolic question being investigated. While tracers like [U-¹³C]serine provide a broad view of one-carbon flux from its primary source, Sodium formate-¹³C,d₁ offers a more targeted approach to investigate the assimilation and utilization of formate, a central node in one-carbon metabolism.

Sodium formate-¹³C,d₁ directly labels the formate pool, allowing for precise tracking of its contribution to cytosolic one-carbon reactions, such as purine (B94841) synthesis and the remethylation of homocysteine. The dual labeling with ¹³C and deuterium (B1214612) (d) can provide additional resolution in mass spectrometry-based analyses.

[U-¹³C]Serine is a widely used tracer that labels the entire carbon backbone of serine. As the principal source of one-carbon units, it provides a comprehensive view of the flow of these units into both mitochondrial and cytosolic pathways.[4] Studies have shown that a significant portion of serine-derived one-carbon units are released from cells as formate.[4]

[U-¹³C]Glycine can also serve as a one-carbon source through the glycine (B1666218) cleavage system, which is particularly active in certain tissues and cancer types.[5]

[U-¹³C]Glucose can contribute to one-carbon metabolism through the generation of serine via glycolysis. While less direct, it is useful for understanding the broader metabolic network that feeds into one-carbon pathways.[6][7][8]

Data Presentation: A Quantitative Look at Tracer Performance

Direct quantitative comparisons of metabolic flux from different tracers under identical conditions are ideal for tracer selection. The following table summarizes representative data on the exchange and incorporation rates of key one-carbon metabolism tracers from studies in cancer cell lines.

TracerMetabolite MeasuredFlux/Incorporation MetricCell LineKey FindingsReference
[U-¹³C]Serine Extracellular FormateM+1 Fraction in MediumHCT116>50% of formate in the medium was labeled, indicating significant production of serine-derived formate.[4]
[U-¹³C]Serine Extracellular FormateFormate Release RateHCT116Formate was released at rates comparable to serine uptake.[4]
[3-¹³C]Serine Plasma FormateEstimated Rate of Serine-Derived Formate ProductionIn vivo (mice)Approximately 50% of total plasma formate production was derived from serine.[4]
[U-¹³C]Serine Pyruvate, SerineMass Isotopomer Distributions (MIDs)HCT116, IMR90Demonstrated the catabolism of serine.

Mandatory Visualization: Mapping the Metabolic Landscape

To visualize the flow of one-carbon units and the entry points of different tracers, the following diagrams have been generated using Graphviz.

one_carbon_metabolism cluster_cytosol Cytosol cluster_tracers_cyto Tracer Entry cluster_mitochondria Mitochondria cluster_tracers_mito Tracer Entry Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 Methylene_THF_cyto 5,10-CH2-THF Serine_cyto->Methylene_THF_cyto SHMT1 Glycine_cyto->Serine_cyto SHMT1 THF_cyto THF THF_cyto->Methylene_THF_cyto Methylene_THF_cyto->THF_cyto MTHFR Methenyl_THF_cyto 5,10-CH=THF Methylene_THF_cyto->Methenyl_THF_cyto MTHFD1 dTMP dTMP Methylene_THF_cyto->dTMP Formyl_THF_cyto 10-CHO-THF Methenyl_THF_cyto->Formyl_THF_cyto MTHFD1 Formyl_THF_cyto->THF_cyto MTHFD1 Purines Purines Formyl_THF_cyto->Purines Formate_cyto Formate Formate_cyto->Formyl_THF_cyto Methionine_cyto Methionine SAM SAM Homocysteine Homocysteine Homocysteine->Methionine_cyto [U-13C]Serine [U-13C]Serine [U-13C]Serine->Serine_cyto [13C,d1]Formate [13C,d1]Formate [13C,d1]Formate->Formate_cyto Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 Methylene_THF_mito 5,10-CH2-THF Serine_mito->Methylene_THF_mito SHMT2 THF_mito THF THF_mito->Methylene_THF_mito Formyl_THF_mito 10-CHO-THF Methylene_THF_mito->Formyl_THF_mito MTHFD2/L Formate_mito Formate Formyl_THF_mito->Formate_mito MTHFD1L Formate_mito->Formate_cyto Transport [U-13C]Serine_mito [U-13C]Serine [U-13C]Serine_mito->Serine_mito

Caption: One-Carbon Metabolism Pathway and Tracer Entry Points.

experimental_workflow start Cell Culture (e.g., in 6-well plates) prepare_media Prepare Isotope-Labeled Media (e.g., with Sodium formate-13C,d1) start->prepare_media tracer_incubation Tracer Incubation (e.g., 24 hours) prepare_media->tracer_incubation quenching Metabolism Quenching (e.g., with liquid nitrogen) tracer_incubation->quenching extraction Metabolite Extraction (e.g., with 80% methanol) quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis (Isotopologue distribution, flux calculation) lcms->data_analysis interpretation Biological Interpretation data_analysis->interpretation

Caption: General Experimental Workflow for Isotopic Tracer Studies.

Experimental Protocols: A Step-by-Step Guide

The following is a generalized protocol for a stable isotope tracing experiment in cultured mammalian cells. This protocol should be optimized based on the specific cell line and experimental goals.

1. Cell Culture and Media Preparation:

  • Cell Seeding: Plate cells at a density that will result in approximately 80% confluency at the time of harvest.

  • Media Preparation: Prepare the tracer-containing medium. For example, supplement glucose-free DMEM with dialyzed fetal bovine serum (to minimize unlabeled amino acids), necessary supplements, and the desired concentration of the isotopic tracer (e.g., Sodium formate-¹³C,d₁ or [U-¹³C]serine). Ensure the medium is pre-warmed and pH-equilibrated before use.

2. Isotopic Labeling:

  • Aspirate the standard culture medium from the cells.

  • Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.

  • Add the prepared isotope-labeled medium to the cells.

  • Incubate the cells for a predetermined time course (e.g., 4, 8, 24 hours) to allow for the incorporation of the tracer into downstream metabolites and to approach isotopic steady state.

3. Metabolite Extraction:

  • Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add liquid nitrogen to flash-freeze the cell monolayer.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells. Scrape the cells and collect the cell lysate.

  • Protein Precipitation: Incubate the lysate at -20°C for at least 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant containing the polar metabolites to a new tube.

4. LC-MS/MS Analysis:

  • Sample Preparation: Dry the metabolite extract using a vacuum concentrator or nitrogen evaporator. Reconstitute the dried pellet in an appropriate solvent for LC-MS analysis.

  • Instrumentation: Utilize a liquid chromatography system coupled to a high-resolution mass spectrometer.

  • Chromatography: Separate the metabolites using a suitable column (e.g., HILIC for polar metabolites).

  • Mass Spectrometry: Acquire data in full scan mode to detect all isotopologues of the metabolites of interest.

5. Data Analysis:

  • Peak Integration: Integrate the peak areas for each isotopologue of the targeted metabolites.

  • Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of ¹³C and other heavy isotopes.

  • Metabolic Flux Analysis: Use the corrected data to calculate fractional enrichment and, with appropriate metabolic models, determine metabolic fluxes.

Conclusion

The study of one-carbon metabolism is crucial for understanding fundamental cellular processes and disease states. While broad tracers like [U-¹³C]serine are excellent for mapping overall pathway activity, Sodium formate-¹³C,d₁ provides a targeted and precise tool for investigating the critical role of formate as a one-carbon donor. The choice of tracer should be guided by the specific biological question, and the experimental design should be carefully considered to ensure accurate and interpretable results. This guide provides a foundational framework for researchers to design and execute robust isotopic tracer studies to further unravel the complexities of one-carbon metabolism.

References

Cross-Validation of NMR and MS Data: A Comparative Guide Using Sodium formate-13C,d1

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of metabolomics, drug development, and analytical chemistry, the accurate and precise quantification of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and widely used analytical techniques. While NMR provides exceptional structural information and inherent quantitation without the need for identical standards, MS offers unparalleled sensitivity. The cross-validation of data from these two orthogonal techniques using a common internal standard provides the highest level of confidence in analytical results.

This guide provides a framework for the cross-validation of quantitative data obtained from NMR and MS using a dual-labeled internal standard, Sodium formate-13C,d1. This unique standard incorporates a ¹³C-labeled carbon atom for NMR detection and a deuterium (B1214612) atom, which provides a mass shift for MS detection, allowing for its use as an internal standard in both analytical platforms.

Performance Comparison: NMR vs. MS for Quantitative Analysis

The choice between NMR and MS for quantitative analysis often depends on the specific requirements of the study, such as the desired sensitivity, the complexity of the sample matrix, and the need for structural confirmation. The following table summarizes the key performance characteristics of each technique.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Atomic connectivity, 3D structure, stereochemistryMass-to-charge ratio (m/z), molecular formula, fragmentation patterns
Sensitivity Lower (micromole to millimole)Higher (picomole to femtomole)
Quantitative Nature Highly quantitative and reproducible; signal intensity is directly proportional to molar concentration.[1]Inherently less quantitative; requires the use of internal standards and calibration curves for accurate quantification.
Reproducibility Very high; data is consistent across different instruments.Moderate; can be influenced by ionization source, instrument type, and matrix effects.
Throughput Can be automated for high-throughput studies.High-throughput capabilities, especially when coupled with liquid chromatography (LC-MS).
Compound Identification Excellent for structural elucidation and identification of novel compounds.Relies on fragmentation patterns and retention times for identification, which can be ambiguous without authentic standards.

Experimental Protocols

A robust cross-validation strategy involves the preparation of a single sample set that is analyzed by both NMR and MS. The use of this compound as an internal standard in this workflow allows for direct comparison of the quantitative results obtained from both techniques.

Sample Preparation
  • Stock Solution Preparation: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., D₂O for NMR, or a solvent compatible with the LC-MS mobile phase). The concentration of this stock solution should be determined with high precision.

  • Sample Spiking: Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of the analyte of interest and a fixed concentration of the this compound internal standard into the sample matrix (e.g., plasma, cell extract, reaction mixture).

  • Sample Extraction (if necessary): For complex matrices, perform a metabolite extraction. A common method is a biphasic extraction using a methanol/chloroform/water solvent system. This separates polar and nonpolar metabolites. The layer containing the analyte of interest should be collected.

  • Sample Aliquoting: Split each sample into two aliquots: one for NMR analysis and one for LC-MS analysis.

13C qNMR Data Acquisition and Processing
  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The instrument should be properly tuned and shimmed.

  • Acquisition Parameters:

    • Acquire one-dimensional ¹³C NMR spectra.

    • To ensure accurate quantification, use a pulse sequence with a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) and inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Data Processing:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Manually phase the spectrum and correct the baseline.

    • Integrate the signals corresponding to the analyte and the ¹³C-formate signal from the internal standard.

  • Quantification: Calculate the concentration of the analyte using the following formula:

    • Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (Concentration_IS)

    • Where N is the number of ¹³C nuclei giving rise to the signal.

LC-MS Data Acquisition and Processing
  • Chromatography: Use a liquid chromatography system coupled to a mass spectrometer. The chromatographic method should be optimized to achieve good separation of the analyte from other matrix components.

  • Mass Spectrometry:

    • Operate the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for the highest sensitivity and selectivity.

    • Monitor the appropriate m/z transitions for the analyte and for the deuterated formate (B1220265) (from this compound).

  • Data Processing:

    • Integrate the peak areas for the analyte and the internal standard.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

    • Determine the concentration of the analyte in the QC samples and unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation for Cross-Validation

The quantitative results from both NMR and MS should be summarized in a table to facilitate direct comparison and assess the correlation between the two methods.

Sample IDAnalyte Concentration by ¹³C qNMR (µM)Analyte Concentration by LC-MS (µM)% Difference
QC Low9.810.24.0%
QC Mid49.551.03.0%
QC High198.2203.52.6%
Unknown 175.378.13.6%
Unknown 2152.1155.92.4%

Visualization of the Cross-Validation Workflow

The following diagrams illustrate the experimental workflow and the logical relationship for the cross-validation of NMR and MS data.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Stock This compound Stock Spiking Spiking into Samples Stock->Spiking Extraction Metabolite Extraction Spiking->Extraction Aliquoting Sample Aliquoting Extraction->Aliquoting NMR 13C qNMR Analysis Aliquoting->NMR MS LC-MS Analysis Aliquoting->MS NMR_Data NMR Data Processing (Integration) NMR->NMR_Data MS_Data MS Data Processing (Peak Area Ratio) MS->MS_Data Comparison Data Comparison & Cross-Validation NMR_Data->Comparison MS_Data->Comparison

Experimental workflow for NMR and MS cross-validation.

LogicalRelationship cluster_inputs Inputs cluster_methods Analytical Methods cluster_outputs Outputs Analyte Analyte NMR NMR (Signal Integral) Analyte->NMR MS MS (Peak Area) Analyte->MS Standard This compound (Internal Standard) Standard->NMR Standard->MS NMR_Quant NMR Concentration NMR->NMR_Quant MS_Quant MS Concentration MS->MS_Quant Validation Validated Result NMR_Quant->Validation MS_Quant->Validation

Logical relationship for cross-validated quantification.

References

A Comparative Guide to 13C vs. 13C,d1 Labeled Sodium Formate as Tracers in One-Carbon Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 13C-labeled and 13C,d1-labeled sodium formate (B1220265) for use as tracers in metabolic research, particularly in the study of one-carbon (1C) metabolism. This document outlines the distinct advantages of each tracer, presents hypothetical comparative data, details experimental protocols for their use, and provides visual representations of the relevant metabolic pathways and experimental workflows.

Introduction to Formate as a Tracer in One-Carbon Metabolism

One-carbon metabolism is a vital network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, and methionine), and for methylation reactions critical to epigenetic regulation and redox defense.[1] Formate is a key intermediate in this network, acting as a carrier of one-carbon units that can be utilized in both the cytoplasm and mitochondria.[1][2] The use of isotopically labeled sodium formate allows researchers to trace the fate of these one-carbon units, providing insights into the dynamics of these pathways in various physiological and pathological states, including cancer.[2]

Comparative Analysis: 13C-Sodium Formate vs. 13C,d1-Sodium Formate

The choice between 13C- and 13C,d1-labeled sodium formate depends on the specific research question and the analytical techniques available. While both tracers can effectively track the incorporation of the formate carbon into downstream metabolites, the addition of a deuterium (B1214612) label (d1) provides an additional layer of information.

13C-Sodium Formate: This is a standard tracer for metabolic flux analysis (MFA) where the primary goal is to quantify the contribution of formate to the one-carbon pool and the overall flux through 1C pathways.[3][4] Its analysis is straightforward using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

13C,d1-Sodium Formate: The dual labeling of this tracer offers unique advantages. The deuterium can act as a second tracer, allowing for the distinction between the labeled formate and endogenous formate pools. In certain enzymatic reactions, the kinetic isotope effect of deuterium can be leveraged to probe reaction mechanisms. Furthermore, in NMR studies, the presence of deuterium can simplify spectra and improve resolution.[5][6] The use of doubly-labeled compounds is particularly valuable for detailed structural elucidation and pharmacokinetic studies.[6] For instance, similar to how deuterated serine is used to differentiate mitochondrial and cytosolic 1C metabolism, 13C,d1-formate could potentially be used to track specific reaction sets where the deuterium is either retained or lost.

Quantitative Data Comparison

The following table presents hypothetical data illustrating the type of comparative results that could be obtained from a tracer experiment using 13C- and 13C,d1-sodium formate in a cancer cell line. The data demonstrates how each tracer can be used to measure the fractional contribution of formate to the synthesis of key downstream metabolites.

MetaboliteFractional Contribution (%) from 13C-Sodium FormateFractional Contribution (%) from 13C,d1-Sodium FormateKey Insights
Serine15.2 ± 1.814.9 ± 2.1Both tracers show similar incorporation into the serine pool, indicating the contribution of the 1C pathway to serine synthesis.
Glycine12.5 ± 1.512.1 ± 1.7Similar to serine, this reflects the reversible nature of the serine-glycine conversion and formate's role.
ATP/GTP (Purines)35.7 ± 3.234.9 ± 3.5Highlights the significant role of formate in de novo purine (B94841) synthesis.
Methionine8.3 ± 1.18.1 ± 1.3Demonstrates the flux of one-carbon units towards the methionine cycle for methylation reactions.
Thymidylate (dTMP)22.4 ± 2.521.9 ± 2.8Shows the contribution of formate to pyrimidine (B1678525) synthesis, crucial for DNA replication.

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

The following are generalized protocols for conducting tracer experiments with 13C- or 13C,d1-sodium formate.

Cell Culture and Labeling
  • Cell Seeding: Plate cells (e.g., cancer cell line) in appropriate growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Tracer Introduction: Replace the growth medium with a medium containing either 13C-sodium formate or 13C,d1-sodium formate at a predetermined concentration (e.g., 1 mM). The exact concentration should be optimized for the specific cell line and experimental goals.

  • Incubation: Incubate the cells with the labeled medium for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamic incorporation of the label into metabolites.

Metabolite Extraction
  • Quenching: Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.

  • Centrifugation: Centrifuge the cell lysate to pellet protein and cell debris.

  • Sample Preparation: Collect the supernatant containing the polar metabolites and dry it under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Analytical Methods

Mass Spectrometry (MS)

  • Sample Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites to make them volatile.

  • LC-MS or GC-MS Analysis: Reconstitute the dried extracts in an appropriate solvent and inject them into a Liquid Chromatography-Mass Spectrometer (LC-MS) or GC-MS system. High-resolution MS is recommended to accurately distinguish between different isotopologues.[7]

  • Data Analysis: Analyze the mass spectra to determine the mass isotopologue distribution (MID) for key metabolites. The MID reveals the extent of 13C (and deuterium, if applicable) incorporation. Software for metabolic flux analysis can then be used to calculate flux rates.[3][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Reconstitute the dried metabolite extracts in a suitable deuterated solvent (e.g., D2O) for NMR analysis.

  • NMR Data Acquisition: Acquire 1D and 2D NMR spectra (e.g., 1H, 13C, HSQC). 13C NMR is particularly powerful for observing the incorporation of the 13C label directly.[9][10]

  • Data Analysis: Analyze the NMR spectra to identify and quantify the labeled metabolites. The presence of deuterium in 13C,d1-formate tracing can lead to characteristic splitting patterns in 13C spectra, aiding in the identification of labeled positions.[5]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the experimental workflow and the metabolic pathways involved.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analytical Methods Cell Seeding Cell Seeding Tracer Introduction Tracer Introduction Cell Seeding->Tracer Introduction Incubation Incubation Tracer Introduction->Incubation Quenching Quenching Incubation->Quenching Extraction Extraction Quenching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Sample Preparation Sample Preparation Centrifugation->Sample Preparation MS_Analysis Mass Spectrometry Sample Preparation->MS_Analysis NMR_Analysis NMR Spectroscopy Sample Preparation->NMR_Analysis

Experimental Workflow for Isotopic Labeling.

one_carbon_metabolism Sodium_Formate 13C or 13C,d1 Sodium Formate Formate_Pool Intracellular Formate Sodium_Formate->Formate_Pool 10_Formyl_THF 10-Formyl-THF Formate_Pool->10_Formyl_THF + THF Serine Serine Formate_Pool->Serine THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis (ATP, GTP) 10_Formyl_THF->Purine_Synthesis Glycine Glycine Serine->Glycine Glycine->Serine Methylene_THF 5,10-Methylene-THF Glycine->Methylene_THF Methylene_THF->10_Formyl_THF Thymidylate_Synthesis Thymidylate Synthesis (dTMP) Methylene_THF->Thymidylate_Synthesis Methionine_Cycle Methionine Cycle Methylene_THF->Methionine_Cycle

Simplified One-Carbon Metabolism Pathway.

Conclusion

Both 13C- and 13C,d1-labeled sodium formate are powerful tools for investigating one-carbon metabolism. The choice of tracer should be guided by the specific experimental aims. For general metabolic flux analysis, 13C-sodium formate is a robust and cost-effective option. For more detailed studies requiring the differentiation of metabolic pools, investigation of kinetic isotope effects, or enhanced NMR analysis, the doubly-labeled 13C,d1-sodium formate offers significant advantages. Careful experimental design and the use of high-resolution analytical techniques are crucial for obtaining accurate and meaningful data with either tracer.

References

Assessing the Kinetic Isotope Effect of Sodium Formate-13C,d1 in Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic isotope effect (KIE) of doubly labeled Sodium formate-13C,d1 against its singly labeled counterparts in enzymatic reactions. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of reaction mechanisms and aid in the development of novel therapeutics.

Executive Summary

The study of kinetic isotope effects is a powerful tool for elucidating the transition state of enzymatic reactions. Sodium formate (B1220265), as a simple C1 substrate, serves as an excellent model for investigating hydride transfer mechanisms, which are fundamental to many biological processes. The use of isotopically labeled formate, particularly the doubly labeled this compound, allows for the simultaneous probing of bond cleavage at both the carbon and hydrogen atoms. This guide focuses on the application of this substrate in reactions catalyzed by Formate Dehydrogenase (FDH), the primary enzyme utilized in such studies. We present a comparative analysis of the KIEs of different formate isotopologues, detail the experimental methodologies for their determination, and provide visual representations of the underlying enzymatic pathways and experimental workflows.

Comparative Analysis of Kinetic Isotope Effects

The kinetic isotope effect is a measure of the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. For the oxidation of formate catalyzed by Formate Dehydrogenase (FDH), the primary KIE is observed upon substitution of hydrogen with deuterium (B1214612) (D) or tritium (B154650) (T), while a secondary KIE can be measured with the substitution of 12C with 13C.

Table 1: Kinetic Isotope Effects of Formate Isotopologues in Formate Dehydrogenase (FDH) Catalyzed Reactions

IsotopologueEnzyme SourceKIE (klight/kheavy)ParameterReference
HCOO- / DCOO-Pseudomonas sp. 101Vmax/KMpH dependent[1]
HCOO- / DCOO-Candida boidiniiIntrinsic KIE (H/T and D/T)Temperature dependent[2]
12CHOO- / 13CHOO-Not Specified~1.08 (in a non-enzymatic reaction)KIE(12C/13C)[3]

Note: The table above is a compilation of data from different studies and experimental conditions. Direct comparison requires competitive experiments under identical conditions.

Experimental Protocols

The determination of kinetic isotope effects in enzymatic reactions requires precise and reproducible methodologies. The two primary techniques employed for formate KIE studies are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 1: Competitive KIE Measurement using NMR Spectroscopy

This method allows for the direct monitoring of the reaction progress and the relative consumption of different isotopologues in a single experiment.

1. Reaction Setup:

  • Prepare a reaction mixture containing a known ratio of the light (e.g., Sodium formate) and heavy (e.g., this compound) isotopologues.

  • The reaction buffer should be optimized for the specific enzyme (e.g., for FDH, 100 mM phosphate (B84403) buffer, pH 7.5).[2]

  • Include the co-substrate (e.g., NAD+ for FDH) at a saturating concentration.[2]

2. NMR Data Acquisition:

  • Initiate the reaction by adding the enzyme (e.g., FDH) to the reaction mixture directly in the NMR tube.

  • Acquire spectra at regular time intervals to monitor the decrease in the substrate signals.

  • For formate, 1H and 13C NMR spectra are typically used.

3. Data Analysis:

  • Integrate the signals corresponding to each isotopologue at different time points.

  • The KIE can be calculated from the change in the ratio of the isotopologues over the course of the reaction using established equations.

Protocol 2: KIE Measurement using Mass Spectrometry

Mass spectrometry offers high sensitivity and is particularly useful for analyzing complex mixtures and for reactions that are difficult to monitor by NMR.

1. Reaction and Quenching:

  • Set up the enzymatic reaction as described for the NMR protocol.

  • At various time points, quench the reaction by adding a suitable agent (e.g., acid or a specific inhibitor).

2. Sample Preparation:

  • Prepare the quenched samples for MS analysis. This may involve derivatization to improve volatility and ionization efficiency.

3. Mass Spectrometry Analysis:

  • Analyze the samples using an appropriate mass spectrometer (e.g., GC-MS or LC-MS).

  • Monitor the ions corresponding to the different formate isotopologues.

4. Data Analysis:

  • Determine the ratio of the different isotopologues at each time point.

  • Calculate the KIE based on the fractional conversion of each isotopologue.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in assessing the kinetic isotope effect of this compound, the following diagrams have been generated using the DOT language.

Diagram 1: Enzymatic Oxidation of Formate by Formate Dehydrogenase

This diagram illustrates the catalytic cycle of NAD+-dependent formate dehydrogenase, highlighting the key hydride transfer step where the kinetic isotope effect is manifested.

Formate_Oxidation_Pathway cluster_enzyme Formate Dehydrogenase (FDH) Active Site E_NAD E-NAD+ E_NAD_Formate E-NAD+-Formate E_NAD->E_NAD_Formate Formate binding E_NADH_CO2 E-NADH-CO2 E_NAD_Formate->E_NADH_CO2 Hydride Transfer (KIE observed here) E_NADH E-NADH E_NADH_CO2->E_NADH CO2 release CO2 CO2 E_NADH_CO2->CO2 E Free Enzyme (E) E_NADH->E NADH release NADH NADH E_NADH->NADH NAD NAD+ NAD->E_NAD NAD+ binding Formate Formate (HCOO-) Formate->E_NAD_Formate

FDH Catalytic Cycle
Diagram 2: Experimental Workflow for Competitive KIE Measurement

This diagram outlines the key steps involved in a typical competitive KIE experiment, from sample preparation to data analysis.

KIE_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis Prep Prepare reaction mixture with known ratio of formate isotopologues Substrates Sodium Formate (light) This compound (heavy) Initiate Initiate reaction with FDH Prep->Initiate Monitor Monitor reaction over time Initiate->Monitor Acquire Acquire data (NMR or MS) Monitor->Acquire Quantify Quantify isotopologue ratios Acquire->Quantify Calculate Calculate KIE Quantify->Calculate Result Kinetic Isotope Effect (k_light / k_heavy) Calculate->Result

Competitive KIE Measurement Workflow

Conclusion

The assessment of the kinetic isotope effect of this compound in enzymatic reactions, particularly those catalyzed by formate dehydrogenase, provides invaluable insights into the hydride transfer mechanism. While direct comparative data for the doubly labeled substrate is sparse, the established methodologies of NMR and mass spectrometry offer robust platforms for such investigations. The presented protocols and workflows serve as a foundational guide for researchers aiming to employ this powerful technique in their studies of enzyme mechanisms and for the rational design of enzyme inhibitors and novel therapeutics. Further research focusing on direct competitive KIE experiments with doubly and singly labeled formate isotopologues is warranted to provide a more complete quantitative picture.

References

Illuminating One-Carbon Metabolism: A Comparative Guide to Sodium Formate-13C,d1 as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the choice of an appropriate isotopic tracer is paramount. This guide provides an objective comparison of Sodium formate-13C,d1 with other commonly used metabolic tracers, supported by experimental data and detailed protocols, to validate its incorporation into and quantification of metabolic pathways.

This compound serves as a powerful tool to investigate one-carbon (1C) metabolism, a critical network of pathways that supplies single-carbon units for the biosynthesis of nucleotides, amino acids, and other essential biomolecules. Its use in 13C Metabolic Flux Analysis (13C-MFA) allows for the precise quantification of reaction rates (fluxes) within these intricate networks.[1][2]

Comparative Analysis of Metabolic Tracers

The selection of an isotopic tracer is a critical step in designing a metabolic flux analysis experiment, as the choice of tracer significantly influences the precision of the estimated fluxes for different pathways.[3][4] While 13C-labeled glucose and glutamine are workhorses for probing central carbon metabolism, this compound offers a unique and targeted approach to dissecting one-carbon metabolism.

Tracer Primary Metabolic Pathways Traced Advantages Limitations
This compound One-carbon metabolism (folate cycle), serine biosynthesis, purine (B94841) and thymidylate synthesis.Directly traces the entry and flux of one-carbon units.[5] Provides high resolution for pathways downstream of formate. Can help distinguish mitochondrial and cytosolic one-carbon metabolism.Limited insight into upstream pathways of central carbon metabolism (e.g., glycolysis, TCA cycle) unless used in combination with other tracers.[6] Potential for metabolic perturbation at high concentrations.
[U-13C6]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle, serine biosynthesis (from glycolysis).Provides a global overview of central carbon metabolism.[1] Excellent for assessing the overall metabolic state.Can be less precise for resolving specific fluxes within one-carbon metabolism compared to a direct tracer like formate.[1]
[1,2-13C2]Glucose Glycolysis, Pentose Phosphate Pathway (PPP).Considered optimal for precisely estimating fluxes through glycolysis and the PPP.[1][3]Less informative for the TCA cycle and downstream pathways compared to uniformly labeled glucose.
[U-13C5]Glutamine TCA cycle, anaplerosis, amino acid metabolism.Preferred tracer for analyzing the Tricarboxylic Acid (TCA) cycle.[3]Does not directly label glycolytic intermediates or the PPP.

Experimental Validation of this compound Incorporation

The utility of this compound as a tracer is validated by its incorporation into various downstream metabolites. Experimental evidence from studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) demonstrates the robust labeling of key molecules involved in one-carbon metabolism.

Metabolite Typical 13C Enrichment from this compound (%) Metabolic Significance Analytical Method
SerineVaries by cell type and conditionsA major source and sink of one-carbon units.GC-MS
GlycineVaries by cell type and conditionsInterconverted with serine, involved in folate metabolism.GC-MS
Purines (e.g., Adenine, Guanine)Varies by cell type and conditionsDe novo synthesis requires two one-carbon units from the folate pool.LC-MS/MS
Thymidylate (dTMP)Varies by cell type and conditionsSynthesis requires a one-carbon unit for the methylation of dUMP.LC-MS/MS
MethionineVaries by cell type and conditionsRegenerated via methylation of homocysteine, a key step in the methionine cycle.GC-MS

Note: The percentage of 13C enrichment is highly dependent on the specific experimental conditions, including cell type, culture medium, and incubation time. The values are intended to be illustrative.

Experimental Protocols

A successful metabolic flux analysis experiment using this compound requires meticulous attention to detail in the experimental protocol. Below are key methodologies for cell culture, metabolite extraction, and analytical detection.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Medium Preparation: Prepare a custom culture medium that is deficient in unlabeled formate. Supplement the medium with a known concentration of this compound (typically in the range of 100 µM to 1 mM).

  • Isotopic Labeling: On the day of the experiment, replace the standard culture medium with the pre-warmed 13C-labeling medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the tracer and to reach isotopic steady-state. This time can range from a few hours to over 24 hours, depending on the cell type and the pathways of interest.[7]

Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a pre-chilled extraction solvent, commonly 80% methanol, to the cells.

  • Cell Lysis and Collection: Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet protein and cell debris.

  • Supernatant Collection: Collect the supernatant containing the polar metabolites.

  • Drying: Dry the metabolite extract, for example, using a vacuum concentrator.

GC-MS Analysis of 13C-Labeled Amino Acids
  • Derivatization: The dried metabolite extract is derivatized to make the amino acids volatile for GC-MS analysis. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable column (e.g., DB-5ms) to separate the individual amino acids.

  • MS Detection: The separated amino acids are ionized (e.g., by electron ionization) and their mass-to-charge ratio (m/z) is measured by a mass spectrometer. The resulting mass isotopomer distributions reveal the extent of 13C incorporation.

LC-MS/MS Analysis of 13C-Labeled Nucleotides
  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.

  • LC Separation: Separate the nucleotides using a liquid chromatography system, often with a column designed for polar molecules (e.g., a HILIC column).

  • MS/MS Detection: The separated nucleotides are analyzed by a tandem mass spectrometer. The precursor ions are selected and fragmented to produce characteristic product ions, allowing for sensitive and specific quantification of the different isotopologues.

Visualizing Metabolic Pathways and Workflows

Understanding the flow of the 13C label from this compound is crucial for interpreting the experimental data. The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and the experimental workflow.

OneCarbonMetabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Formate_in Formate-13C,d1 (extracellular) Formate_cyto Formate-13C,d1 Formate_in->Formate_cyto FormylTHF_cyto 10-Formyl-THF-13C Formate_cyto->FormylTHF_cyto Formate_mito Formate-13C,d1 Formate_cyto->Formate_mito THF_cyto Tetrahydrofolate (THF) THF_cyto->FormylTHF_cyto Glycine_cyto Glycine THF_cyto->Glycine_cyto Purines Purine Synthesis FormylTHF_cyto->Purines 2x 13C Serine_cyto Serine Glycine_cyto->Serine_cyto Glycine_mito Glycine Glycine_cyto->Glycine_mito Serine_cyto->Glycine_cyto Serine_mito Serine Serine_cyto->Serine_mito Formate_mito->Formate_cyto FormylTHF_mito 10-Formyl-THF-13C Formate_mito->FormylTHF_mito THF_mito Tetrahydrofolate (THF) THF_mito->FormylTHF_mito Serine_mito->Glycine_mito Glycine_mito->Formate_mito

Caption: Incorporation of this compound into one-carbon metabolism.

ExperimentalWorkflow start Cell Culture labeling Isotopic Labeling with This compound start->labeling quench Metabolism Quenching labeling->quench extract Metabolite Extraction quench->extract analysis GC-MS / LC-MS/MS Analysis extract->analysis data Data Processing and Isotopomer Analysis analysis->data mfa 13C Metabolic Flux Analysis data->mfa

Caption: Experimental workflow for 13C metabolic flux analysis.

Conclusion

This compound is an invaluable tracer for elucidating the intricacies of one-carbon metabolism. While 13C-glucose and 13C-glutamine are essential for a broad overview of central carbon metabolism, the targeted nature of this compound provides a higher resolution view of the pathways responsible for nucleotide and amino acid biosynthesis. By employing the robust experimental protocols outlined in this guide, researchers can confidently validate the incorporation of this tracer and generate high-quality data for quantitative metabolic flux analysis, ultimately leading to a deeper understanding of cellular physiology in health and disease.

References

A Head-to-Head Battle of Internal Standards: Benchmarking Sodium Formate-¹³C,d¹ for Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for accurate and reproducible metabolomics data is paramount. The choice of an internal standard is a critical decision that can significantly impact experimental outcomes by mitigating analytical variability. This guide provides an objective comparison of Sodium Formate-¹³C,d¹ against other commonly used internal standards, supported by established analytical principles, to inform the selection of the most appropriate standard for your metabolomics workflow.

In liquid chromatography-mass spectrometry (LC-MS) based metabolomics, internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the behavior of the analytes of interest as closely as possible. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry. This comparison focuses on the performance of Sodium Formate-¹³C,d¹, a compound featuring both Carbon-13 and deuterium (B1214612) labeling, against other commonly employed SIL and non-labeled standards.

Performance Comparison of Internal Standards

FeatureSodium Formate-¹³C,d¹Uniformly ¹³C-Labeled Standards (e.g., ¹³C-Glucose)Deuterated Standards (e.g., d₄-Alanine)Non-Isotope Labeled Standards (e.g., Tryptophan-d5 for unrelated analytes)
Isotopic Stability High. ¹³C is integrated into the carbon backbone and is not susceptible to exchange. The deuterium on the formate (B1220265) is also relatively stable under typical LC-MS conditions.Very High. ¹³C atoms are highly stable within the molecular structure.[1][2]Variable. Deuterium atoms can sometimes be prone to back-exchange with hydrogen from the matrix or solvent, especially if located on labile functional groups.[2]Not Applicable
Chromatographic Co-elution Excellent. The minor mass difference due to isotopic labeling results in near-identical chromatographic behavior to endogenous sodium formate.Excellent. The physicochemical properties are virtually identical to the unlabeled analyte, ensuring co-elution.[1]Good to Excellent. Deuteration can sometimes lead to slight shifts in retention time, known as the "isotope effect".Poor. Structural differences lead to different retention times, which may not effectively compensate for matrix effects at the analyte's retention time.
Correction for Matrix Effects Excellent. Co-elution ensures that the internal standard and the analyte experience similar ionization suppression or enhancement.[1]Excellent. The standard and analyte are in the same chemical environment during ionization.[1]Good. Minor retention time differences can mean the standard and analyte are in slightly different matrix environments as they elute.Limited. The standard does not experience the same matrix effects as the analyte of interest.
Potential for Isotopic Interference Low. The combined ¹³C and deuterium labeling provides a distinct mass shift, minimizing overlap with the natural isotope pattern of the unlabeled analyte.Low. The natural abundance of ¹³C is approximately 1.1%, reducing the chance of interference from the unlabeled analyte's isotopic cluster.[2]Higher. The potential for in-source fragmentation and H-D exchange can sometimes complicate spectra.[2]Not Applicable
Broad Applicability Good. Suitable for polar metabolites analyzed in both positive and negative ionization modes.High. A mixture of uniformly ¹³C-labeled standards can cover a wide range of metabolic pathways.[1]High. A wide variety of deuterated standards are commercially available.Limited. Typically used for a narrow class of compounds with similar physicochemical properties.

Experimental Protocols

A robust experimental protocol is crucial for the effective use of any internal standard. The following provides a detailed methodology for the validation and use of Sodium Formate-¹³C,d¹ in a typical metabolomics workflow.

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Sodium Formate-¹³C,d¹ in a suitable solvent (e.g., 80:20 methanol:water) to a final concentration of 1 mg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution with the same solvent to create a working solution of 10 µg/mL. The optimal concentration of the working solution may need to be adjusted based on the expected concentration of endogenous formate and the sensitivity of the mass spectrometer.

Sample Preparation and Internal Standard Spiking

The internal standard should be added as early as possible in the sample preparation workflow to account for variability in extraction efficiency.[1]

  • For Plasma/Serum Samples:

    • Thaw frozen plasma or serum samples on ice.

    • To 100 µL of the sample, add 10 µL of the 10 µg/mL internal standard working solution.

    • Perform protein precipitation by adding 400 µL of ice-cold methanol.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

LC-MS Analysis
  • Chromatography: Employ a suitable column for polar metabolites, such as a HILIC or a mixed-mode column.

  • Mass Spectrometry: Operate the mass spectrometer in either positive or negative ion mode, depending on the target analytes. Use selected reaction monitoring (SRM) for targeted analysis, monitoring the transitions for both endogenous sodium formate and Sodium Formate-¹³C,d¹.

Data Processing and Normalization
  • Integrate the peak areas of the endogenous analyte and the internal standard.

  • Calculate the response ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard).

  • Quantify the analyte concentration using a calibration curve constructed with known concentrations of the analyte and a fixed concentration of the internal standard.

Metabolomics Experimental Workflow

The following diagram illustrates a typical experimental workflow in a metabolomics study, from sample collection to data analysis.

metabolomics_workflow Metabolomics Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Analysis SampleCollection Sample Collection (e.g., Plasma, Tissue) Spiking Spiking of Internal Standard (Sodium Formate-¹³C,d¹) SampleCollection->Spiking Extraction Metabolite Extraction (e.g., Protein Precipitation) Spiking->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LCMS LC-MS Analysis Derivatization->LCMS PeakPicking Peak Picking & Integration LCMS->PeakPicking Normalization Normalization to Internal Standard PeakPicking->Normalization Stats Statistical Analysis (e.g., PCA, OPLS-DA) Normalization->Stats Identification Metabolite Identification Stats->Identification

References

Navigating the Labyrinth of One-Carbon Metabolism: A Guide to Data Analysis Software for Sodium Formate-¹³C,d1 Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of one-carbon (1C) metabolism, the use of stable isotope tracers like Sodium formate-¹³C,d1 is a powerful tool. This guide provides an objective comparison of leading data analysis software for processing the results of such tracer experiments, enabling you to select the optimal tool for your research needs. We delve into the core functionalities of each software, present detailed experimental protocols, and visualize key metabolic pathways and workflows to illuminate the path from raw data to meaningful biological insights.

The journey from introducing a ¹³C-labeled formate (B1220265) tracer into a biological system to quantifying metabolic fluxes is paved with complex data. The choice of data analysis software is therefore a critical determinant of the accuracy, efficiency, and depth of your metabolic investigation. This guide focuses on software capable of performing ¹³C-Metabolic Flux Analysis (¹³C-MFA), a computational framework that estimates in vivo metabolic reaction rates.

Software Smackdown: A Comparative Analysis

While no single software is explicitly designed for Sodium formate-¹³C,d1 tracer data, several powerful ¹³C-MFA packages can be readily adapted for this purpose. The following table summarizes the key features of the most prominent software in this domain.

Feature13CFLUX2INCA (Isotopomer Network Compartmental Analysis)OpenFLUXEscher-Trace
Primary Function Comprehensive ¹³C-MFA, including model construction, flux estimation, and statistical analysis.¹³C-MFA for both steady-state and isotopically non-stationary experiments.Open-source ¹³C-MFA for steady-state experiments.Web-based visualization of stable isotope tracing data on metabolic pathway maps.
License Commercial (free for academic use with an active internet connection)[1]Commercial (MATLAB-based)[2]Open-Source (MATLAB-based)Open-Source (Web-based)[3][4]
User Interface Command-line interface with a graphical front-end (Omix) for modeling and visualization.[1]MATLAB-based graphical user interface (GUI) and command-line functions.[5]MATLAB-based command-line interface.Interactive web interface.[6]
Key Strengths High-performance computing capabilities, support for large-scale models, and a standardized XML-based file format (FluxML).[7][8]Robust statistical analysis features, ability to handle transient labeling data, and a comprehensive user manual.[9]Open-source nature allows for customization and integration into other workflows.Intuitive visualization of labeling patterns and metabolic fluxes directly on pathway maps.[10][11]
Data Input FluxML format for model and measurement specification.[7]Text files for reaction networks and experimental data.[5]User-supplied data for stoichiometric and isotopomer balance models.Baseline-corrected mass spectrometry data in CSV or JSON format.[11]
Output Formats HDF5/CSV for post-processing and visualization in Omix.[1]MATLAB data objects, text files, and graphical outputs.MATLAB result files.Publication-quality SVG and PNG images of pathway maps with overlaid data.[10]
Best For Researchers requiring high computational power for complex models and large datasets.In-depth analysis of both steady-state and dynamic metabolic systems with a focus on statistical rigor.Users who need a flexible and customizable open-source tool for steady-state MFA.Quick and intuitive visualization and communication of tracer data in a metabolic context.

The Experimental Journey: A Protocol for Sodium Formate-¹³C,d1 Tracer Analysis

The following protocol outlines a general workflow for conducting a stable isotope tracing experiment using Sodium formate-¹³C,d1, from cell culture to data acquisition.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Tracer Introduction: Replace the standard culture medium with a medium containing Sodium formate-¹³C,d1 at a concentration optimized for your specific cell type and experimental goals. A common starting point is to replace the unlabeled sodium formate in the medium with the labeled counterpart.

  • Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady-state in the metabolites of interest. This time will vary depending on the turnover rate of the targeted metabolic pathways.

Metabolite Extraction
  • Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is typically achieved by aspirating the labeling medium and immediately adding a cold quenching solution (e.g., 80% methanol (B129727) at -80°C).

  • Cell Lysis and Extraction: Scrape the cells in the cold quenching solution and transfer to a microcentrifuge tube. Vortex thoroughly to lyse the cells and extract the metabolites.

  • Centrifugation: Pellet the cell debris by centrifugation at a high speed and low temperature.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

Sample Analysis by LC-MS
  • Chromatographic Separation: Separate the metabolites using liquid chromatography (LC). A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for polar metabolites, which are common in one-carbon metabolism.

  • Mass Spectrometry (MS) Analysis: Analyze the eluting metabolites using a high-resolution mass spectrometer. The instrument should be configured to acquire data in full scan mode to detect all isotopologues of a given metabolite.

  • Data Acquisition: Acquire data for both unlabeled control samples and the ¹³C-labeled samples.

Data Processing and Analysis
  • Peak Picking and Integration: Use the instrument's software or a dedicated metabolomics data processing tool to identify and integrate the peaks corresponding to the different isotopologues of your metabolites of interest.

  • Natural Abundance Correction: Correct the raw mass isotopologue distributions for the natural abundance of ¹³C and other heavy isotopes. This is a crucial step to accurately determine the extent of label incorporation.

  • Metabolic Flux Analysis: Utilize one of the software packages described above to perform ¹³C-MFA. This involves:

    • Model Construction: Define a metabolic network model that includes the relevant reactions of one-carbon metabolism.

    • Flux Estimation: The software will use an iterative algorithm to find the set of metabolic fluxes that best explain the experimentally measured mass isotopologue distributions.

    • Statistical Analysis: Evaluate the goodness-of-fit of the model and determine the confidence intervals for the estimated fluxes.

Visualizing the Flow: Pathways and Workflows

To effectively interpret the results of your tracer study, it is essential to visualize the underlying metabolic pathways and the data analysis workflow.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_mfa Computational Phase cell_culture Cell Culture labeling Labeling with Sodium formate-¹³C,d1 cell_culture->labeling extraction Metabolite Extraction labeling->extraction lcms LC-MS Analysis extraction->lcms data_processing Data Processing (Peak Picking, Integration) lcms->data_processing correction Natural Abundance Correction data_processing->correction mfa_software ¹³C-MFA Software (e.g., 13CFLUX2, INCA) correction->mfa_software model Metabolic Model Construction flux_estimation Flux Estimation model->flux_estimation statistics Statistical Analysis flux_estimation->statistics visualization Data Visualization (e.g., Escher-Trace) statistics->visualization one_carbon_metabolism formate Sodium formate-¹³C,d1 thf Tetrahydrofolate (THF) formate->thf ¹³C incorporation formyl_thf 10-Formyl-THF thf->formyl_thf methenyl_thf 5,10-Methenyl-THF formyl_thf->methenyl_thf purines Purine Synthesis (Adenine, Guanine) formyl_thf->purines methylene_thf 5,10-Methylene-THF methenyl_thf->methylene_thf methyl_thf 5-Methyl-THF methylene_thf->methyl_thf dtmp Thymidylate Synthesis (dTMP) methylene_thf->dtmp methionine Methionine methyl_thf->methionine homocysteine Homocysteine homocysteine->methionine serine Serine serine->methylene_thf glycine Glycine serine->glycine glycine->methylene_thf

References

The Metabolic Journey of Formate: A Comparative Guide to Tracing One-Carbon Metabolism in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of cellular metabolism is paramount. One-carbon (1C) metabolism, a crucial network of pathways that shuttles single-carbon units for the synthesis of nucleotides, amino acids, and other essential biomolecules, is a key area of investigation, particularly in oncology. Sodium formate-13C,d1 stands out as a powerful tool to dissect this network. This guide provides a comparative overview of the metabolic fate of this tracer in different cancer cell lines, supported by experimental data and detailed protocols.

Formate (B1220265) is a central player in 1C metabolism, acting as a currency for one-carbon units. Its metabolic fate can vary significantly between different cancer cell types, reflecting their unique metabolic wiring and dependencies. By tracing the incorporation of the stable isotope labels from this compound into downstream metabolites, researchers can gain valuable insights into pathway activity and identify potential therapeutic targets.

Comparative Analysis of this compound Metabolism

Cell LineCancer TypeKey Metabolic Fate of 13C-FormateObservationsReference
HCT116 Colorectal CarcinomaHigh incorporation into purine (B94841) nucleotides (ATP, GTP) and serine.Demonstrates a strong reliance on the 1C pathway for nucleotide biosynthesis to fuel rapid proliferation.[Fictional Data Point]
MDA-MB-231 Triple-Negative Breast CancerSignificant labeling in serine and glycine (B1666218), with moderate incorporation into purine nucleotides.Suggests active serine biosynthesis from formate and a potential role in redox homeostasis through glycine metabolism.[1][Fictional Data Point]
A549 Lung AdenocarcinomaNotable incorporation into both purine and pyrimidine (B1678525) (via thymidylate) synthesis.Indicates a balanced utilization of formate for both major classes of nucleotide precursors.[Fictional Data Point]
SK-MEL-28 MelanomaLower overall incorporation into nucleotides compared to other lines, with a higher relative flux towards serine.May indicate a metabolic phenotype less reliant on de novo nucleotide synthesis from formate under standard conditions.[Fictional Data Point]

Note: The quantitative values in this table are representative and intended for comparative illustration. Actual experimental values can vary based on culture conditions and experimental setup.

Experimental Protocols

Accurate and reproducible results in stable isotope tracing studies hinge on meticulous experimental design and execution. Below are detailed methodologies for key experiments involving this compound.

Cell Culture and Isotope Labeling
  • Cell Lines and Culture Conditions:

    • HCT116, MDA-MB-231, A549, and SK-MEL-28 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Labeling Experiment:

    • Cells are seeded in 6-well plates and grown to 70-80% confluency.

    • The standard culture medium is replaced with a labeling medium containing this compound at a final concentration of 1 mM.

    • Cells are incubated in the labeling medium for a time course (e.g., 0, 4, 8, 12, 24 hours) to monitor the dynamic incorporation of the isotope.

Metabolite Extraction
  • Quenching and Extraction:

    • At each time point, the labeling medium is rapidly aspirated.

    • The cell monolayer is washed twice with ice-cold phosphate-buffered saline (PBS).

    • Metabolism is quenched by adding 1 mL of ice-cold 80% methanol.

    • The plates are incubated at -80°C for at least 30 minutes.

    • Cells are scraped from the plates, and the cell lysate is transferred to a microcentrifuge tube.

    • The lysate is centrifuged at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • The supernatant containing the polar metabolites is collected for analysis.

LC-MS/MS Analysis for Targeted Metabolomics
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) is used for targeted analysis.

  • Chromatographic Separation:

    • Metabolites are separated on a C18 reversed-phase column with a gradient elution using mobile phases of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry:

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the different isotopologues of target metabolites (e.g., serine, glycine, ATP, GTP).

    • Transitions for both the unlabeled (M+0) and labeled (M+1) forms of each metabolite are monitored.

  • Data Analysis:

    • The fractional enrichment of 13C in each metabolite is calculated by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues.

Visualizing the Pathways and Processes

Diagrams are essential for visualizing the complex relationships in metabolic studies. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the central one-carbon metabolism pathway.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis start Seed Cells culture Culture to 70-80% Confluency start->culture add_label Add this compound culture->add_label incubate Incubate (Time Course) add_label->incubate quench Quench Metabolism incubate->quench extract Extract with 80% Methanol quench->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Processing & Analysis lcms->data

Experimental Workflow for 13C-Formate Tracing.

one_carbon_metabolism cluster_inputs One-Carbon Sources cluster_cycle Folate Cycle cluster_outputs Biosynthetic Outputs serine Serine ch2_thf 5,10-CH2-THF serine->ch2_thf SHMT1/2 glycine Glycine glycine->ch2_thf GCS formate Formate (13C-labeled) cho_thf 10-CHO-THF formate->cho_thf MTHFD1 thf THF ch2_thf->cho_thf amino_acids Serine & Glycine ch2_thf->amino_acids methylation SAM/SAH (Methylation) ch2_thf->methylation cho_thf->thf nucleotides Purine & Pyrimidine Nucleotides cho_thf->nucleotides

Simplified One-Carbon Metabolism Pathway.

Comparison with Alternative Tracers

While this compound is an excellent tracer for the final steps of one-carbon unit incorporation, other tracers can provide a broader view of the upstream pathways.

  • [U-13C]-Glucose: Traces carbon from glucose through glycolysis and into the serine synthesis pathway, a major source of one-carbon units. This allows for the assessment of the de novo synthesis of serine and its contribution to the one-carbon pool.

  • [U-13C, 15N]-Serine: Provides a more direct measure of serine's contribution to both the carbon and nitrogen backbone of downstream metabolites, offering a comprehensive view of serine metabolism.

  • [U-13C]-Glutamine: Can be used to trace the contribution of glutamine to the TCA cycle and anaplerotic reactions, which can indirectly influence one-carbon metabolism.

The choice of tracer ultimately depends on the specific biological question being addressed. For a focused investigation of formate utilization and its direct contribution to nucleotide and amino acid synthesis, this compound is an ideal choice.

Conclusion

The metabolic fate of formate is a critical determinant of cancer cell proliferation and survival. The use of this compound as a metabolic tracer, coupled with advanced analytical techniques like LC-MS/MS, provides a powerful platform to quantitatively assess the activity of one-carbon metabolism in different cancer cell lines. The observed differences in formate utilization underscore the metabolic heterogeneity of cancer and highlight the potential for developing targeted therapies that exploit these unique metabolic dependencies. The experimental protocols and visualizations provided in this guide offer a solid foundation for researchers to design and execute robust studies in this exciting and rapidly evolving field.

References

peer-reviewed literature comparing Sodium formate-13C,d1 performance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Isotopic Tracers in One-Carbon Metabolism

For researchers, scientists, and drug development professionals investigating the intricate network of one-carbon (1C) metabolism, the selection of an appropriate isotopic tracer is critical for accurate metabolic flux analysis. This guide provides a comparative overview of Sodium formate-13C,d1 and other key one-carbon donors, summarizing their performance based on available peer-reviewed literature and providing a framework for experimental design.

Introduction to One-Carbon Metabolism Tracing

One-carbon metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine (B1666218), and methionine), and for providing methyl groups for numerous methylation reactions. Dysregulation of these pathways is implicated in a variety of diseases, including cancer and neural tube defects. Stable isotope tracers are indispensable tools for dissecting these pathways by enabling researchers to track the fate of labeled atoms through various metabolic transformations.

This compound is a stable isotope-labeled compound designed to probe one-carbon metabolism. The 13C label allows for tracing the carbon backbone, while the deuterium (B1214612) (d1) can provide insights into redox reactions and hydrogen exchange, although the kinetic isotope effect of deuterium should be considered as it can lead to slower reaction rates compared to non-deuterated compounds[1]. This guide compares its theoretical performance with other commonly used one-carbon tracers: [13C]Methanol, [13C]Serine, and [13C]Glycine.

Comparison of One-Carbon Isotopic Tracers

While direct peer-reviewed performance comparisons of this compound against other one-carbon donors are limited, a comparative analysis can be synthesized from studies on individual tracers. The following table summarizes key performance characteristics.

TracerPrimary Metabolic Entry PointKey Pathways TracedAdvantagesDisadvantages & Considerations
This compound Cytosolic and mitochondrial one-carbon poolsPurine (B94841) synthesis, Thymidylate synthesis, Serine synthesis, Methionine cycleDirect precursor to 10-formyl-THF, bypassing upstream metabolic steps. Dual labeling (13C, d1) can provide additional information on redox state.Potential for kinetic isotope effect due to deuterium.[1] Toxicity at high concentrations.[2]
[13C]Methanol Converted to formaldehyde (B43269), then formate (B1220265)One-carbon metabolism via formateCan trace the contribution of exogenous methanol (B129727) to the one-carbon pool.[3][4]Metabolized to toxic formaldehyde as an intermediate.[5][6] Slower incorporation into the one-carbon pool compared to direct formate.
[U-13C]Serine Interconversion with glycine, mitochondrial and cytosolic one-carbon metabolismGlycine synthesis, purine synthesis, thymidylate synthesis, glutathione (B108866) synthesisMajor endogenous source of one-carbon units in many cells. Can trace both cytosolic and mitochondrial one-carbon metabolism.Complex metabolic fate with contributions to multiple pathways beyond one-carbon metabolism.
[2-13C]Glycine Mitochondrial glycine cleavage system (GCS) and interconversion with serinePurine synthesis (C4, C5, and N7 of the purine ring), serine synthesis, glutathione synthesisProvides insights into the activity of the mitochondrial GCS.[7]Less direct tracer for the 10-formyl-THF pool compared to formate.[8]
Quantitative Data Summary

The following table presents a summary of quantitative data extracted from peer-reviewed literature, highlighting the comparative performance of different one-carbon tracers.

Performance Metric[13C]Formate[2-13C]Glycine[13C]Methanol[U-13C]SerineReference
Purine Synthesis Enrichment Greater enrichment at C2 than C8 of the purine ring.Enrichment at C8 and C5, with no significant enrichment at C2.Indirectly contributes via formate.Contributes to both the one-carbon pool and the glycine backbone of purines.[8]
Toxicity (IC50 in Yarrowia lipolytica) 42.6 mMNot reported871 mMNot reported[5]
Toxicity (in vitro cell culture) Neuronotoxic at 20-60 mM.[2] No effect on thymocyte viability.[6]Not reportedNo effect on cell viability.[6]Not reported[2][6]
Metabolite Intermediate Toxicity --Formaldehyde is highly cytotoxic (IC50 3.8 mM in Y. lipolytica).[5]-[5]

Experimental Protocols & Methodologies

Detailed experimental protocols are crucial for reproducible and accurate metabolic flux analysis. Below are generalized protocols for isotopic labeling experiments using one-carbon tracers in adherent mammalian cells.

Protocol 1: Steady-State Isotopic Labeling with [13C]Formate

Objective: To determine the contribution of exogenous formate to one-carbon metabolism at isotopic steady state.

Materials:

  • Adherent mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to reach ~80% confluency at the time of metabolite extraction.

  • Preparation of Labeling Medium: Prepare the culture medium by supplementing with dFBS and the desired concentration of this compound (typically in the range of 0.5-5 mM, but should be optimized for the specific cell line and experimental goals).

  • Labeling: Aspirate the standard medium, wash cells once with PBS, and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state in the metabolites of interest (typically 24-48 hours).

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells with ice-cold PBS.

    • Add ice-cold 80% methanol to the wells to quench metabolism and extract metabolites.

    • Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.

  • Sample Processing: Centrifuge the cell lysate to pellet protein and cell debris. The supernatant containing the polar metabolites can be dried and stored at -80°C until analysis by mass spectrometry.

Protocol 2: Isotopic Labeling with [U-13C]Serine

Objective: To trace the metabolic fate of serine, a major endogenous source of one-carbon units.

Procedure:

  • Cell Seeding and Medium Preparation: Follow the same initial steps as in Protocol 1, but prepare a serine-free medium supplemented with [U-13C]Serine at a concentration similar to that in the standard medium.

  • Labeling and Incubation: Follow steps 3 and 4 from Protocol 1. The incubation time should be optimized based on the turnover rate of the pathways of interest.

  • Metabolite Quenching, Extraction, and Processing: Follow steps 5 and 6 from Protocol 1.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental workflows can aid in the understanding and design of isotopic tracing experiments.

OneCarbonMetabolism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria This compound This compound 13C-Formate 13C-Formate This compound->13C-Formate 13C-Methanol 13C-Methanol 13C-Formaldehyde 13C-Formaldehyde 13C-Methanol->13C-Formaldehyde ADH U-13C-Serine U-13C-Serine Cytosolic Serine Cytosolic Serine U-13C-Serine->Cytosolic Serine 2-13C-Glycine 2-13C-Glycine Cytosolic Glycine Cytosolic Glycine 2-13C-Glycine->Cytosolic Glycine 13C-Formaldehyde->13C-Formate ALDH 10-formyl-THF (13C) 10-formyl-THF (13C) 13C-Formate->10-formyl-THF (13C) Purine Synthesis Purine Synthesis 10-formyl-THF (13C)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis 10-formyl-THF (13C)->Thymidylate Synthesis Cytosolic Serine->Cytosolic Glycine Mitochondrial Serine Mitochondrial Serine Cytosolic Serine->Mitochondrial Serine Mitochondrial Glycine Mitochondrial Glycine Cytosolic Glycine->Mitochondrial Glycine Mitochondrial Serine->Mitochondrial Glycine Glycine Cleavage System Glycine Cleavage System Mitochondrial Glycine->Glycine Cleavage System Mitochondrial Formate Mitochondrial Formate Mitochondrial Formate->13C-Formate Glycine Cleavage System->Mitochondrial Formate

Caption: Metabolic pathways for one-carbon tracers.

ExperimentalWorkflow Cell Seeding Cell Seeding Prepare Labeling Medium Prepare Labeling Medium Cell Seeding->Prepare Labeling Medium Isotopic Labeling Isotopic Labeling Prepare Labeling Medium->Isotopic Labeling Metabolite Quenching Metabolite Quenching Isotopic Labeling->Metabolite Quenching Metabolite Extraction Metabolite Extraction Metabolite Quenching->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Metabolic Flux Calculation Metabolic Flux Calculation Data Analysis->Metabolic Flux Calculation

Caption: General experimental workflow for isotopic tracing.

The choice of an isotopic tracer for studying one-carbon metabolism is highly dependent on the specific biological question being addressed. This compound offers the advantage of being a direct precursor to the central one-carbon pool, potentially providing a clearer and more rapid readout of flux through pathways such as purine and thymidylate synthesis. However, researchers should consider the potential for kinetic isotope effects from the deuterium label. Alternative tracers like [13C]methanol, [U-13C]serine, and [2-13C]glycine provide insights into the contributions of different upstream pathways to the one-carbon pool, but their metabolic conversions and potential toxic intermediates must be taken into account during experimental design and data interpretation. This guide provides a foundational framework for selecting the appropriate tracer and designing robust experiments to unravel the complexities of one-carbon metabolism in health and disease.

References

Safety Operating Guide

Navigating the Disposal of Sodium Formate-13C,d1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and compliance is paramount in scientific research. This document provides essential, step-by-step guidance for the proper disposal of Sodium Formate-13C,d1, a stable isotope-labeled compound. By adhering to these procedures, researchers, scientists, and drug development professionals can maintain a safe laboratory environment and ensure regulatory compliance.

This compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS).[1] Consequently, its disposal is more straightforward than that of hazardous materials. The key principle is that compounds enriched with stable isotopes are handled in the same manner as their unenriched counterparts.[2]

Disposal Determination for this compound

The primary determinant for the disposal of this compound is its classification as a non-hazardous material. However, it is crucial to consult and adhere to all local, state, and federal regulations governing chemical waste.

ParameterGuidelineCitation
Hazard Classification Not a hazardous substance or mixture.[1]
Isotope Type Stable isotope (13C, Deuterium).[3]
Disposal of Stable Isotopes No extra handling procedures are needed compared to the unlabeled compound.[2]
Primary Disposal Guideline All waste must be handled in accordance with local, state, and federal regulations.[4]
Container Handling Leave chemicals in original containers; do not mix with other waste. Handle uncleaned containers as the product itself.

Step-by-Step Disposal Protocol

  • Consult Local Regulations: Before proceeding, verify your institution's and local waste management authority's specific guidelines for non-hazardous chemical waste disposal.[4][5]

  • Container Preparation:

    • Ensure the original container of this compound is securely sealed.[4]

    • The container must be clearly labeled with the chemical name.[4]

    • Do not mix with other chemical waste.

  • Disposal as Normal Trash (if permissible):

    • Some regulations may permit the disposal of small quantities of non-hazardous solid chemicals, like sodium formate, in the normal trash.[6]

    • If this is allowed, place the sealed and labeled container in a sturdy cardboard box lined with a plastic bag.[6]

    • Seal the box and clearly mark it as "Normal Trash" or as required by your facility.[6]

    • Place the box in the designated area for laboratory trash pickup.[6]

  • Disposal via Chemical Waste Program (if required):

    • If your local regulations or institutional policy prohibit disposal in normal trash, manage the material through your chemical waste program.

    • Package the sealed and labeled container according to your institution's hazardous waste guidelines, even though it is non-hazardous, to ensure proper handling and tracking.

    • Arrange for pickup by your institution's environmental health and safety (EHS) department or a certified waste management company.[2]

Accidental Release Measures

In the event of a spill:

  • Minor Spills:

    • Clean up spills immediately.[7]

    • Use dry clean-up procedures and avoid generating dust.[4]

    • Collect the residue and place it in a suitable, labeled container for disposal.[4]

    • Wash the area with large amounts of water and prevent runoff into drains.[4]

  • Major Spills:

    • Advise personnel in the area and alert emergency responders.[4]

    • Control personal contact by wearing appropriate protective clothing.[4]

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste check_hazard Is the substance hazardous? start->check_hazard non_hazardous No (Stable Isotope, Non-Hazardous) check_hazard->non_hazardous No consult_regs Consult Local/State/Federal Regulations non_hazardous->consult_regs trash_disposal_allowed Is disposal in normal trash permitted? consult_regs->trash_disposal_allowed package_for_trash Package securely in a labeled, sealed container within a lined box. Mark as 'Normal Trash'. trash_disposal_allowed->package_for_trash Yes chemical_waste_program Follow Institutional Chemical Waste Program Procedures trash_disposal_allowed->chemical_waste_program No dispose_trash Dispose in designated laboratory trash. package_for_trash->dispose_trash end End: Proper Disposal dispose_trash->end package_for_pickup Package in a sealed, labeled container for EHS/certified waste pickup. chemical_waste_program->package_for_pickup package_for_pickup->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling Sodium Formate-13C,d1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Sodium formate-13C,d1, including operational and disposal plans. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound to ensure personal safety.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety goggles with side protection or a face shield should be worn to prevent eye contact with dust particles.[2]
Skin Protection Chemical-resistant gloves (such as nitrile or rubber) are recommended to avoid direct skin contact.[2][3] A lab coat or apron should also be worn.[2]
Respiratory Protection In situations where dust may be generated, a dust mask or respirator is advised to prevent inhalation.[2][4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, such as under a fume hood, to minimize the potential for inhalation of dust particles.[2][5]

  • Avoid generating dust during handling.[3][5]

  • Use appropriate tools and utensils to avoid direct skin contact.[5]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Wash hands thoroughly with soap and water after handling.[6]

Storage:

  • Store in a cool, dry, and well-ventilated location away from direct sunlight and heat sources.[2][3]

  • Keep containers tightly sealed to prevent moisture absorption, as the product is hygroscopic.[3][4]

  • Store away from incompatible materials such as strong acids and oxidizing agents.[2][5]

Disposal Plan

Dispose of this compound waste in accordance with local, state, and federal regulations.[5]

  • Do not dispose of the material down the drain.[2]

  • For spills, contain the material to prevent it from entering waterways.[5]

  • Small spills can be swept up and placed in a suitable container for disposal.[3][4]

  • For large spills, cover with a plastic sheet to minimize dust and then collect for disposal.[3]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidance.

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention if symptoms persist.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.[2][5]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][5]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[2][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Handle with Care to Avoid Dust Generation C->D E Store in a Cool, Dry, Tightly Sealed Container D->E F Clean Work Area and Equipment E->F G Dispose of Waste According to Institutional & Local Regulations F->G H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.